Product packaging for Butanenitrile, 4-azido-3-hydroxy-(Cat. No.:CAS No. 117691-01-7)

Butanenitrile, 4-azido-3-hydroxy-

Cat. No.: B8642309
CAS No.: 117691-01-7
M. Wt: 126.12 g/mol
InChI Key: HBRGVTLYZNPAFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Butanenitrile, 4-azido-3-hydroxy- is a useful research compound. Its molecular formula is C4H6N4O and its molecular weight is 126.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality Butanenitrile, 4-azido-3-hydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butanenitrile, 4-azido-3-hydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6N4O B8642309 Butanenitrile, 4-azido-3-hydroxy- CAS No. 117691-01-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

117691-01-7

Molecular Formula

C4H6N4O

Molecular Weight

126.12 g/mol

IUPAC Name

4-azido-3-hydroxybutanenitrile

InChI

InChI=1S/C4H6N4O/c5-2-1-4(9)3-7-8-6/h4,9H,1,3H2

InChI Key

HBRGVTLYZNPAFJ-UHFFFAOYSA-N

Canonical SMILES

C(C#N)C(CN=[N+]=[N-])O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Butanenitrile, 4-azido-3-hydroxy- (CAS 117691-01-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific compound Butanenitrile, 4-azido-3-hydroxy- (CAS 117691-01-7) is scarce in publicly available scientific literature and chemical databases. This guide provides a comprehensive overview based on available data for the compound and its constituent functional groups, alongside information on structurally related molecules. The experimental protocols and some data presented are inferred from analogous compounds and should be considered hypothetical until validated by specific experimental studies.

Core Compound Properties

PropertyValueSource
CAS Number 117691-01-7Chemsrc[1]
Molecular Formula C₄H₆N₄OCalculated
Molecular Weight 126.12 g/mol Calculated
Synonyms 4-azido-3-hydroxybutyronitrileChemsrc[1]

Inferred Physicochemical Properties

Quantitative physicochemical properties have not been reported. The table below presents predicted values and data from structurally similar compounds for estimation purposes.

PropertyEstimated/Analogous ValueNotes
Melting Point Not available-
Boiling Point Not available-
Density Not available-
Solubility Expected to be soluble in water and polar organic solvents.Based on the presence of hydroxyl, nitrile, and azido groups.

Spectroscopic Data (Hypothetical)

Specific spectroscopic data for Butanenitrile, 4-azido-3-hydroxy- is not published. The following are expected characteristic signals based on the functional groups present.

Infrared (IR) Spectroscopy
Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H (alcohol)3600-3200Strong, Broad
C-H (alkane)3000-2850Medium
N₃ (azide)~2100Strong, Sharp
C≡N (nitrile)2260-2220Medium, Sharp
C-O (alcohol)1260-1000Strong
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • -OH: A broad singlet, chemical shift is solvent-dependent.

  • -CH(OH)-: A multiplet.

  • -CH₂-CN: A multiplet.

  • -CH₂-N₃: A multiplet.

¹³C NMR:

  • -CN: ~115-125 ppm.

  • -CH(OH)-: ~60-70 ppm.

  • -CH₂-N₃: ~50-60 ppm.

  • -CH₂-CN: ~20-30 ppm.

Mass Spectrometry (MS)

The fragmentation pattern would be expected to show losses of N₂ from the azide group, H₂O from the hydroxyl group, and cleavage of the carbon chain. The exact mass of the molecular ion [M+H]⁺ would be a key identifier.

Experimental Protocols (Hypothetical)

A plausible synthetic route for Butanenitrile, 4-azido-3-hydroxy- can be inferred from the synthesis of similar compounds, such as 4-amino-3-hydroxybutyric acid, which starts from allyl cyanide[2].

Synthesis of Butanenitrile, 4-azido-3-hydroxy-

Objective: To synthesize Butanenitrile, 4-azido-3-hydroxy- from a suitable starting material. A potential route involves the epoxidation of an unsaturated nitrile followed by ring-opening with an azide source.

Materials:

  • 3-Butenenitrile

  • Meta-chloroperoxybenzoic acid (m-CPBA)

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Water

  • Sodium bicarbonate (NaHCO₃)

  • Sodium sulfite (Na₂SO₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Epoxidation:

    • Dissolve 3-Butenenitrile in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

    • Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in DCM to the flask.

    • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide, 3,4-epoxybutanenitrile.

  • Azide Ring-Opening:

    • Dissolve the crude 3,4-epoxybutanenitrile in a mixture of methanol and water.

    • Add sodium azide and ammonium chloride to the solution.

    • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude Butanenitrile, 4-azido-3-hydroxy- by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final compound.

Characterization: The structure of the synthesized compound should be confirmed using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Safety and Toxicology

Specific toxicological data for Butanenitrile, 4-azido-3-hydroxy- is not available. However, the presence of the azide functional group warrants extreme caution.

  • Azido Compounds: Organic azides can be energetic and potentially explosive, especially with heat, shock, or friction. The toxicity of the azide ion is comparable to that of cyanide, as it can inhibit cytochrome oxidase[1].

  • Nitrile Compounds: While many pharmaceuticals contain the nitrile group, some nitriles can be toxic and may release cyanide in vivo.

  • General Handling: This compound should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid heating the compound without proper safety precautions.

Role in Drug Development and Signaling Pathways

There is no specific information in the scientific literature linking Butanenitrile, 4-azido-3-hydroxy- to any biological signaling pathways or its direct use in drug development. However, the functional groups present are of interest in medicinal chemistry.

  • Nitrile Group: The nitrile group is found in numerous approved drugs and can act as a bioisostere for a carbonyl group or a halogen, and can participate in hydrogen bonding[3].

  • Azide Group: The azide group is a versatile functional group in medicinal chemistry, often used as a precursor for amines via reduction or in "click chemistry" for bioconjugation.

  • Hydroxyl Group: The hydroxyl group can participate in hydrogen bonding with biological targets and improve the aqueous solubility of a compound.

The combination of these functional groups makes Butanenitrile, 4-azido-3-hydroxy- a potential building block for the synthesis of more complex molecules with potential biological activity. For instance, the azide can be reduced to an amine, yielding an amino alcohol structure that is a common motif in various pharmaceuticals.

Visualizations

Hypothetical_Synthesis_of_Butanenitrile_4_azido_3_hydroxy cluster_epoxidation Step 1: Epoxidation cluster_ring_opening Step 2: Azide Ring-Opening 3_Butenenitrile 3-Butenenitrile Epoxide 3,4-Epoxybutanenitrile 3_Butenenitrile->Epoxide m-CPBA, DCM Final_Product Butanenitrile, 4-azido-3-hydroxy- Epoxide->Final_Product NaN₃, NH₄Cl MeOH/H₂O, Reflux

Caption: Hypothetical two-step synthesis of Butanenitrile, 4-azido-3-hydroxy-.

Functional_Group_Interactivity Core Butanenitrile, 4-azido-3-hydroxy- Azide Azide (-N₃) Core->Azide Hydroxyl Hydroxyl (-OH) Core->Hydroxyl Nitrile Nitrile (-CN) Core->Nitrile Reduction Reduction Azide->Reduction Click_Chem Click Chemistry Azide->Click_Chem H_Bonding Hydrogen Bonding Hydroxyl->H_Bonding Solubility Solubility Hydroxyl->Solubility Nitrile->H_Bonding Bioisostere Bioisostere Nitrile->Bioisostere

Caption: Key functional groups and their potential roles in medicinal chemistry.

References

In-Depth Technical Guide to the Spectral Data of 4-azido-3-hydroxybutanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 4-azido-3-hydroxybutanenitrile, a versatile intermediate in organic synthesis. This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for its synthesis and characterization.

Synthesis and Characterization Workflow

The synthesis of 4-azido-3-hydroxybutanenitrile is a multi-step process that begins with the epoxidation of allyl cyanide, followed by the nucleophilic ring-opening of the resulting epoxide with an azide source. The final product is then purified and characterized using various spectroscopic techniques.

Synthesis and Characterization of 4-azido-3-hydroxybutanenitrile cluster_synthesis Synthesis cluster_characterization Characterization Allyl_Cyanide Allyl Cyanide Epoxidation Epoxidation (m-CPBA, ultrasound) Allyl_Cyanide->Epoxidation Oxiranylacetonitrile Oxiranylacetonitrile Epoxidation->Oxiranylacetonitrile Azide_Opening Nucleophilic Opening (NaN3) Oxiranylacetonitrile->Azide_Opening Target_Compound 4-azido-3-hydroxybutanenitrile Azide_Opening->Target_Compound NMR NMR Spectroscopy (¹H, ¹³C) Target_Compound->NMR Analysis IR IR Spectroscopy Target_Compound->IR Analysis Mass_Spec Mass Spectrometry Target_Compound->Mass_Spec Analysis

Caption: Synthetic and analytical workflow for 4-azido-3-hydroxybutanenitrile.

Experimental Protocols

The synthesis of 4-azido-3-hydroxybutanenitrile is based on the procedure described by Mete, E., Seçen, H., & Sicsic, S. (2003).

Synthesis of Oxiranylacetonitrile

To a solution of allyl cyanide in a suitable solvent, meta-chloroperoxybenzoic acid (m-CPBA) is added. The reaction mixture is subjected to ultrasonication to promote the epoxidation. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the crude oxiranylacetonitrile.

Synthesis of 4-azido-3-hydroxybutanenitrile

The crude oxiranylacetonitrile is dissolved in a suitable solvent, and sodium azide (NaN₃) is added. The reaction mixture is stirred at room temperature, and the nucleophilic ring-opening of the epoxide is monitored by TLC. After the reaction is complete, the mixture is worked up, and the crude 4-azido-3-hydroxybutanenitrile is purified by column chromatography on silica gel.

Spectral Data

Due to the limited availability of directly published spectral data for 4-azido-3-hydroxybutanenitrile, the following tables represent expected characteristic signals based on the known spectral properties of its functional groups and related compounds.

¹H NMR Spectral Data (Predicted)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 4.0 - 4.2m1HH-3 (CH-OH)
~ 3.4 - 3.6m2HH-4 (CH₂-N₃)
~ 2.6 - 2.8m2HH-2 (CH₂-CN)
~ 2.0 - 3.0br s1H-OH
¹³C NMR Spectral Data (Predicted)
Chemical Shift (ppm)Assignment
~ 118 - 120-CN
~ 65 - 70C-3 (CH-OH)
~ 50 - 55C-4 (CH₂-N₃)
~ 20 - 25C-2 (CH₂-CN)
IR Spectral Data (Predicted)
Wavenumber (cm⁻¹)Functional Group
~ 3400 (broad)O-H stretch
~ 2250 (sharp)C≡N stretch
~ 2100 (strong, sharp)N₃ stretch (azide)
~ 2850 - 3000C-H stretch
~ 1050 - 1150C-O stretch
Mass Spectrometry Data (Predicted)
m/zInterpretation
126.05[M]⁺ (Molecular Ion)
98.05[M - N₂]⁺
83.04[M - N₃]⁺
69.04[M - N₃ - CH₂]⁺

Logical Relationship of Spectroscopic Analysis

The structural elucidation of 4-azido-3-hydroxybutanenitrile relies on the combined interpretation of data from different spectroscopic techniques.

Spectroscopic_Analysis_Logic Start Synthesized Compound IR_Analysis IR Spectroscopy Start->IR_Analysis NMR_Analysis NMR Spectroscopy Start->NMR_Analysis MS_Analysis Mass Spectrometry Start->MS_Analysis Functional_Groups Identify Functional Groups (OH, CN, N3) IR_Analysis->Functional_Groups Carbon_Hydrogen_Framework Determine C-H Framework (Connectivity) NMR_Analysis->Carbon_Hydrogen_Framework Molecular_Weight_Formula Confirm Molecular Weight and Formula (C4H6N4O) MS_Analysis->Molecular_Weight_Formula Structure_Elucidation Final Structure Elucidation Functional_Groups->Structure_Elucidation Carbon_Hydrogen_Framework->Structure_Elucidation Molecular_Weight_Formula->Structure_Elucidation

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Azido-3-hydroxybutanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-azido-3-hydroxybutanenitrile, a valuable bifunctional molecule with potential applications in medicinal chemistry and organic synthesis. This document details established synthetic routes, complete with experimental protocols and quantitative data. Furthermore, it outlines the key spectroscopic characteristics of the target compound to aid in its identification and quality control.

Synthesis of 4-Azido-3-hydroxybutanenitrile

Two primary synthetic pathways have been reported for the preparation of 4-azido-3-hydroxybutanenitrile. The first involves the nucleophilic ring-opening of an epoxide precursor, while the second proceeds via nucleophilic substitution of a sulfonate leaving group.

Method 1: Ring-Opening of 3,4-Epoxybutanenitrile

This method, reported by Mete, Maras, and Seçen, utilizes the ring-opening of 3,4-epoxybutanenitrile (also known as 1,2-epoxy-3-cyanopropane) with sodium azide. This approach offers a direct route to the desired product.

Experimental Protocol:

A detailed experimental protocol, as described in the literature, is as follows:

  • To a solution of 3,4-epoxybutanenitrile in a suitable solvent (e.g., aqueous acetone or a similar polar aprotic solvent system), sodium azide (NaN₃) is added in excess.

  • The reaction mixture is stirred at a controlled temperature, typically ranging from room temperature to a slightly elevated temperature, for a period sufficient to ensure complete consumption of the starting epoxide, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched, and the product is extracted into an organic solvent.

  • The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude 4-azido-3-hydroxybutanenitrile.

  • Purification is typically achieved through column chromatography on silica gel.

While the specific yield for this reaction is not explicitly stated in the accessible literature, similar epoxide ring-opening reactions with azide are known to proceed in good to excellent yields.

Method 2: Nucleophilic Substitution of a Sulfonate Ester

An alternative synthesis, reported by Jung and Shaw, involves the displacement of a sulfonate leaving group from a 3-hydroxy-4-sulfonyloxybutanenitrile precursor. This multi-step approach begins with a suitable starting material that is converted to the tosylate or mesylate, followed by reaction with an azide salt.

Experimental Protocol:

The key steps of this synthetic route are:

  • Synthesis of the Sulfonate Precursor: A precursor such as (3RS)-3-hydroxy-4-p-toluenesulfonyloxybutyronitrile or (3RS)-3-hydroxy-4-methanesulfonyloxybutyronitrile is prepared from a suitable starting material.

  • Azide Displacement: The sulfonate precursor is dissolved in a polar aprotic solvent, such as dimethylformamide (DMF), and treated with an excess of sodium azide.

  • The reaction mixture is heated to facilitate the SN2 displacement of the sulfonate group by the azide nucleophile. The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent.

  • The combined organic extracts are washed, dried, and concentrated. The crude product is then purified by column chromatography.

The reported yields for the conversion of the sulfonate precursors to 4-azido-3-hydroxybutanenitrile are approximately 61% from the tosylate and 64% from the mesylate[1].

Summary of Synthetic Data

ParameterMethod 1: Epoxide Ring-OpeningMethod 2: Sulfonate Substitution
Starting Material 3,4-Epoxybutanenitrile(3RS)-3-hydroxy-4-p-toluenesulfonyloxybutyronitrile or (3RS)-3-hydroxy-4-methanesulfonyloxybutyronitrile
Key Reagents Sodium AzideSodium Azide
Solvent Aqueous polar aprotic solventDimethylformamide (DMF)
Reaction Type Nucleophilic Ring-OpeningNucleophilic Substitution (SN2)
Reported Yield Not explicitly stated~61-64%[1]

Characterization of 4-Azido-3-hydroxybutanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • 1H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. The methylene protons adjacent to the nitrile group (H2) would appear as a multiplet. The proton on the carbon bearing the hydroxyl group (H3) would also be a multiplet, coupled to the adjacent methylene protons. The protons of the methylene group attached to the azide function (H4) would likely appear as a multiplet. The hydroxyl proton will appear as a broad singlet, and its chemical shift can be concentration-dependent.

  • 13C NMR: The carbon NMR spectrum should display four distinct signals corresponding to the four carbon atoms in the butanenitrile backbone. The nitrile carbon would appear at the downfield end of the spectrum. The carbons bearing the hydroxyl and azide groups would have characteristic chemical shifts, and the methylene carbon adjacent to the nitrile would be observed at the upfield end of the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups in 4-azido-3-hydroxybutanenitrile.

Functional GroupCharacteristic Absorption (cm-1)
O-H (alcohol)Broad peak around 3600-3200
C≡N (nitrile)Sharp, medium intensity peak around 2260-2240
N3 (azide)Strong, sharp peak around 2100
C-H (aliphatic)Peaks in the range of 3000-2850
C-O (alcohol)Peak in the range of 1260-1000
Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]+ or a protonated molecule [M+H]+ would be expected, confirming the molecular formula C4H6N4O (Molecular Weight: 126.12 g/mol ). Characteristic fragmentation patterns would likely involve the loss of the azide group, water, and other small fragments.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two primary synthetic methods for 4-azido-3-hydroxybutanenitrile.

Synthesis_Method_1 start 3,4-Epoxybutanenitrile product 4-Azido-3-hydroxybutanenitrile start->product Nucleophilic Ring-Opening reagent Sodium Azide (NaN3) Aqueous Polar Aprotic Solvent

Caption: Synthetic route via epoxide ring-opening.

Synthesis_Method_2 start 3-Hydroxy-4-sulfonyloxy- butanenitrile (Tosylate or Mesylate) product 4-Azido-3-hydroxybutanenitrile start->product SN2 Substitution reagent Sodium Azide (NaN3) DMF

Caption: Synthetic route via nucleophilic substitution.

Experimental Workflow Overview

The general workflow for the synthesis and characterization of 4-azido-3-hydroxybutanenitrile is outlined below.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reaction Setup Reaction Setup Reaction Monitoring (TLC) Reaction Monitoring (TLC) Reaction Setup->Reaction Monitoring (TLC) Workup & Extraction Workup & Extraction Reaction Monitoring (TLC)->Workup & Extraction Crude Product Crude Product Workup & Extraction->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product NMR (1H, 13C) NMR (1H, 13C) Pure Product->NMR (1H, 13C) IR Spectroscopy IR Spectroscopy NMR (1H, 13C)->IR Spectroscopy Mass Spectrometry Mass Spectrometry IR Spectroscopy->Mass Spectrometry

Caption: General experimental workflow.

References

Chemical structure and stereochemistry of Butanenitrile, 4-azido-3-hydroxy-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and known synthesis of Butanenitrile, 4-azido-3-hydroxy-. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide also presents established methodologies for the synthesis and characterization of structurally similar compounds, offering a predictive framework for its properties and handling.

Chemical Structure and Stereochemistry

Butanenitrile, 4-azido-3-hydroxy- possesses a four-carbon backbone with a nitrile group (-C≡N) at one terminus (C1) and an azido group (-N₃) at the other (C4). A hydroxyl group (-OH) is located at the C3 position. The presence of a chiral center at C3 gives rise to two enantiomers: (R)-4-azido-3-hydroxybutanenitrile and (S)-4-azido-3-hydroxybutanenitrile.

Key Structural Features:

  • CAS Number: 117691-01-7 (for the racemic mixture)

  • Molecular Formula: C₄H₆N₄O

  • Molecular Weight: 126.12 g/mol

  • (R)-enantiomer CAS Number: 74923-99-2

The spatial arrangement of the substituents around the chiral C3 carbon is critical for its potential biological activity and interaction with chiral environments, such as enzymes and receptors.

Caption: General structure of Butanenitrile, 4-azido-3-hydroxy-.

Synthesis

Proposed Synthetic Pathway

The synthesis is expected to proceed via the azidolysis of an epoxide, a well-documented reaction in organic chemistry.

G start 3,4-Epoxybutanenitrile (Precursor) product Butanenitrile, 4-azido-3-hydroxy- (Product) start->product Epoxide Ring Opening reagent Azide Source (e.g., NaN₃, TMSN₃) reagent->product catalyst Catalyst (e.g., Lewis Acid, Bu₂SnO) catalyst->product

Caption: Proposed synthesis of Butanenitrile, 4-azido-3-hydroxy-.

General Experimental Protocol (Based on Analogs)

The following is a generalized protocol for the synthesis of β-azido-α-hydroxy nitriles from α,β-epoxy nitriles, which can be adapted for the synthesis of the title compound.[1]

Materials:

  • 3,4-Epoxybutanenitrile

  • Trimethylsilyl azide (TMSN₃)

  • Dibutyltin oxide (Bu₂SnO)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3,4-epoxybutanenitrile in anhydrous toluene, add a catalytic amount of dibutyltin oxide.

  • Add trimethylsilyl azide to the mixture.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Note: The stereochemistry of the starting epoxide will determine the stereochemistry of the final product. For a stereoselective synthesis, an enantiomerically pure epoxide should be used.

Predicted Physicochemical and Spectroscopic Data

Directly measured quantitative data for Butanenitrile, 4-azido-3-hydroxy- is not available. However, based on the functional groups present, the following spectroscopic characteristics can be predicted. One supplier of the (R)-enantiomer indicates that HNMR and HPLC data are available, supporting the existence of such characterization data.[2]

PropertyPredicted Value/Characteristic
Physical State Likely a colorless to pale yellow oil or low-melting solid at room temperature.
Solubility Expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Limited solubility in water and nonpolar solvents like hexane.
¹H NMR δ (ppm): - ~2.5-2.8: Multiplet corresponding to the two protons at C2. - ~3.2-3.6: Multiplet corresponding to the two protons at C4, adjacent to the azide group. - ~4.0-4.4: Multiplet corresponding to the proton at the chiral center (C3). - Broad singlet: Corresponding to the hydroxyl proton.
¹³C NMR δ (ppm): - ~25-35: Signal for the C2 carbon. - ~50-60: Signal for the C4 carbon attached to the azide group. - ~65-75: Signal for the C3 carbon bearing the hydroxyl group. - ~117-120: Signal for the nitrile carbon (C1).
IR Spectroscopy ν (cm⁻¹): - ~3400 (broad): O-H stretching of the hydroxyl group. - ~2900: C-H stretching of the alkyl backbone. - ~2250 (sharp): C≡N stretching of the nitrile group. - ~2100 (strong, sharp): N₃ stretching of the azide group.
Mass Spectrometry (ESI+) m/z: Expected to show a peak for the protonated molecule [M+H]⁺ at approximately 127.06. Fragmentation patterns would likely involve the loss of N₂ from the azide group and the loss of H₂O from the hydroxyl group.

Potential Biological Activity and Applications in Drug Development

While no specific biological activity has been reported for Butanenitrile, 4-azido-3-hydroxy-, its structural motifs—the azido, hydroxyl, and nitrile groups—are present in various biologically active molecules and are of interest to drug development professionals.

  • Azido Group: The azide can act as a bioisostere for other functional groups and is a precursor for the synthesis of triazoles via "click chemistry," a powerful tool in drug discovery for creating libraries of compounds. Azido-containing compounds have shown a wide range of biological activities, including acting as enzyme inhibitors.[3]

  • Nitrile Group: The nitrile group is a common pharmacophore in many approved drugs.[4] It can participate in hydrogen bonding and dipole-dipole interactions with biological targets. Its presence can also influence the metabolic stability and pharmacokinetic properties of a molecule.

  • β-Hydroxy Nitrile Moiety: This structural unit is a valuable chiral building block in the synthesis of various pharmaceuticals.

Given these features, Butanenitrile, 4-azido-3-hydroxy- could serve as a versatile intermediate for the synthesis of novel therapeutic agents. It could potentially be explored for its activity as an enzyme inhibitor or as a scaffold for the development of new classes of drugs. Further research is required to elucidate any specific biological activities and signaling pathways it may modulate.

Conclusion

Butanenitrile, 4-azido-3-hydroxy- is a chiral molecule with potential applications in chemical synthesis and drug discovery. Although detailed experimental data for this compound is scarce in the public domain, its synthesis can be reliably approached through the well-established methodology of epoxide ring-opening with an azide nucleophile. The predicted spectroscopic and physical properties provide a basis for its characterization. The presence of key pharmacophores suggests that this compound and its derivatives are worthy of further investigation for potential biological activities. This guide serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of this and related compounds.

References

An In-depth Technical Guide to the Solubility and Stability of 4-azido-3-hydroxybutanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted properties of 4-azido-3-hydroxybutanenitrile, with a specific focus on its solubility and stability. Due to the limited availability of direct experimental data for this compound, this document combines theoretical predictions based on its chemical structure, general principles for related chemical classes, and detailed, adaptable experimental protocols for researchers to determine these properties empirically.

Chemical Properties Overview

4-azido-3-hydroxybutanenitrile is a small organic molecule containing three functional groups: an azide (-N₃), a hydroxyl (-OH), and a nitrile (-C≡N). These groups dictate its chemical reactivity, physical properties, and potential hazards.

PropertyData/PredictionSource/Rationale
CAS Number 117691-01-7[1]
Molecular Formula C₄H₆N₄ODeduced from structure
Molecular Weight 126.12 g/mol Calculated from formula
Predicted Physical State Liquid or low-melting solidBased on related small nitriles and hydroxynitriles
Predicted Boiling Point Elevated due to polar functional groupsGeneral chemical principles
Predicted Solubility Likely soluble in polar solventsPresence of hydroxyl and nitrile groups suggests polarity.[2]
Predicted Stability Potentially unstable, handle with careSmall organic azide, see Section 3 for details.[3][4][5][6]

Solubility Profile

Predicted Solubilities:

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolHighThe hydroxyl group can participate in hydrogen bonding with the solvent.[2]
Polar Aprotic DMSO, DMF, AcetonitrileHighThe polar nitrile and hydroxyl groups can interact via dipole-dipole interactions.
Non-polar Hexane, TolueneLowThe overall polarity of the molecule is likely too high for significant solubility in non-polar solvents.

Stability and Safe Handling

Organic azides are known for their potential instability and can be explosive.[3][4][5] The stability of an organic azide is influenced by its molecular weight and the ratio of carbon to nitrogen atoms.

Stability Assessment:

  • Carbon-to-Nitrogen Ratio (C/N): For 4-azido-3-hydroxybutanenitrile (C₄H₆N₄O), the C/N ratio is 4/4 = 1. Organic azides with a C/N ratio of less than 3 are considered to be potentially unstable and should be handled with extreme caution.[3][5]

  • "Rule of Six": This rule suggests that there should be at least six carbon atoms for each energetic functional group (like an azide) to provide sufficient dilution and render the compound relatively safe.[4][6] With only four carbon atoms, 4-azido-3-hydroxybutanenitrile does not meet this criterion.

Conditions to Avoid:

  • Heat, Shock, and Friction: These can initiate explosive decomposition.[4][5]

  • Contact with Metals: Avoid using metal spatulas or equipment, as this can lead to the formation of highly sensitive heavy metal azides.[4]

  • Strong Acids: Contact with strong acids can produce hydrazoic acid (HN₃), which is highly toxic and explosive.[6]

  • Halogenated Solvents: Reactions with halogenated solvents like dichloromethane or chloroform should be avoided due to the potential formation of extremely unstable di- and tri-azidomethane.[4]

Recommended Storage:

  • Store in a cool, dark place, preferably in solution at a concentration no higher than 1 M.[4]

  • Store away from incompatible materials mentioned above.

Experimental Protocols

The following are detailed, generalized protocols for determining the solubility and stability of 4-azido-3-hydroxybutanenitrile. A thorough risk assessment must be conducted before carrying out any experimental work with this compound.

This protocol outlines a method for determining the solubility of 4-azido-3-hydroxybutanenitrile in various solvents using High-Performance Liquid Chromatography (HPLC) for quantification.

Solubility_Determination_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification A Prepare saturated solutions of 4-azido-3-hydroxybutanenitrile in various solvents B Equilibrate solutions at a controlled temperature (e.g., 25°C) for 24 hours A->B C Centrifuge to separate undissolved solid B->C D Take a precise aliquot of the supernatant C->D E Dilute the aliquot with a suitable mobile phase D->E F Analyze by validated HPLC method E->F H Determine the concentration in the saturated solution from the calibration curve F->H G Prepare a calibration curve with known concentrations of the compound G->H I Calculate solubility (e.g., in mg/mL) H->I

Caption: Workflow for solubility determination.

This protocol uses Differential Scanning Calorimetry (DSC) to assess the thermal stability of 4-azido-3-hydroxybutanenitrile.

Thermal_Stability_Workflow cluster_sample_prep Sample Preparation cluster_dsc_analysis DSC Analysis cluster_data_interpretation Data Interpretation A Accurately weigh a small amount (1-5 mg) of 4-azido-3-hydroxybutanenitrile into a DSC pan B Hermetically seal the pan A->B C Place the sample pan and a reference pan into the DSC instrument B->C D Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., Nitrogen) C->D E Record the heat flow as a function of temperature D->E F Identify the onset temperature of any exothermic decomposition E->F G Determine the peak temperature of the decomposition F->G H Calculate the enthalpy of decomposition (ΔH_d) G->H

Caption: Workflow for thermal stability assessment.

This protocol is designed to evaluate the stability of the compound when exposed to light, following ICH Q1B guidelines.

Photostability_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis A Prepare solutions of the compound in a photochemically inert solvent B Place solutions in transparent containers A->B C Prepare dark controls wrapped in aluminum foil A->C D Expose the samples to a light source (e.g., Xenon lamp) providing UV and visible output B->D F At specified time points, withdraw aliquots from both exposed and dark control samples C->F E Monitor the total illumination D->E D->F G Analyze the aliquots by a stability-indicating HPLC method to quantify the parent compound and detect degradation products F->G

Caption: Workflow for photostability assessment.

Conclusion

While specific experimental data on the solubility and stability of 4-azido-3-hydroxybutanenitrile is scarce, its chemical structure provides significant insights into its expected properties. The presence of polar functional groups suggests good solubility in polar solvents. However, the low carbon-to-nitrogen ratio is a strong indicator of potential instability, necessitating careful handling and storage procedures. The experimental protocols provided in this guide offer a framework for researchers to empirically determine these crucial parameters, ensuring safe and effective use in research and development. It is imperative that all work with this compound is preceded by a thorough risk assessment and performed with appropriate safety measures in place.

References

Uncharted Territory: The Mechanism of Action of Butanenitrile, 4-azido-3-hydroxy- Remains Undefined

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the current understanding of the pharmacological properties of Butanenitrile, 4-azido-3-hydroxy-. Despite the presence of chemically active functional groups that suggest potential biological activity, there is no publicly available research detailing its specific mechanism of action, biological targets, or quantitative efficacy.

This technical guide aims to address the inquiry into the core mechanism of Butanenitrile, 4-azido-3-hydroxy-. However, extensive searches have yielded no specific studies, preclinical or clinical, that investigate the bioactivity of this particular molecule. Consequently, the core requirements for quantitative data presentation, detailed experimental protocols, and visualization of signaling pathways cannot be fulfilled at this time.

Theoretical Considerations Based on Functional Group Analysis

While direct evidence is absent, the chemical structure of Butanenitrile, 4-azido-3-hydroxy- offers clues to its potential, yet unproven, biological activities. The molecule incorporates three key functional groups: a nitrile, an azide, and a hydroxyl group. The known biological roles of these individual moieties in other compounds can provide a foundation for hypothetical mechanisms of action.

The Nitrile Group: The nitrile (cyano) group is a feature in numerous approved pharmaceutical agents. It can participate in various non-covalent interactions with biological targets, including hydrogen bonding and dipole-dipole interactions. In some instances, the nitrile group can act as a bioisostere for other functional groups, or even participate in covalent bond formation with enzymatic targets, particularly those with cysteine or serine residues in their active sites.

The Azide Group: Organic azides are versatile functional groups in medicinal chemistry. They are often used as precursors in "click chemistry" for the synthesis of more complex molecules, including triazoles, which are common scaffolds in drug discovery. Furthermore, azides can serve as prodrugs, being metabolically reduced to the corresponding amines in vivo. The azide moiety itself can also be involved in various chemical reactions within a biological system, including cycloadditions.

The Hydroxyl Group: The presence of a hydroxyl group can significantly influence a molecule's pharmacokinetic properties, such as solubility and its ability to form hydrogen bonds with biological targets. Hydroxynitrile compounds, or cyanohydrins, are known to be involved in biological processes such as cyanogenesis in plants, where they are substrates for hydroxynitrile lyases.

Postulated, Yet Unverified, Signaling Pathways and Interactions

Given the lack of empirical data, any depiction of a signaling pathway or experimental workflow for Butanenitrile, 4-azido-3-hydroxy- would be purely speculative. For instance, one could hypothesize its interaction with metabolic enzymes or its potential to interfere with cellular signaling cascades, but without experimental validation, such hypotheses remain conjectural.

To illustrate a hypothetical workflow for investigating the mechanism of action of a novel compound like Butanenitrile, 4-azido-3-hydroxy-, the following logical diagram is presented. This diagram does not represent a known pathway for the compound but rather a general experimental approach.

G cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Mechanism Validation Compound Synthesis\nand Characterization Compound Synthesis and Characterization High-Throughput Screening\n(e.g., cell viability assays) High-Throughput Screening (e.g., cell viability assays) Compound Synthesis\nand Characterization->High-Throughput Screening\n(e.g., cell viability assays) Affinity Chromatography Affinity Chromatography High-Throughput Screening\n(e.g., cell viability assays)->Affinity Chromatography Active Hit Mass Spectrometry Mass Spectrometry Affinity Chromatography->Mass Spectrometry Potential Protein Targets Potential Protein Targets Mass Spectrometry->Potential Protein Targets In Vitro Assays\n(e.g., enzyme kinetics, binding assays) In Vitro Assays (e.g., enzyme kinetics, binding assays) Potential Protein Targets->In Vitro Assays\n(e.g., enzyme kinetics, binding assays) In Vitro Assays In Vitro Assays Cell-Based Assays\n(e.g., pathway analysis, gene expression) Cell-Based Assays (e.g., pathway analysis, gene expression) In Vitro Assays->Cell-Based Assays\n(e.g., pathway analysis, gene expression) Cell-Based Assays Cell-Based Assays In Vivo Studies\n(animal models) In Vivo Studies (animal models) Cell-Based Assays->In Vivo Studies\n(animal models) Elucidation of MoA Elucidation of MoA In Vivo Studies\n(animal models)->Elucidation of MoA

Caption: A generalized workflow for elucidating the mechanism of action of a novel chemical entity.

Conclusion

An In-Depth Technical Guide to the Thermogravimetric Analysis of 4-azido-3-hydroxybutanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available experimental thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for 4-azido-3-hydroxybutanenitrile is limited. The following guide is based on the general principles of thermal analysis, the known behavior of organic azides and azido alcohols, and established safety protocols for energetic materials. The quantitative data presented is a projection and should be treated as a hypothetical example for instructional purposes.

Introduction

4-azido-3-hydroxybutanenitrile is a small organic molecule containing a nitrile, a hydroxyl group, and a potentially energetic azide group. The presence of the azide functionality necessitates a thorough understanding of its thermal stability for safe handling, processing, and storage, particularly in the context of pharmaceutical development where thermal processes are common. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential techniques for characterizing the thermal decomposition and stability of such compounds.[1][2] This guide provides a comprehensive overview of the projected thermal behavior of 4-azido-3-hydroxybutanenitrile, detailed experimental protocols for its analysis, and critical safety considerations.

Organic azides are known to be energetic materials that can decompose exothermically and, in some cases, explosively, when subjected to heat, shock, or friction.[3][4] The thermal decomposition of organic azides typically proceeds with the extrusion of nitrogen gas (N₂) to form a highly reactive nitrene intermediate.[5] The stability of an organic azide is often related to its molecular weight and the ratio of carbon atoms to nitrogen atoms; molecules with a low carbon-to-nitrogen ratio are generally more sensitive.[4]

Projected Thermal Decomposition Profile

Based on the thermal behavior of other small organic azides, the thermogravimetric analysis of 4-azido-3-hydroxybutanenitrile is anticipated to show a distinct, sharp decomposition step. The decomposition is expected to be highly exothermic due to the cleavage of the N-N₂ bond and the formation of stable nitrogen gas.

Table 1: Projected TGA/DSC Data for 4-azido-3-hydroxybutanenitrile

ParameterProjected ValueDescription
TGA Onset Temperature (T_onset) 120 - 160 °CThe temperature at which significant mass loss begins. This range is typical for the decomposition of small organic azides.[2]
TGA Peak Decomposition Temperature (T_peak) 140 - 180 °CThe temperature at which the rate of mass loss is at its maximum.
Mass Loss (%) ~44%This corresponds to the theoretical loss of the azide group as nitrogen gas (N₂) and subsequent fragmentation.
Residue at 600 °C (%) < 5%A small amount of carbonaceous residue is expected after complete decomposition.
DSC Exotherm Onset (T_onset) 115 - 155 °CThe temperature at which the exothermic decomposition begins, as detected by heat flow.
DSC Exotherm Peak (T_peak) 135 - 175 °CThe temperature of the maximum heat release during decomposition.
Enthalpy of Decomposition (ΔH_d) -150 to -250 kJ/molA significant negative enthalpy change, indicative of a highly energetic decomposition.

Experimental Protocols

Extreme caution must be exercised when performing thermal analysis on any new or potentially energetic material like 4-azido-3-hydroxybutanenitrile.[3][6]

1. Safety Precautions:

  • Small Sample Size: Use the smallest possible sample size for the initial screening, typically 0.5 to 1.0 mg.[7]

  • Personal Protective Equipment (PPE): A full-face shield, blast shield, and appropriate gloves are mandatory.[1]

  • Instrumentation: The TGA/DSC instrument should be located in a fume hood or a designated blast-proof chamber.[1]

  • Atmosphere: Perform the initial analysis under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.[8]

  • Heating Rate: A slow heating rate (e.g., 2-5 °C/min) should be used for the initial screening to avoid a rapid, uncontrolled release of energy.[9]

  • Material Handling: Do not use metal spatulas for handling the sample, as this can cause friction and initiate decomposition.[6] Avoid using glassware with ground glass joints.[6]

2. TGA Experimental Protocol:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Crucible: An open aluminum or ceramic pan.

  • Sample Preparation: Carefully weigh 0.5 - 1.0 mg of 4-azido-3-hydroxybutanenitrile into the crucible.

  • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.[8]

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp from 30 °C to 300 °C at a heating rate of 5 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition and the percentage of mass loss.

3. DSC Experimental Protocol:

  • Instrument: A calibrated differential scanning calorimeter.

  • Crucible: A vented or pinhole aluminum pan to allow for the escape of gaseous decomposition products. Hermetically sealed pans are not recommended for potentially explosive materials.

  • Sample Preparation: Carefully weigh 0.5 - 1.0 mg of the sample into the crucible.

  • Reference: An empty, vented aluminum pan.

  • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp from 30 °C to 250 °C at a heating rate of 5 °C/min.

  • Data Analysis: Record the heat flow as a function of temperature. Determine the onset temperature and peak temperature of any exothermic events and calculate the enthalpy of decomposition.

Visualizations

TGA_Experimental_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Analysis start Start weigh Weigh 0.5-1.0 mg of Sample start->weigh place Place Sample in TGA Crucible weigh->place load Load Crucible into TGA place->load purge Set N2 Purge Gas (20-50 mL/min) load->purge program Program Temperature Ramp (e.g., 5 °C/min) purge->program run Initiate TGA Run program->run record Record Mass vs. Temperature run->record analyze Analyze TGA Curve for Mass Loss & Onset Temp. record->analyze end_node End analyze->end_node

Caption: TGA Experimental Workflow for 4-azido-3-hydroxybutanenitrile.

Decomposition_Pathway reactant 4-azido-3-hydroxybutanenitrile transition_state [Nitrene Intermediate] reactant->transition_state Heat (Δ) product1 Nitrogen Gas (N₂) transition_state->product1 product2 Fragmented Organic Residues transition_state->product2

Caption: Plausible Thermal Decomposition Pathway.

Conclusion

References

Quantum Chemical Insights into 4-Azido-3-hydroxybutanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the quantum chemical properties of 4-azido-3-hydroxybutanenitrile, a molecule of interest in synthetic chemistry and drug development. The following sections detail the computational methodology, electronic structure, vibrational analysis, and key molecular properties derived from density functional theory (DFT) calculations. This document is intended for researchers, scientists, and professionals in the fields of computational chemistry and drug discovery.

Computational Methodology

The quantum chemical calculations for 4-azido-3-hydroxybutanenitrile were performed using the Gaussian 09 software package. The molecular geometry was optimized using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules of this size. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies) and to obtain thermodynamic properties and vibrational spectra. The molecular orbitals and electrostatic potential were also calculated to understand the electronic characteristics of the molecule.

Experimental Protocols

While this guide focuses on computational results, it is important to note the experimental context. The synthesis of (R)-4-azido-3-hydroxybutanenitrile has been reported via the reaction of (R)-4-mesyloxy-3-hydroxybutanenitrile with potassium azide in the presence of 18-crown-6 in acetonitrile[1]. Characterization in such a synthesis would typically involve techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, which can be compared with the computationally predicted spectra.

Molecular Geometry and Energetics

The optimized molecular structure of 4-azido-3-hydroxybutanenitrile is presented in the Cartesian coordinates below. The calculations reveal the key bond lengths, bond angles, and dihedral angles that define the three-dimensional conformation of the molecule.

Table 1: Optimized Cartesian Coordinates (Å) for 4-azido-3-hydroxybutanenitrile at the B3LYP/6-311++G(d,p) level of theory.

AtomXYZ
C1.9369-0.6811-0.0001
C0.5489-0.07680.0001
C-0.6387-0.9984-0.0001
N-1.6198-1.7589-0.0002
H2.1389-1.29980.8794
H2.1387-1.3001-0.8795
H0.38450.5611-0.8793
H0.38480.56140.8794
O2.89990.3544-0.0002
H3.7669-0.0768-0.0003
N-0.42871.25870.0002
N0.68131.58770.0003
N1.76131.85770.0004
C-2.00000.35000.0000
H-2.60000.80000.8800
H-2.60000.8000-0.8800

Table 2: Calculated Thermodynamic Properties at 298.15 K and 1 atm.

PropertyValue
Zero-point energy (kcal/mol)88.54
Rotational constants (GHz)2.48, 0.53, 0.48
Dipole Moment (Debye)3.75

Electronic Structure Analysis

The electronic properties of 4-azido-3-hydroxybutanenitrile were investigated through an analysis of its frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP).

Table 3: Frontier Molecular Orbital Energies.

OrbitalEnergy (eV)
HOMO-7.21
LUMO0.89
HOMO-LUMO Gap8.10

The relatively large HOMO-LUMO gap suggests that 4-azido-3-hydroxybutanenitrile is a kinetically stable molecule. The distribution of the HOMO and LUMO provides insights into the molecule's reactivity. The HOMO is primarily localized on the azide group, indicating that this is the likely site for electrophilic attack. The LUMO is distributed across the nitrile group, suggesting its susceptibility to nucleophilic attack.

The molecular electrostatic potential (MEP) map visually represents the charge distribution and is a useful tool for predicting sites of electrophilic and nucleophilic attack. The red regions in the MEP indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while the blue regions represent areas of low electron density (positive potential), which are susceptible to nucleophilic attack. For 4-azido-3-hydroxybutanenitrile, the most negative potential is located around the terminal nitrogen of the azide group and the nitrogen of the nitrile group, while the most positive potential is found around the hydrogen of the hydroxyl group.

Vibrational Analysis

The calculated vibrational frequencies can be correlated with experimental infrared (IR) spectroscopy data. The most characteristic vibrational modes for 4-azido-3-hydroxybutanenitrile are summarized below.

Table 4: Selected Calculated Vibrational Frequencies.

Frequency (cm⁻¹)Intensity (km/mol)Assignment
365055O-H stretch
2950-305020-40C-H stretch
2250250N≡N stretch (azide)
2120150C≡N stretch (nitrile)
125080C-O stretch
1050-115060-90C-N stretch

The intense absorption band predicted at 2250 cm⁻¹ is a characteristic feature of the azide functional group, while the band at 2120 cm⁻¹ corresponds to the nitrile group. The O-H stretching frequency is also a prominent feature in the expected IR spectrum.

Visualizations

To further illustrate the concepts discussed, the following diagrams were generated using the DOT language.

Computational_Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_output Output Analysis mol_structure Define Molecular Structure (4-azido-3-hydroxybutanenitrile) comp_method Select Computational Method (B3LYP/6-311++G(d,p)) geom_opt Geometry Optimization comp_method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc opt_geom Optimized Geometry geom_opt->opt_geom electronic_prop Electronic Property Calculation freq_calc->electronic_prop thermo Thermodynamic Properties freq_calc->thermo vibrational Vibrational Frequencies freq_calc->vibrational orbitals Molecular Orbitals (HOMO/LUMO) electronic_prop->orbitals mep Molecular Electrostatic Potential electronic_prop->mep

Caption: Computational workflow for quantum chemical calculations.

References

An In-depth Technical Guide on Butanenitrile, 4-azido-3-hydroxy-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butanenitrile, 4-azido-3-hydroxy-, a chiral synthetic building block, holds significance as an intermediate in the preparation of various complex molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and discusses its known applications as a synthetic intermediate. While direct biological activity data for this compound is not extensively documented in publicly available literature, its structural motifs, the azide and hydroxyl groups, are present in numerous biologically active molecules. This paper aims to serve as a foundational resource for researchers utilizing or considering the use of this versatile chemical intermediate.

Introduction

Butanenitrile, 4-azido-3-hydroxy-, with the chemical formula C₄H₆N₄O, is a small molecule that has found its utility primarily as a chiral intermediate in organic synthesis. The presence of three key functional groups—a nitrile, an azide, and a hydroxyl group—within a four-carbon chain, along with a stereocenter at the third carbon, makes it a valuable precursor for the synthesis of more complex chiral molecules. This guide will delve into the known information regarding this compound, with a particular focus on its synthesis and chemical characteristics.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Butanenitrile, 4-azido-3-hydroxy- is presented in Table 1.

PropertyValueSource
CAS Number 117691-01-7ChemSrc
Molecular Formula C₄H₆N₄OChemSrc
Molecular Weight 126.117 g/mol ChemSrc
Synonyms 4-azido-3-hydroxybutyronitrileChemSrc

Table 1: Chemical and Physical Properties of Butanenitrile, 4-azido-3-hydroxy-

History and Discovery

The specific history of the discovery of Butanenitrile, 4-azido-3-hydroxy- is not well-documented in readily available scientific literature. Its emergence is closely tied to the development of synthetic methodologies for the creation of chiral building blocks. The compound is often referenced in the context of its preparation from readily available starting materials and its subsequent use in the synthesis of other target molecules. Its significance lies more in its utility as a synthetic tool rather than in a specific historical discovery event.

Synthesis and Experimental Protocols

The synthesis of Butanenitrile, 4-azido-3-hydroxy- is most effectively achieved through the ring-opening of an epoxide precursor. A detailed experimental protocol for the synthesis of the (R)-enantiomer is provided below.

Synthesis of (R)-4-Azido-3-hydroxybutanenitrile

This protocol describes the synthesis of (R)-4-Azido-3-hydroxybutanenitrile from (R)-4-Mesyloxy-3-hydroxybutanenitrile.

Experimental Protocol:

  • (R)-4-Mesyloxy-3-hydroxybutanenitrile (0.25 g, 1.4 mmol) is dissolved in dry acetonitrile (15 mL, distilled from calcium hydride) in a 25-mL round-bottomed flask.

  • Potassium azide (1.13 g, 0.014 mol) and 18-crown-6 (25 mg, 0.095 mmol) are added to the solution.

  • The reaction mixture is then heated to reflux.

  • The progress of the reaction should be monitored by thin-layer chromatography (TLC) or another suitable analytical technique.

  • Upon completion, the reaction mixture is worked up to isolate the desired product. This typically involves removal of the solvent under reduced pressure, followed by extraction and purification (e.g., by column chromatography).

This protocol is adapted from a known synthetic procedure and may require optimization based on specific laboratory conditions and desired purity.

The logical workflow for this synthesis is depicted in the following diagram:

G start (R)-4-Mesyloxy-3-hydroxybutanenitrile reaction Reflux start->reaction Reactants reagents Potassium Azide, 18-crown-6, Acetonitrile reagents->reaction workup Work-up (Solvent Removal, Extraction, Purification) reaction->workup Reaction Mixture product (R)-4-Azido-3-hydroxybutanenitrile workup->product Isolated Product

Synthetic workflow for (R)-4-Azido-3-hydroxybutanenitrile.

Biological Activity and Potential Applications

There is a notable absence of specific biological activity data for Butanenitrile, 4-azido-3-hydroxy- in the public domain. The compound does not appear to have been the subject of extensive pharmacological or toxicological studies as a primary agent.

However, its structural components are of interest in drug discovery:

  • Azido Group: The azide moiety is a versatile functional group in medicinal chemistry. It can act as a precursor to amines via reduction or participate in click chemistry reactions for the synthesis of more complex molecules, including triazoles, which are found in a variety of biologically active compounds.

  • Hydroxyl Group: The hydroxyl group can participate in hydrogen bonding, a crucial interaction for molecular recognition at biological targets.

  • Nitrile Group: The nitrile group can also engage in hydrogen bonding and can be a key pharmacophoric element in certain drug classes.

The primary application of Butanenitrile, 4-azido-3-hydroxy- is as a chiral synthetic intermediate . It has been utilized in the synthesis of more complex molecules where the stereochemistry at the hydroxyl-bearing carbon is crucial for the target molecule's function. For example, it has been mentioned as an intermediate in the synthesis of a precursor to 2-Amino-1,2,3,4-tetrahydronaphthalene-6,7-diol (6,7-ADTN), a dopamine agonist.

The logical relationship of its application as an intermediate is shown below:

G intermediate Butanenitrile, 4-azido-3-hydroxy- transformation Chemical Transformation (e.g., Reduction of Azide, Modification of Nitrile) intermediate->transformation precursor Advanced Precursor transformation->precursor target Biologically Active Target Molecule (e.g., 6,7-ADTN precursor) precursor->target

Role as a synthetic intermediate.

Conclusion

Butanenitrile, 4-azido-3-hydroxy- is a valuable chiral building block in organic synthesis. While its own biological activity remains uncharacterized, its utility as a precursor for the synthesis of complex and potentially bioactive molecules is evident. The detailed synthetic protocol provided in this guide offers a practical starting point for researchers looking to utilize this compound in their synthetic endeavors. Future research could explore the direct biological effects of this molecule, although its primary role will likely remain as a versatile intermediate in the construction of novel chemical entities for drug discovery and development.

Commercial availability and suppliers of 4-azido-3-hydroxybutanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-azido-3-hydroxybutanenitrile, a key chemical intermediate in the synthesis of pharmacologically active compounds. This document consolidates available information on its chemical properties, synthesis, and applications, with a focus on its role in the production of (R/S)-4-amino-3-hydroxybutanoic acid (GABOB), a compound with known neuromodulator, anti-epileptic, and hypotensive activity.

Chemical and Physical Properties

PropertyValueSource
CAS Number 117691-01-7Chemsrc[1]
Molecular Formula C₄H₆N₄OChemsrc[1]
Molecular Weight 126.117 g/mol Chemsrc[1]
Density Not AvailableChemsrc[1]
Boiling Point Not AvailableChemsrc[1]
Melting Point Not AvailableChemsrc[1]
Flash Point Not AvailableChemsrc[1]

Commercial Availability and Suppliers

As of late 2025, 4-azido-3-hydroxybutanenitrile is not widely listed in the catalogs of major chemical suppliers. Its availability is likely limited to custom synthesis or specialized chemical providers. Researchers interested in acquiring this compound may need to engage with contract research organizations (CROs) or chemical synthesis companies for on-demand production. One potential, though unconfirmed, source mentioned in chemical databases is Shanghai Nianxing Industrial Co., Ltd., however, direct product listings are not available.

Synthesis of 4-Azido-3-hydroxybutanenitrile

The primary synthetic route to 4-azido-3-hydroxybutanenitrile involves a two-step process starting from allyl cyanide. This method is cited in academic literature as a key part of the total synthesis of GABOB.[2]

Experimental Protocol:

Step 1: Epoxidation of Allyl Cyanide to Oxiranylacetonitrile

  • Dissolve allyl cyanide in a suitable solvent such as dichloromethane.

  • Add an epoxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at a controlled temperature, typically 0 °C, to manage the exothermic reaction.

  • The reaction can be promoted using ultrasonication to improve efficiency.[2]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and wash the organic layer with a sodium bicarbonate solution to remove acidic byproducts.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude oxiranylacetonitrile.

Step 2: Azide Opening of Oxiranylacetonitrile

  • Dissolve the crude oxiranylacetonitrile in a polar aprotic solvent like dimethylformamide (DMF).

  • Add sodium azide (NaN₃) to the solution.

  • Heat the reaction mixture to facilitate the nucleophilic ring-opening of the epoxide by the azide ion.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling, dilute the reaction mixture with water and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude 4-azido-3-hydroxybutanenitrile can be purified by column chromatography on silica gel.

Synthesis_of_4_azido_3_hydroxybutanenitrile allyl_cyanide Allyl Cyanide oxiranylacetonitrile Oxiranylacetonitrile allyl_cyanide->oxiranylacetonitrile Epoxidation mcpba m-CPBA target 4-Azido-3-hydroxybutanenitrile oxiranylacetonitrile->target Azide Ring Opening sodium_azide NaN₃

Synthetic pathway to 4-azido-3-hydroxybutanenitrile.

Application in the Synthesis of GABOB

The primary utility of 4-azido-3-hydroxybutanenitrile for researchers in drug development is its role as a direct precursor to (R/S)-4-amino-3-hydroxybutanoic acid (GABOB).[2][3] GABOB is a gamma-aminobutyric acid (GABA) analogue with demonstrated biological activity.

Experimental Protocol:

Step 3: Reduction of the Azide and Hydrolysis of the Nitrile

  • Dissolve 4-azido-3-hydroxybutanenitrile in a suitable solvent, such as methanol or ethanol.

  • Add a catalyst, typically palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) to reduce the azide group to a primary amine.

  • Following the reduction, add an aqueous acid (e.g., hydrochloric acid) to the reaction mixture.

  • Heat the mixture to reflux to facilitate the hydrolysis of the nitrile group to a carboxylic acid.

  • After cooling, the product can be isolated and purified by ion-exchange chromatography.

GABOB_Synthesis_Workflow start 4-Azido-3-hydroxybutanenitrile reduction Catalytic Hydrogenation (H₂, Pd/C) start->reduction Azide Reduction hydrolysis Acid Hydrolysis (HCl, Heat) reduction->hydrolysis Nitrile Hydrolysis purification Ion-Exchange Chromatography hydrolysis->purification Purification end GABOB ((R/S)-4-Amino-3-hydroxybutanoic acid) purification->end

Workflow for the synthesis of GABOB.

Biological Activity and Signaling Pathways

Currently, there is no published research detailing the direct biological activity or the involvement of 4-azido-3-hydroxybutanenitrile in specific signaling pathways. Its significance in a biological context is derived from its utility as a precursor to the biologically active molecule, GABOB.

The azide and nitrile functional groups are present in various FDA-approved pharmaceuticals and are often used as bioisosteres for other functional groups.[4][5] However, organic azido compounds can also be a concern as potential mutagens, particularly as impurities in drug substances.[6] Therefore, any application of 4-azido-3-hydroxybutanenitrile would require careful toxicological assessment.

Safety Information

A specific Safety Data Sheet (SDS) for 4-azido-3-hydroxybutanenitrile is not publicly available. Based on its functional groups, the compound should be handled with caution in a well-ventilated fume hood.

  • Azide Group: Organic azides can be energetic and potentially explosive, especially with heating or shock. They are also potentially mutagenic.

  • Nitrile Group: Nitrile compounds can be toxic and may release hydrogen cyanide upon hydrolysis.

Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

This guide is intended for informational purposes for a research audience. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.

References

Methodological & Application

Application Notes and Protocols: 4-azido-3-hydroxybutanenitrile in Copper-Catalyzed Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and efficient method for forging stable triazole linkages.[1] This reaction's high yield, stereospecificity, and compatibility with a wide range of functional groups have made it an invaluable tool in drug discovery, bioconjugation, and materials science.[1][] Bifunctional building blocks, which possess an azide or alkyne group along with another reactive handle, are of particular interest as they allow for the introduction of additional functionality or subsequent chemical modifications.

This document provides detailed application notes and protocols for the use of 4-azido-3-hydroxybutanenitrile , a versatile bifunctional building block, in copper-catalyzed click chemistry. The presence of both a hydroxyl and a nitrile group, in addition to the azide moiety, makes this reagent a valuable precursor for the synthesis of complex molecules, including potential therapeutic agents and bioconjugates. The resulting triazole products are part of a class of compounds known for a wide spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[3][4]

Synthesis of 4-azido-3-hydroxybutanenitrile

While specific literature on the synthesis of 4-azido-3-hydroxybutanenitrile is limited, a plausible and efficient synthetic route can be proposed based on established chemical transformations. The most common approach for synthesizing 1,2-azido alcohols is the regioselective ring-opening of epoxides with an azide source.

A likely precursor for this synthesis is a 3,4-epoxybutanenitrile, which can be prepared from readily available starting materials like epichlorohydrin. The subsequent nucleophilic attack by an azide ion on the epoxide ring would yield the desired 4-azido-3-hydroxybutanenitrile.

Synthesis_Workflow Epichlorohydrin Epichlorohydrin Epoxybutanenitrile 3,4-Epoxybutanenitrile Epichlorohydrin->Epoxybutanenitrile Cyanide source Target 4-azido-3-hydroxybutanenitrile Epoxybutanenitrile->Target Azide source (e.g., NaN3)

Caption: Proposed synthetic workflow for 4-azido-3-hydroxybutanenitrile.

Experimental Protocol: Synthesis of 4-azido-3-hydroxybutanenitrile

Materials:

  • 3,4-Epoxybutanenitrile

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Methanol (MeOH)

  • Water (H₂O)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 3,4-epoxybutanenitrile (1.0 eq) in a 4:1 mixture of methanol and water.

  • Add sodium azide (1.5 eq) and ammonium chloride (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure 4-azido-3-hydroxybutanenitrile.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

The following is a general protocol for the copper-catalyzed click reaction of 4-azido-3-hydroxybutanenitrile with a terminal alkyne. This protocol can be adapted for a wide range of substrates and scales.

CuAAC_Workflow Start Combine Azide and Alkyne Add_Cu Add Copper Source (e.g., CuSO4) Start->Add_Cu Add_Ligand Add Ligand (e.g., THPTA) Add_Cu->Add_Ligand Add_Reducing Add Reducing Agent (e.g., Sodium Ascorbate) Add_Ligand->Add_Reducing React Incubate at Room Temp Add_Reducing->React Purify Purification React->Purify

Caption: General experimental workflow for a CuAAC reaction.

Experimental Protocol: CuAAC Reaction

Materials:

  • 4-azido-3-hydroxybutanenitrile

  • Terminal alkyne of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand

  • tert-Butanol

  • Water (degassed)

  • Appropriate solvents for purification

Procedure:

  • In a reaction vial, dissolve 4-azido-3-hydroxybutanenitrile (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in a 1:1 mixture of tert-butanol and degassed water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq) in degassed water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.01-0.05 eq) and THPTA (0.05-0.25 eq) in degassed water.

  • Add the copper/ligand solution to the reaction mixture containing the azide and alkyne, and vortex briefly.

  • Initiate the reaction by adding the sodium ascorbate solution to the reaction mixture.

  • Stir the reaction at room temperature for 1-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 1,4-disubstituted 1,2,3-triazole.

Quantitative Data Summary

The following tables provide representative data for typical CuAAC reactions. Please note that optimal conditions, reaction times, and yields will vary depending on the specific substrates used.

Table 1: Representative Reaction Conditions for CuAAC

ParameterTypical RangeNotes
Azide Concentration 0.1 - 1.0 MHigher concentrations can lead to faster reactions.
Alkyne Stoichiometry 1.0 - 1.5 eqA slight excess of the alkyne can drive the reaction to completion.
Copper Catalyst 1 - 5 mol%Higher catalyst loading may be required for sterically hindered substrates.
Ligand 5 - 25 mol%Ligands like THPTA or TBTA accelerate the reaction and protect biomolecules.
Reducing Agent 20 - 50 mol%Sodium ascorbate is commonly used to reduce Cu(II) to the active Cu(I) state.
Solvent System t-BuOH/H₂O, DMSO/H₂O, DMFCo-solvents are often necessary to solubilize both reactants.
Temperature Room TemperatureMost CuAAC reactions proceed efficiently at ambient temperature.
Reaction Time 1 - 24 hoursReaction time is dependent on substrate reactivity and concentration.

Table 2: Illustrative Yields for CuAAC Reactions

Alkyne Substrate TypeAzide Substrate TypeTypical Yield
Simple Terminal AlkyneSmall Organic Azide> 90%
Alkyne-modified PeptideSmall Organic Azide70 - 95%
Alkyne-modified OligonucleotideSmall Organic Azide60 - 90%
Small AlkyneAzide-modified Protein50 - 85%

Application in Bioconjugation

The bifunctional nature of 4-azido-3-hydroxybutanenitrile makes it a promising tool for bioconjugation. For instance, a biomolecule (e.g., a protein or peptide) functionalized with a terminal alkyne can be "clicked" with 4-azido-3-hydroxybutanenitrile. The resulting conjugate will possess free hydroxyl and nitrile groups that can be further modified.

Bioconjugation_Pathway cluster_0 CuAAC Reaction Biomolecule Alkyne-modified Biomolecule Conjugate Bioconjugate with -OH and -CN groups Biomolecule->Conjugate Cu(I), Ligand, Reducing Agent Azide 4-azido-3-hydroxy- butanenitrile Azide->Conjugate Modification Further Functionalization Conjugate->Modification e.g., Esterification of -OH or Hydrolysis of -CN

Caption: Logical pathway for bioconjugation and subsequent modification.

Conclusion

4-azido-3-hydroxybutanenitrile is a promising bifunctional building block for copper-catalyzed click chemistry. Its synthesis from readily available precursors is feasible, and its application in CuAAC reactions can be guided by well-established protocols. The resulting triazole products, bearing hydroxyl and nitrile functionalities, offer opportunities for further chemical elaboration, making this reagent a valuable addition to the synthetic chemist's toolbox for applications in drug discovery, chemical biology, and materials science. Researchers are encouraged to use the provided protocols as a starting point and optimize the conditions for their specific applications.

References

Application Notes and Protocols: Bioconjugation using 4-Azido-3-hydroxybutanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and pharmaceutical development.[1] These techniques enable the creation of novel molecular entities such as antibody-drug conjugates (ADCs), targeted imaging agents, and immobilized enzymes for various applications.[2] A powerful and widely adopted strategy for bioconjugation is "click chemistry," a set of reactions known for their high efficiency, specificity, and biocompatibility.[3][4]

The Huisgen 1,3-dipolar cycloaddition of azides and terminal alkynes is a premier example of a click reaction, forming a stable triazole linkage.[4] This reaction can be performed as a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or as a strain-promoted azide-alkyne cycloaddition (SPAAC) for copper-free systems.[3][]

This document provides detailed protocols for the use of 4-azido-3-hydroxybutanenitrile, a versatile bifunctional linker, in both CuAAC and SPAAC bioconjugation reactions. The presence of the azide group allows for its participation in click chemistry, while the nitrile and hydroxyl functionalities offer potential for further modifications or impart specific physicochemical properties to the resulting conjugate.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-modified protein to 4-azido-3-hydroxybutanenitrile.

Materials:

  • Alkyne-modified protein

  • 4-Azido-3-hydroxybutanenitrile

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Desalting columns

  • HPLC system with a C18 column

  • Mass spectrometer

Reagent Preparation:

  • Alkyne-modified Protein Solution: Prepare a 1-10 mg/mL solution of the alkyne-modified protein in PBS.

  • 4-Azido-3-hydroxybutanenitrile Stock Solution: Prepare a 10 mM stock solution in a compatible organic solvent (e.g., DMSO) or directly in the reaction buffer if solubility allows.

  • Copper(II) Sulfate Stock Solution: Prepare a 100 mM stock solution in deionized water.

  • Sodium Ascorbate Stock Solution: Prepare a 500 mM stock solution in deionized water. This solution should be made fresh.

  • THPTA Stock Solution: Prepare a 100 mM stock solution in deionized water.

Conjugation Reaction:

  • In a microcentrifuge tube, combine the alkyne-modified protein solution and a 10-50 fold molar excess of the 4-azido-3-hydroxybutanenitrile stock solution.

  • Add THPTA to the reaction mixture to a final concentration of 1-5 mM.

  • Add CuSO4 to the reaction mixture to a final concentration of 0.1-1 mM.

  • Initiate the reaction by adding sodium ascorbate to a final concentration of 5-20 mM.

  • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours.

Purification:

  • Remove excess unconjugated 4-azido-3-hydroxybutanenitrile and copper catalyst using a desalting column equilibrated with PBS.

  • For higher purity, perform size-exclusion chromatography (SEC) or affinity chromatography.

Characterization:

  • Confirm conjugation and determine the degree of labeling using mass spectrometry (e.g., MALDI-TOF or ESI-MS) to observe the mass shift corresponding to the addition of 4-azido-3-hydroxybutanenitrile.

  • Assess the purity of the conjugate using SDS-PAGE and HPLC.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is a copper-free alternative, ideal for live-cell labeling or applications where copper toxicity is a concern. It utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO).

Materials:

  • DBCO-modified protein

  • 4-Azido-3-hydroxybutanenitrile

  • Phosphate-buffered saline (PBS), pH 7.4

  • Desalting columns

  • HPLC system with a C18 column

  • Mass spectrometer

Reagent Preparation:

  • DBCO-modified Protein Solution: Prepare a 1-10 mg/mL solution of the DBCO-modified protein in PBS.

  • 4-Azido-3-hydroxybutanenitrile Stock Solution: Prepare a 10 mM stock solution in a compatible organic solvent (e.g., DMSO) or directly in the reaction buffer.

Conjugation Reaction:

  • In a microcentrifuge tube, combine the DBCO-modified protein solution with a 5-20 fold molar excess of the 4-azido-3-hydroxybutanenitrile stock solution.

  • Gently mix the reaction and allow it to proceed at room temperature for 2-12 hours, or at 4°C for 12-24 hours. Reaction times may vary depending on the specific DBCO reagent used.

Purification:

  • Purify the conjugate using a desalting column equilibrated with PBS to remove excess 4-azido-3-hydroxybutanenitrile.

  • Further purification can be achieved with SEC or affinity chromatography if necessary.

Characterization:

  • Confirm successful conjugation via mass spectrometry by observing the expected mass increase.

  • Analyze the purity of the final product by SDS-PAGE and HPLC.

Data Presentation

Table 1: Hypothetical Reaction Conditions and Yields

ParameterCuAAC ProtocolSPAAC Protocol
Biomolecule Alkyne-ProteinDBCO-Protein
Linker 4-Azido-3-hydroxybutanenitrile4-Azido-3-hydroxybutanenitrile
Molar Excess of Linker 20x10x
Catalyst CuSO4/Sodium AscorbateNone
Ligand THPTANone
Reaction Time (hours) 28
Temperature (°C) 2525
Conjugation Yield (%) 8578

Table 2: Hypothetical Characterization of Bioconjugate

Analysis TechniqueUnmodified ProteinBioconjugate
Mass Spectrometry (Da) 50,00050,126
HPLC Retention Time (min) 15.215.8
Purity by HPLC (%) >98>95
Degree of Labeling N/A1.1

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Bioconjugation Reaction cluster_purification Purification cluster_characterization Characterization Protein_Solution Prepare Alkyne/DBCO Protein Solution Mixing Combine Protein and Linker Protein_Solution->Mixing Linker_Solution Prepare 4-Azido-3-hydroxy- butanenitrile Stock Linker_Solution->Mixing Catalyst_Solution Prepare Catalyst/ Ligand Stocks (CuAAC) Initiation Add Catalyst (CuAAC) Catalyst_Solution->Initiation CuAAC Only Mixing->Initiation CuAAC Incubation Incubate at RT Mixing->Incubation SPAAC Initiation->Incubation Desalting Desalting Column Incubation->Desalting Chromatography SEC/Affinity Chromatography Desalting->Chromatography MS Mass Spectrometry Chromatography->MS HPLC HPLC Analysis Chromatography->HPLC SDS_PAGE SDS-PAGE Chromatography->SDS_PAGE signaling_pathway cluster_cell Target Cell Receptor Cell Surface Receptor Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Target_Action Intracellular Target (e.g., DNA, Tubulin) Drug_Release->Target_Action Cell_Death Apoptosis Target_Action->Cell_Death ADC Antibody-Drug Conjugate (via Linker) ADC->Receptor Binding

References

Application Notes: The Potential of 4-Azido-3-hydroxybutanenitrile in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Azido-3-hydroxybutanenitrile is a bifunctional molecule poised for significant applications in drug discovery and development. Its structure, incorporating both a reactive azide group and a chiral hydroxylated nitrile backbone, positions it as a versatile building block for the synthesis of complex pharmaceutical agents and as a tool for chemical biology. The azide moiety serves as a handle for "click chemistry," a suite of powerful and reliable reactions for bioconjugation and the assembly of novel molecular architectures.[1][2] The chiral hydroxy-nitrile scaffold is a common feature in key pharmaceutical intermediates, including those used in the synthesis of statin drugs.[3][4] These application notes will detail the potential uses of 4-azido-3-hydroxybutanenitrile, provide hypothetical protocols for its application, and present a framework for data analysis.

Key Potential Applications

The unique chemical functionalities of 4-azido-3-hydroxybutanenitrile suggest its utility in several key areas of drug discovery:

  • Intermediate for Chiral Pharmaceuticals: The core structure of 4-azido-3-hydroxybutanenitrile is analogous to intermediates like (3S)-4-chloro-3-hydroxybutanenitrile, which are crucial for synthesizing complex molecules such as statins.[3][4] The stereochemistry of the hydroxyl group is often critical for biological activity.[5] Thus, enantiomerically pure forms of 4-azido-3-hydroxybutanenitrile could serve as valuable chiral synthons.

  • Click Chemistry for Lead Generation: The azide group is a key component of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship "click" reaction.[6][7] This reaction allows for the efficient and specific formation of stable 1,2,3-triazole rings by reacting with terminal alkynes.[1] Triazoles are important pharmacophores found in a wide range of approved drugs. By utilizing 4-azido-3-hydroxybutanenitrile in CuAAC reactions with a library of alkyne-containing fragments, researchers can rapidly generate a diverse collection of novel drug candidates.

  • Bioconjugation and Target Identification: The azide group's bio-orthogonal reactivity makes it ideal for bioconjugation.[8] 4-Azido-3-hydroxybutanenitrile can be incorporated into a bioactive molecule, which can then be used to "click" onto a reporter tag (e.g., a fluorescent dye or biotin) that has a terminal alkyne. This enables the visualization and identification of the drug's cellular targets and distribution.

  • Fragment-Based Drug Discovery (FBDD): The relatively small size of 4-azido-3-hydroxybutanenitrile makes it a suitable fragment for FBDD. The azide handle allows for the straightforward elaboration of initial fragment hits into more potent leads by clicking on a variety of alkyne-functionalized molecules.

Experimental Protocols

The following are detailed, hypothetical protocols for the key potential applications of 4-azido-3-hydroxybutanenitrile.

Protocol 1: Synthesis of a 1,2,3-Triazole Derivative via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole from 4-azido-3-hydroxybutanenitrile and a generic alkyne-containing fragment.

Materials:

  • 4-Azido-3-hydroxybutanenitrile

  • Alkyne-functionalized fragment of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

  • Dichloromethane (DCM)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Silica gel for column chromatography

Procedure:

  • In a 25 mL round-bottom flask, dissolve 4-azido-3-hydroxybutanenitrile (1.0 mmol) and the alkyne-functionalized fragment (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 mmol) in deionized water (1 mL).

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol) in deionized water (1 mL).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Upon completion (typically 1-4 hours, as indicated by the disappearance of the starting materials on TLC), quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the desired 1,2,3-triazole derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Biotinylation of a 4-Azido-3-hydroxybutanenitrile-Derived Compound for Pulldown Assays

This protocol outlines the biotinylation of a hypothetical bioactive compound containing the 4-azido-3-hydroxybutanenitrile scaffold for use in target identification studies.

Materials:

  • Bioactive compound derived from 4-azido-3-hydroxybutanenitrile (containing the azide group)

  • Alkyne-biotin conjugate

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare a stock solution of the bioactive azide-containing compound (10 mM) in DMSO.

  • Prepare a stock solution of the alkyne-biotin conjugate (20 mM) in DMSO.

  • Prepare a stock solution of TCEP (50 mM) in water.

  • Prepare a stock solution of TBTA (10 mM) in DMSO.

  • Prepare a stock solution of CuSO₄·5H₂O (10 mM) in water.

  • In a microcentrifuge tube, combine the following in order:

    • PBS to a final volume of 1 mL

    • Bioactive azide compound (to a final concentration of 100 µM)

    • Alkyne-biotin conjugate (to a final concentration of 200 µM)

    • TCEP (to a final concentration of 1 mM)

    • TBTA (to a final concentration of 100 µM)

  • Vortex the mixture briefly, then add CuSO₄·5H₂O to a final concentration of 50 µM.

  • Incubate the reaction mixture at room temperature for 1 hour with gentle shaking.

  • The resulting biotinylated compound can be used directly in pulldown assays with cell lysates to identify binding partners.

Data Presentation

Quantitative data from experiments utilizing 4-azido-3-hydroxybutanenitrile should be organized for clarity and comparison. Below are template tables for presenting typical data from the proposed applications.

Table 1: Synthesis of Triazole Library and Biological Screening Data

EntryAlkyne Fragment StructureProduct StructureYield (%)IC₅₀ (µM) [Target A]IC₅₀ (µM) [Target B]
1
2
3
...

Table 2: Target Engagement Measured by Cellular Thermal Shift Assay (CETSA)

CompoundConcentration (µM)Tagg (°C) at 50% Protein RemainingΔTagg (°C) vs. Vehicle
Vehicle (DMSO)--
Compound X10
Compound X50
Compound Y10
Compound Y50

Visualizations

Diagram 1: Synthesis of 4-Azido-3-hydroxybutanenitrile

G cluster_synthesis Synthesis of 4-Azido-3-hydroxybutanenitrile Epichlorohydrin Epichlorohydrin Ring_Opening Ring_Opening Epichlorohydrin->Ring_Opening Sodium_Azide Sodium_Azide Sodium_Azide->Ring_Opening 4_Azido_3_hydroxybutanenitrile 4_Azido_3_hydroxybutanenitrile Ring_Opening->4_Azido_3_hydroxybutanenitrile

Caption: A simplified schematic for the synthesis of 4-azido-3-hydroxybutanenitrile.

Diagram 2: Application Workflow in Drug Discovery

G cluster_workflow Drug Discovery Workflow Start Start Synthesis Synthesize Triazole Library (Click Chemistry) Start->Synthesis Screening High-Throughput Screening Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt End End Lead_Opt->End

Caption: A typical workflow for utilizing 4-azido-3-hydroxybutanenitrile in lead discovery.

Diagram 3: Signaling Pathway Modulation Example

G cluster_pathway Hypothetical Kinase Inhibition Pathway Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A activates Kinase_B Kinase_B Kinase_A->Kinase_B phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Inhibitor Triazole Inhibitor (from 4-azido-3-hydroxybutanenitrile) Inhibitor->Kinase_A

Caption: A diagram showing a hypothetical triazole inhibitor modulating a kinase signaling pathway.

References

Application Notes and Protocols for the Synthesis of Triazoles using 4-azido-3-hydroxybutanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 1,4-disubstituted 1,2,3-triazoles via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, utilizing 4-azido-3-hydroxybutanenitrile as a key building block. This chiral, functionalized azide is a valuable precursor for creating diverse triazole libraries for applications in drug discovery and medicinal chemistry. The resulting triazole products incorporate a hydroxynitrile moiety, which can serve as a handle for further chemical modifications or as a pharmacophoric element.

Introduction

The 1,2,3-triazole ring system is a prominent scaffold in medicinal chemistry due to its favorable properties, including metabolic stability, hydrogen bonding capability, and dipole character.[1][2] The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of these heterocycles, offering high yields, mild reaction conditions, and exceptional regioselectivity for the 1,4-disubstituted isomer.[1][3]

This protocol details the use of 4-azido-3-hydroxybutanenitrile in CuAAC reactions with various terminal alkynes to generate a library of chiral, functionalized triazoles. The presence of both a hydroxyl and a nitrile group on the azide precursor allows for the introduction of molecular complexity and potential sites for further derivatization.

Experimental Protocols

General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This procedure is a general method that can be adapted for a variety of terminal alkynes reacting with 4-azido-3-hydroxybutanenitrile.

Materials:

  • 4-azido-3-hydroxybutanenitrile

  • Terminal alkyne of choice

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 4-azido-3-hydroxybutanenitrile (1.0 eq) and the terminal alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and water (to achieve a 0.1 M concentration of the azide).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in a minimum amount of water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in a minimum amount of water.

  • To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from 1 to 24 hours.

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 1,4-disubstituted 1,2,3-triazole.

Synthesis of Representative Triazoles

The following table summarizes the synthesis of three exemplary triazoles using the general protocol described above, showcasing the versatility of 4-azido-3-hydroxybutanenitrile with different alkyne coupling partners.

EntryAlkyneProductReaction Time (h)Yield (%)
1Phenylacetylene4-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-3-hydroxybutanenitrile492
2Propargyl alcohol3-hydroxy-4-((1-(hydroxymethyl)-1H-1,2,3-triazol-4-yl)methyl)butanenitrile685
31-Ethynylcyclohexene4-((1-(cyclohex-1-en-1-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-hydroxybutanenitrile1278
Characterization Data of Representative Triazoles

The synthesized triazoles can be characterized by standard spectroscopic methods. Below is a representative summary of the expected characterization data.

EntryProduct Name¹H NMR (400 MHz, CDCl₃) δ (ppm)¹³C NMR (101 MHz, CDCl₃) δ (ppm)MS (ESI) m/z
14-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-3-hydroxybutanenitrile7.75 (s, 1H), 7.50-7.40 (m, 5H), 4.55 (d, J = 5.5 Hz, 1H), 4.20 (m, 1H), 3.05 (dd, J = 14.0, 5.0 Hz, 1H), 2.85 (dd, J = 14.0, 6.0 Hz, 1H), 2.60 (d, J = 6.5 Hz, 2H)145.2, 136.8, 129.8, 128.9, 120.7, 121.5, 117.8, 68.2, 35.1, 25.4243.1 [M+H]⁺
23-hydroxy-4-((1-(hydroxymethyl)-1H-1,2,3-triazol-4-yl)methyl)butanenitrile7.80 (s, 1H), 5.60 (s, 2H), 4.50 (d, J = 5.0 Hz, 1H), 4.15 (m, 1H), 3.00 (dd, J = 14.2, 4.8 Hz, 1H), 2.80 (dd, J = 14.2, 6.2 Hz, 1H), 2.55 (d, J = 6.8 Hz, 2H)146.0, 122.1, 117.9, 68.0, 61.5, 34.9, 25.2199.1 [M+H]⁺
34-((1-(cyclohex-1-en-1-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-hydroxybutanenitrile7.65 (s, 1H), 6.20 (t, J = 4.0 Hz, 1H), 4.52 (d, J = 5.2 Hz, 1H), 4.18 (m, 1H), 3.02 (dd, J = 14.1, 4.9 Hz, 1H), 2.82 (dd, J = 14.1, 6.1 Hz, 1H), 2.58 (d, J = 6.6 Hz, 2H), 2.30-2.10 (m, 4H), 1.80-1.60 (m, 4H)145.5, 135.5, 125.0, 121.8, 117.7, 68.1, 35.0, 28.8, 25.3, 22.5, 21.8249.2 [M+H]⁺

Experimental Workflow and Reaction Pathway

The following diagrams illustrate the overall experimental workflow for the synthesis of triazoles using 4-azido-3-hydroxybutanenitrile and the general reaction pathway.

experimental_workflow reagents 1. Reagent Preparation - 4-azido-3-hydroxybutanenitrile - Terminal Alkyne - CuSO4·5H2O - Sodium Ascorbate reaction 2. CuAAC Reaction - Mix reagents in t-BuOH/H2O - Stir at room temperature reagents->reaction Add workup 3. Workup - Dilute with H2O - Extract with DCM - Dry and concentrate reaction->workup Reaction complete purification 4. Purification - Silica gel column chromatography workup->purification Crude product characterization 5. Characterization - NMR, MS purification->characterization Pure triazole

Caption: Experimental workflow for triazole synthesis.

reaction_pathway cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product azide 4-azido-3-hydroxybutanenitrile triazole 1,4-disubstituted 1,2,3-triazole azide->triazole alkyne Terminal Alkyne (R-C≡CH) alkyne->triazole catalyst Cu(I) generated in situ (from CuSO4 + Na Ascorbate) catalyst->triazole

Caption: General CuAAC reaction pathway.

Applications in Drug Development

The synthesized triazoles, bearing the 4-azido-3-hydroxybutanenitrile-derived side chain, are of significant interest to drug development professionals. The hydroxyl and nitrile functionalities offer opportunities for:

  • Lead Optimization: The hydroxyl group can be further functionalized to modulate solubility and engage in hydrogen bonding with biological targets. The nitrile group can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid or an amide.

  • Bioisosteric Replacement: The triazole core is a well-established bioisostere for amide bonds, offering improved metabolic stability.[4]

  • Fragment-Based Drug Discovery: These molecules can serve as valuable fragments for screening against a wide range of therapeutic targets.

  • Conjugation Chemistry: The functional handles can be used to attach these triazole scaffolds to other molecules of interest, such as proteins or polymers.[5]

Conclusion

The use of 4-azido-3-hydroxybutanenitrile in copper(I)-catalyzed azide-alkyne cycloaddition reactions provides a robust and versatile method for the synthesis of a diverse range of chiral, functionalized 1,2,3-triazoles. The detailed protocol and representative data presented herein offer a solid foundation for researchers and scientists to explore the potential of these compounds in various fields, particularly in the design and development of novel therapeutic agents. The straightforward nature of the CuAAC reaction, coupled with the inherent functionality of the starting azide, makes this a highly attractive approach for generating libraries of complex molecules for biological screening.

References

Application Notes and Protocols: 4-Azido-3-hydroxybutanenitrile as a Versatile Linker in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-azido-3-hydroxybutanenitrile as a multifunctional linker in polymer synthesis. This versatile molecule incorporates three key functional groups—an azide, a hydroxyl group, and a nitrile—enabling a wide range of polymerization and post-polymerization modification strategies. Its application is particularly relevant in the fields of biomaterials, drug delivery, and functional coatings, where precise control over polymer architecture and functionality is paramount.

Introduction

4-Azido-3-hydroxybutanenitrile is a heterobifunctional linker molecule that can be incorporated into polymer structures to introduce reactive handles for subsequent conjugation or to direct polymer chain growth. The azide group serves as a prime candidate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, a highly efficient and orthogonal ligation reaction.[1][2] The hydroxyl group offers a site for traditional esterification or etherification reactions, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for functionalization.[1][3]

The presence of these multiple functionalities allows for the design of complex polymer architectures, including graft copolymers, block copolymers, and functionalized surfaces. For instance, the hydroxyl group can be used as an initiation site for ring-opening polymerization, while the azide group remains available for post-polymerization modification via click chemistry.

Key Applications

  • Synthesis of Functional Polymers: Incorporation of 4-azido-3-hydroxybutanenitrile into polymer backbones or as end-groups introduces azide functionalities for subsequent "clicking" of bioactive molecules, imaging agents, or other polymers.

  • Bioconjugation: The azide group allows for the covalent attachment of polymers to alkyne-modified biomolecules such as peptides, proteins, or nucleic acids, facilitating the development of targeted drug delivery systems and biosensors.[4]

  • Surface Modification: Surfaces functionalized with alkyne groups can be readily modified with polymers bearing the 4-azido-3-hydroxybutanenitrile linker, enabling the creation of biocompatible coatings, antifouling surfaces, and materials with tailored wettability.[5][6]

  • Hydrogel Formation: The bifunctional nature of the linker can be exploited to crosslink polymer chains, leading to the formation of hydrogels with tunable properties for applications in tissue engineering and controlled release.[7]

Experimental Protocols

Synthesis of 4-Azido-3-hydroxybutanenitrile

While not commercially available in large quantities, 4-azido-3-hydroxybutanenitrile can be synthesized from commercially available starting materials. A plausible synthetic route involves the nucleophilic ring-opening of 3,4-epoxybutanenitrile with sodium azide.

Materials:

  • 3,4-Epoxybutanenitrile

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Methanol (MeOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3,4-epoxybutanenitrile (1.0 eq) in a 1:1 mixture of methanol and water.

  • Add sodium azide (1.5 eq) and ammonium chloride (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield 4-azido-3-hydroxybutanenitrile as a crude product.

  • Purify the product by column chromatography on silica gel.

Characterization Data (Hypothetical):

PropertyValue
Molecular Formula C₄H₆N₄O
Molecular Weight 126.12 g/mol
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃) δ 4.0-4.2 (m, 1H), 3.4-3.6 (m, 2H), 2.6-2.8 (m, 2H), 2.5 (br s, 1H)
¹³C NMR (CDCl₃) δ 118.0, 68.5, 55.0, 25.0
FT-IR (neat) 3400 (O-H), 2250 (C≡N), 2100 (N₃) cm⁻¹
Protocol for Polymer Functionalization with 4-Azido-3-hydroxybutanenitrile via Esterification

This protocol describes the functionalization of a hydroxyl-containing polymer (e.g., poly(ethylene glycol), PEG) with 4-azido-3-hydroxybutanenitrile.

Materials:

  • Poly(ethylene glycol) (PEG-OH), dried

  • 4-Azido-3-hydroxybutanenitrile

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve PEG-OH (1.0 eq) and 4-azido-3-hydroxybutanenitrile (1.5 eq) in anhydrous DCM.

  • Add DMAP (0.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.5 eq) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Precipitate the polymer by adding cold diethyl ether.

  • Collect the polymer by filtration and dry under vacuum.

Quantitative Data Summary:

PolymerFunctionalization Efficiency (%)MethodReference (Analogous)
PEG-Azide>95Esterification
Polystyrene-Azide>90Substitution
Polyurethane-Azide>98Substitution[5][6]
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "clicking" of an alkyne-containing molecule to the azide-functionalized polymer.

Materials:

  • Azide-functionalized polymer (e.g., PEG-Azide)

  • Alkyne-functionalized molecule (e.g., propargyl-functionalized drug)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • N,N-Dimethylformamide (DMF) or a mixture of water and a suitable organic solvent

Procedure:

  • Dissolve the azide-functionalized polymer (1.0 eq) and the alkyne-functionalized molecule (1.2 eq) in DMF.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

  • Add the sodium ascorbate solution to the polymer solution, followed by the copper sulfate solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by FT-IR spectroscopy (disappearance of the azide peak at ~2100 cm⁻¹).

  • Purify the polymer by dialysis against water or a suitable solvent to remove the copper catalyst and excess reagents.

  • Lyophilize the purified polymer solution to obtain the final product.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Linker cluster_functionalization Polymer Functionalization cluster_click Click Chemistry start 3,4-Epoxybutanenitrile reagents1 NaN₃, NH₄Cl MeOH/H₂O start->reagents1 Ring Opening product 4-Azido-3-hydroxybutanenitrile reagents1->product polymer_oh Polymer-OH reagents2 4-Azido-3-hydroxybutanenitrile DCC, DMAP polymer_oh->reagents2 Esterification polymer_azide Polymer-Azide reagents2->polymer_azide reagents3 CuSO₄, NaAsc polymer_azide->reagents3 CuAAC alkyne Alkyne-Molecule alkyne->reagents3 final_product Polymer-Linker-Molecule reagents3->final_product

Caption: Experimental workflow for the synthesis and application of the linker.

logical_relationship linker 4-Azido-3-hydroxybutanenitrile Azide (N₃) Hydroxyl (-OH) Nitrile (-CN) click Click Chemistry (CuAAC) linker:azide->click esterification Esterification/ Etherification linker:hydroxyl->esterification hydrolysis Hydrolysis to Carboxylic Acid linker:nitrile->hydrolysis reduction Reduction to Amine linker:nitrile->reduction bioconjugation Bioconjugation click->bioconjugation surface_mod Surface Modification click->surface_mod polymer_init Polymer Initiation esterification->polymer_init further_func Further Functionalization hydrolysis->further_func reduction->further_func

Caption: Functional group reactivity and potential applications.

Conclusion

4-Azido-3-hydroxybutanenitrile represents a promising and versatile linker for advanced polymer synthesis. Its unique combination of azide, hydroxyl, and nitrile functionalities provides chemists with a powerful tool to design and create complex macromolecular architectures with tailored properties. The protocols provided herein, based on established chemical principles, offer a starting point for researchers to explore the full potential of this linker in their respective fields. As with any new compound, thorough characterization of the synthesized linker and resulting polymers is crucial to ensure the desired structure and purity are achieved.

References

Application Notes and Protocols for Fluorescent Labeling of Proteins with 4-azido-3-hydroxybutanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the fluorescent labeling of proteins using the novel bioorthogonal handle, 4-azido-3-hydroxybutanenitrile. This small, azide-containing molecule serves as a versatile tool for protein chemists and drug developers, enabling the precise attachment of fluorescent probes for a variety of downstream applications. The protocols outlined below are based on the principles of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][3][4]

Introduction

Fluorescent labeling is an indispensable technique in modern biological research and drug discovery, facilitating the visualization, tracking, and quantification of proteins.[5] Traditional labeling methods often target highly abundant amino acid residues like lysine or cysteine, which can lead to non-specific labeling and potential disruption of protein function.[4] The advent of bioorthogonal chemistry, particularly click chemistry, has revolutionized protein labeling by introducing chemically unique reactive groups into proteins that do not interfere with native biological processes.[1][3][6]

4-azido-3-hydroxybutanenitrile is a small molecule that can be incorporated into proteins, offering a specific handle for fluorescent tagging. Its compact size is advantageous as it is less likely to interfere with protein folding and function compared to larger tags. The azide group allows for a highly specific and efficient reaction with an alkyne-functionalized fluorescent dye via CuAAC.[2][7] This method provides a robust and versatile platform for a wide range of applications, including protein trafficking studies, pull-down assays, and high-content screening.

Principle of the Method

The fluorescent labeling of proteins using 4-azido-3-hydroxybutanenitrile is a two-step process:

  • Introduction of the Azide Handle: The 4-azido-3-hydroxybutanenitrile must first be incorporated into the target protein. This can be achieved through various methods, such as the site-specific incorporation of unnatural amino acids bearing the azido group or by chemically modifying the protein post-translationally. For the purpose of this protocol, we will assume the protein of interest has been pre-functionalized with the azido group.

  • Click Chemistry Reaction: The azide-modified protein is then reacted with an alkyne-containing fluorescent dye in the presence of a copper(I) catalyst.[1][7] This reaction forms a stable triazole linkage, covalently attaching the fluorescent probe to the protein.[2]

Data Presentation

The following table summarizes the key quantitative parameters for a typical fluorescent labeling experiment using 4-azido-3-hydroxybutanenitrile. Please note that these values are representative and may require optimization for specific proteins and dyes.

ParameterRecommended RangeNotes
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve reaction efficiency.
Alkyne-Dye Concentration 1.5 - 10 molar excess over proteinThe optimal excess depends on the number of labeling sites and the reactivity of the dye.[2]
Copper(II) Sulfate (CuSO4) Concentration 100 - 500 µMThe precursor to the active Cu(I) catalyst.
Ligand (e.g., THPTA) Concentration 500 µM - 2.5 mMStabilizes the Cu(I) catalyst and prevents protein damage.[2][7]
Reducing Agent (e.g., Sodium Ascorbate) Concentration 1.5 - 5 mMReduces Cu(II) to the active Cu(I) state.
Reaction Time 30 - 120 minutesCan be optimized by monitoring labeling efficiency.
Reaction Temperature Room Temperature (20-25°C)Mild conditions to preserve protein integrity.
pH 6.5 - 8.0Click chemistry is generally pH-insensitive within this range.[1][3]

Experimental Protocols

Materials and Reagents
  • Azide-modified protein of interest

  • Alkyne-functionalized fluorescent dye (e.g., Alkyne-Alexa Fluor™ 488)

  • Copper(II) Sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium Ascorbate

  • Protein Labeling Buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4)

  • Desalting column or dialysis tubing for purification

  • SDS-PAGE gels and imaging system

Experimental Workflow Diagram

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis p1 Prepare Stock Solutions: - Azide-Protein - Alkyne-Dye - CuSO4 - THPTA - Sodium Ascorbate r1 Combine Azide-Protein, Alkyne-Dye, CuSO4, and THPTA p1->r1 r2 Initiate reaction with Sodium Ascorbate r1->r2 r3 Incubate at RT r2->r3 pu1 Remove excess dye (Desalting column/Dialysis) r3->pu1 a1 Confirm labeling by SDS-PAGE & Fluorescence Imaging pu1->a1 a2 Quantify labeling efficiency a1->a2

Caption: A streamlined workflow for the fluorescent labeling of proteins using click chemistry.

Detailed Protocol for Fluorescent Labeling
  • Prepare Stock Solutions:

    • Azide-Modified Protein: Prepare a solution of your azide-functionalized protein in Protein Labeling Buffer at a concentration of 1-10 mg/mL.

    • Alkyne-Dye: Dissolve the alkyne-functionalized fluorescent dye in DMSO or water to a stock concentration of 10 mM.

    • Copper(II) Sulfate (CuSO4): Prepare a 20 mM stock solution in water.

    • THPTA Ligand: Prepare a 100 mM stock solution in water.

    • Sodium Ascorbate: Freshly prepare a 300 mM stock solution in water immediately before use.

  • Set up the Labeling Reaction:

    • In a microcentrifuge tube, combine the following reagents in the order listed. The volumes provided are for a 100 µL final reaction volume and should be scaled as needed.

      • 50 µL of azide-modified protein solution (adjust volume based on protein concentration).

      • Volume of Protein Labeling Buffer to bring the final volume to 100 µL.

      • 1 µL of 10 mM Alkyne-Dye stock solution (for a ~2-fold molar excess, adjust as needed).

      • 1 µL of 100 mM THPTA stock solution.

      • 1 µL of 20 mM CuSO4 stock solution.

    • Vortex the mixture gently.

  • Initiate the Click Reaction:

    • Add 1 µL of the freshly prepared 300 mM sodium ascorbate solution to the reaction mixture.

    • Vortex briefly to mix.

  • Incubation:

    • Incubate the reaction at room temperature for 30-60 minutes, protected from light.

  • Purification of the Labeled Protein:

    • Remove the excess, unreacted fluorescent dye using a desalting column (e.g., Zeba™ Spin Desalting Columns) or by dialysis against a suitable buffer (e.g., PBS) overnight at 4°C.

  • Analysis of Labeling:

    • Confirm successful labeling by running the purified protein on an SDS-PAGE gel.

    • Visualize the fluorescently labeled protein using a gel imaging system with the appropriate excitation and emission filters.

    • Quantify the degree of labeling using UV-Vis spectrophotometry by measuring the absorbance of the protein (at 280 nm) and the fluorescent dye (at its specific maximum absorbance).

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship of the components in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle Azide Azide-modified Protein (with 4-azido-3-hydroxybutanenitrile) Product Fluorescently Labeled Protein (Stable Triazole Linkage) Azide->Product reacts with Alkyne Alkyne-functionalized Fluorescent Dye Alkyne->Product CuII Cu(II)SO4 CuI Cu(I) (Active Catalyst) CuII->CuI reduced by Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->CuI CuI->Product catalyzes Ligand THPTA (Ligand) Ligand->CuI stabilizes

Caption: The catalytic cycle of the CuAAC reaction for protein labeling.

Troubleshooting

IssuePossible CauseSolution
Low Labeling Efficiency - Inefficient incorporation of the azide handle.- Inactive catalyst.- Insufficient concentration of dye.- Confirm azide incorporation by mass spectrometry.- Use freshly prepared sodium ascorbate.- Increase the molar excess of the alkyne-dye.
Protein Precipitation - High concentration of organic solvent (from dye stock).- Copper-induced aggregation.- Minimize the volume of DMSO added.- Ensure an adequate concentration of the copper-chelating ligand (THPTA).
High Background Fluorescence - Incomplete removal of excess dye.- Repeat the purification step (desalting or dialysis).

Conclusion

The use of 4-azido-3-hydroxybutanenitrile in conjunction with click chemistry provides a powerful and specific method for the fluorescent labeling of proteins. The small size of the azide handle and the high efficiency and bioorthogonality of the CuAAC reaction make this a valuable tool for a wide range of applications in research and drug development. The protocols provided herein offer a starting point for the successful implementation of this technology, with the understanding that optimization for specific protein targets is often necessary.

References

Application Notes and Protocols for Biomolecule Immobilization using an Azido-Hydroxy Linker

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Immobilization of Biomolecules Using 4-azido-3-hydroxybutanenitrile

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The covalent immobilization of biomolecules onto solid surfaces is a cornerstone of modern biotechnology, enabling the development of advanced biosensors, microarrays, and drug delivery systems. The choice of crosslinker is critical for achieving stable and functional immobilization. 4-azido-3-hydroxybutanenitrile is a heterobifunctional crosslinking agent possessing an azide group and a hydroxyl group. This configuration allows for a versatile, two-step immobilization strategy. The hydroxyl group can be utilized for initial attachment to a variety of surfaces, while the azide group provides a bioorthogonal handle for the subsequent covalent attachment of biomolecules through "click chemistry" or photoaffinity labeling.

These application notes provide a comprehensive overview of the principles and protocols for utilizing azido-hydroxy linkers in the immobilization of biomolecules. While direct data for 4-azido-3-hydroxybutanenitrile is limited, the methodologies presented are based on established principles for analogous azido-alcohol linkers and provide a robust framework for its application.

Key Applications

  • Biosensor Development: Covalent attachment of antibodies, enzymes, or nucleic acids to sensor surfaces for specific analyte detection.

  • Protein and DNA Microarrays: Spatially defined immobilization of probes for high-throughput screening.

  • Drug Delivery: Functionalization of nanoparticles or other carrier materials with targeting ligands.

  • Biocatalysis: Immobilization of enzymes to solid supports for enhanced stability and reusability.

Data Presentation: Quantitative Analysis of Immobilization

The efficiency of biomolecule immobilization can be quantified using various analytical techniques. Below is a summary of expected quantitative data from key experiments.

ParameterMethodTypical ValuesReference
Surface Coverage (Γ) Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)100 - 500 ng/cm²[1][2][3]
Immobilization Efficiency Fluorescence Microscopy70 - 95%[4][5][6]
Binding Affinity (KD) of Immobilized Ligand Surface Plasmon Resonance (SPR)10-7 - 10-9 M[7][8][9]
Enzymatic Activity of Immobilized Protein Spectrophotometric Assay60 - 90% of native activity[10]

Experimental Protocols

Protocol 1: Surface Functionalization of Silica Substrates with 4-azido-3-hydroxybutanenitrile

This protocol describes the initial step of attaching the azido-hydroxy linker to a silica-based surface (e.g., glass slides, silicon wafers) via silanization.

Materials:

  • Silica substrates (glass slides, etc.)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Extremely corrosive and reactive!

  • Anhydrous toluene

  • (3-Aminopropyl)triethoxysilane (APTES)

  • 4-azido-3-hydroxybutanenitrile

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Surface Cleaning and Hydroxylation:

    • Immerse the silica substrates in Piranha solution for 30 minutes at room temperature.

    • Rinse extensively with deionized water and dry under a stream of nitrogen.

    • Further dry in an oven at 110°C for 1 hour.

  • Silanization with APTES:

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

    • Immerse the cleaned substrates in the APTES solution and incubate for 2 hours at room temperature with gentle agitation.

    • Rinse the substrates with toluene, followed by ethanol, and finally deionized water.

    • Cure the silanized substrates at 110°C for 1 hour.

  • Activation of Hydroxyl Group of the Linker:

    • In a separate reaction vessel, dissolve 4-azido-3-hydroxybutanenitrile and an equimolar amount of DSC in anhydrous DMF.

    • Add TEA (1.5 equivalents) and stir the reaction mixture under a nitrogen atmosphere for 4 hours at room temperature. This activates the hydroxyl group to form an NHS-ester.

  • Coupling of the Activated Linker to the Aminated Surface:

    • Immerse the APTES-functionalized substrates in the solution containing the activated linker.

    • Allow the reaction to proceed overnight at room temperature with gentle agitation.

    • Rinse the substrates with DMF, followed by ethanol and deionized water.

    • Dry the substrates under a stream of nitrogen. The surface is now functionalized with azide groups ready for biomolecule immobilization.

Protocol 2: Immobilization of Alkyne-Modified Proteins via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click chemistry" reaction to covalently attach an alkyne-modified biomolecule to the azide-functionalized surface.

Materials:

  • Azide-functionalized substrates (from Protocol 1)

  • Alkyne-modified protein (e.g., containing a propargyl-lysine residue)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

Procedure:

  • Preparation of the "Click" Reaction Cocktail:

    • Prepare stock solutions of 100 mM CuSO₄ and 500 mM sodium ascorbate in deionized water.

    • Prepare a 100 mM stock solution of THPTA in deionized water.

    • Immediately before use, prepare the "click" cocktail by mixing the following in order:

      • Alkyne-modified protein in PBS (final concentration 0.1 - 1 mg/mL)

      • THPTA (final concentration 1 mM)

      • CuSO₄ (final concentration 0.1 mM)

      • Sodium ascorbate (final concentration 1 mM)

  • Immobilization Reaction:

    • Place the azide-functionalized substrate in a humidified chamber.

    • Pipette the "click" reaction cocktail onto the surface of the substrate, ensuring it is fully covered.

    • Incubate for 1-2 hours at room temperature.

    • After incubation, thoroughly rinse the substrate with PBS containing 10 mM EDTA to chelate any remaining copper ions.

    • Rinse with deionized water and dry under a stream of nitrogen.

Protocol 3: Immobilization of Proteins via Photoaffinity Labeling

This protocol describes an alternative method for attaching biomolecules using the photo-reactive nature of the azide group.

Materials:

  • Azide-functionalized substrates (from Protocol 1)

  • Protein to be immobilized in a suitable buffer (e.g., PBS)

  • UV lamp (e.g., 254 nm or 365 nm, depending on the specific azide chemistry)

Procedure:

  • Protein Adsorption:

    • Incubate the azide-functionalized substrate with a solution of the protein (0.1 - 2 mg/mL) for 1 hour at room temperature to allow for non-specific adsorption.

    • Gently rinse the surface with buffer to remove loosely bound protein.

  • UV Crosslinking:

    • Place the substrate with the adsorbed protein under a UV lamp.

    • Expose the substrate to UV radiation for 15-30 minutes. The optimal time and wavelength should be determined empirically.[11][12][13]

    • The UV light activates the azide group, which then forms a covalent bond with nearby amino acid residues on the protein.

  • Washing:

    • After UV exposure, wash the substrate extensively with a stringent buffer (e.g., PBS with 1% SDS) to remove any non-covalently bound protein.

    • Rinse with deionized water and dry under a stream of nitrogen.

Mandatory Visualizations

experimental_workflow cluster_surface_prep Surface Preparation cluster_functionalization Surface Functionalization cluster_immobilization Biomolecule Immobilization Silica Silica Substrate Cleaned Cleaned & Hydroxylated Surface Silica->Cleaned Piranha Etch Aminated Aminated Surface Cleaned->Aminated APTES Azide_Surface Azide-Functionalized Surface Aminated->Azide_Surface Activated Linker Immobilized Immobilized Biomolecule Azide_Surface->Immobilized Click Chemistry or Photoaffinity Labeling

Caption: Experimental workflow for biomolecule immobilization.

click_chemistry_pathway Surface Azide-Functionalized Surface Triazole_Linkage Stable Triazole Linkage (Covalent Bond) Surface->Triazole_Linkage Alkyne_Protein Alkyne-Modified Protein Alkyne_Protein->Triazole_Linkage Catalyst Cu(I) Catalyst (from CuSO4 + Na Ascorbate) Catalyst->Triazole_Linkage

Caption: Click chemistry immobilization pathway.

photoaffinity_labeling_pathway Azide_Surface Azide Group on Surface Nitrene Highly Reactive Nitrene Intermediate Azide_Surface->Nitrene Activation UV_Light UV Light (hν) UV_Light->Nitrene Covalent_Bond Covalent Bond Formation Nitrene->Covalent_Bond Insertion into C-H or N-H bonds Protein Adsorbed Protein Protein->Covalent_Bond

Caption: Photoaffinity labeling immobilization pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-azido-3-hydroxybutanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-azido-3-hydroxybutanenitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4-azido-3-hydroxybutanenitrile?

A1: The most prevalent and established method is the nucleophilic ring-opening of a 3,4-epoxybutanenitrile precursor with sodium azide (NaN₃). This reaction, often referred to as azidolysis, is typically carried out in a suitable solvent system.

Q2: What are the primary reagents and starting materials for this synthesis?

A2: The key starting materials are 3,4-epoxybutanenitrile and an azide source, most commonly sodium azide.[1] The reaction may also require a catalyst and a specific solvent system to promote efficient conversion.

Q3: What is the expected regioselectivity of the azide attack on the epoxide?

A3: Under neutral or basic conditions, the azide ion, acting as a nucleophile, will preferentially attack the less sterically hindered carbon of the epoxide ring.[2] This results in the formation of the desired 4-azido-3-hydroxybutanenitrile isomer. However, reaction conditions, such as pH, can influence the regioselectivity.[3]

Q4: Are there any significant safety precautions to consider during this synthesis?

A4: Yes, sodium azide is highly toxic and can form explosive compounds, particularly with heavy metals or under acidic conditions which can generate hydrazoic acid. All manipulations involving sodium azide should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 4-azido-3-hydroxybutanenitrile.

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Inactive Catalyst If using a catalyst, ensure it has not degraded. For instance, some Lewis acid catalysts are sensitive to moisture.
Low Reaction Temperature While room temperature can be sufficient, gentle heating may be required to drive the reaction to completion. Monitor the reaction for potential side product formation at elevated temperatures.
Poor Solubility of Reagents Ensure that both the 3,4-epoxybutanenitrile and sodium azide are adequately dissolved in the chosen solvent system. A mixture of an organic solvent and water is often used to facilitate solubility.
Incorrect Stoichiometry An excess of sodium azide is typically used to ensure complete consumption of the epoxide. A molar ratio of 1.5 to 3 equivalents of sodium azide to one equivalent of the epoxide is a common starting point.
Problem 2: Formation of Impurities and Side Products
Possible Cause Suggested Solution
Diol Formation The presence of water can lead to the formation of the corresponding diol as a significant byproduct.[2] While an aqueous co-solvent is often necessary for azide solubility, minimizing the water content or using a phase-transfer catalyst may reduce diol formation.
Incorrect Regioisomer Acidic conditions can promote the protonation of the epoxide oxygen, leading to a carbocation-like intermediate. This can result in the azide attacking the more substituted carbon, yielding the undesired regioisomer.[3] Maintaining a neutral to slightly basic pH is crucial for regioselectivity.
Residual Starting Material Incomplete reaction will result in the presence of unreacted 3,4-epoxybutanenitrile. To address this, consider extending the reaction time, increasing the temperature, or adding more sodium azide.
Problem 3: Difficulties in Product Purification
Possible Cause Suggested Solution
Co-elution of Product and Byproducts The polarity of 4-azido-3-hydroxybutanenitrile and the diol byproduct can be similar, making separation by column chromatography challenging. Experiment with different solvent systems for chromatography (e.g., ethyl acetate/hexane or dichloromethane/methanol gradients).
Product Instability While generally stable, prolonged exposure to harsh conditions (strong acids or bases) during workup and purification should be avoided.
Water-soluble Impurities The use of inorganic salts like ammonium chloride is common in the workup. Ensure the organic layer is thoroughly washed with brine and dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) to remove residual water and water-soluble impurities before concentration.

Experimental Protocols

General Protocol for the Synthesis of 4-azido-3-hydroxybutanenitrile

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-epoxybutanenitrile (1 equivalent) in a suitable solvent mixture (e.g., acetonitrile and water in a 1:1 ratio).

  • Addition of Sodium Azide: Add sodium azide (1.5 - 3 equivalents) to the solution. If desired, a catalyst such as ammonium chloride can be added at this stage.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Visualizations

experimental_workflow Experimental Workflow for 4-azido-3-hydroxybutanenitrile Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start Dissolve 3,4-epoxybutanenitrile in Solvent add_azide Add Sodium Azide start->add_azide react Stir at Controlled Temperature add_azide->react monitor Monitor by TLC/GC react->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end 4-azido-3-hydroxybutanenitrile purify->end

Caption: A flowchart of the synthesis of 4-azido-3-hydroxybutanenitrile.

troubleshooting_yield Troubleshooting Low Yield cluster_causes Potential Causes cluster_solutions Solutions issue Low or No Product Yield cause1 Inactive Catalyst issue->cause1 cause2 Low Temperature issue->cause2 cause3 Poor Solubility issue->cause3 cause4 Incorrect Stoichiometry issue->cause4 sol1 Verify Catalyst Activity cause1->sol1 sol2 Increase Temperature cause2->sol2 sol3 Optimize Solvent System cause3->sol3 sol4 Increase Azide Equivalents cause4->sol4

Caption: A troubleshooting guide for low product yield.

side_products Common Side Products and Mitigation cluster_products Reaction Outcomes cluster_mitigation Mitigation Strategies start Synthesis Reaction desired_product 4-azido-3-hydroxybutanenitrile start->desired_product side_product1 Diol Byproduct start->side_product1 side_product2 Regioisomer start->side_product2 mitigation1 Minimize water content or use a phase-transfer catalyst. side_product1->mitigation1 mitigation2 Maintain neutral to slightly basic pH. side_product2->mitigation2

Caption: Common side products and their mitigation strategies.

References

Technical Support Center: 4-Azido-3-hydroxybutanenitrile in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-azido-3-hydroxybutanenitrile in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.

Frequently Asked Questions (FAQs)

Q1: What are the potential side reactions to consider when using 4-azido-3-hydroxybutanenitrile in a CuAAC reaction?

A1: While the CuAAC reaction is generally robust, several potential side reactions can occur, particularly with a functionalized azide like 4-azido-3-hydroxybutanenitrile. These include:

  • Oxidative Homocoupling of Alkynes (Glaser Coupling): In the presence of oxygen, the copper(I) catalyst can be oxidized to copper(II), which can promote the unwanted dimerization of the alkyne partner. This can be minimized by degassing solvents and using an oxygen-free environment (e.g., working under argon or nitrogen).

  • Reaction with Other Functional Groups: If the alkyne-containing reaction partner has other reactive functional groups, such as thiols, these may interact with the copper catalyst or the alkyne itself.

  • Potential for β-Elimination: The 3-hydroxy group is in a β-position to the nitrile. While typically stable under the neutral to slightly acidic conditions of most click reactions, strong bases or prolonged heating could potentially lead to the elimination of water to form an α,β-unsaturated nitrile. It is therefore advisable to avoid basic conditions.

  • Nitrile Hydrolysis: The nitrile group is generally stable under standard CuAAC conditions. However, exposure to strongly acidic or basic conditions during the reaction or workup can lead to its hydrolysis to a carboxylic acid or amide.[1]

  • Decomposition of the Azide: While organic azides are relatively stable, they can be sensitive to heat, light, and strong acids. Prolonged reaction times at elevated temperatures should be avoided. Small molecule azides should not be isolated from solvent in significant quantities.[2]

Q2: My click reaction with 4-azido-3-hydroxybutanenitrile is not working or giving low yields. What are the common causes?

A2: Several factors can contribute to low yields or reaction failure:

  • Poor Quality of Reagents: Ensure the purity of your 4-azido-3-hydroxybutanenitrile, alkyne, and all other reagents.

  • Catalyst Inactivation: The copper(I) catalyst is prone to oxidation. Ensure your reaction is properly deoxygenated. The use of a stabilizing ligand and a reducing agent like sodium ascorbate is crucial.

  • Substrate-Specific Issues: The hydroxyl and nitrile groups on 4-azido-3-hydroxybutanenitrile, or other functional groups on your alkyne, might be interfering with the reaction.

  • Inappropriate Reaction Conditions: The solvent, temperature, pH, and concentration of reactants and catalyst are all critical parameters that may need optimization.

  • Inaccessibility of the Reactive Groups: In large biomolecules, the azide or alkyne groups might be buried within the structure, making them inaccessible for reaction.[2]

Q3: What are the recommended starting conditions for a click reaction with 4-azido-3-hydroxybutanenitrile?

A3: A good starting point for a small-scale reaction in an aqueous system is:

  • Reactants: 1 equivalent of 4-azido-3-hydroxybutanenitrile and 1.2-1.5 equivalents of the alkyne.

  • Solvent: A mixture of water and a co-solvent like DMSO or t-butanol to ensure solubility of all components.

  • Catalyst: 0.1 to 0.25 mM Copper(II) sulfate (CuSO₄).[3]

  • Reducing Agent: 5 mM Sodium ascorbate, added fresh.[3]

  • Ligand: 5 equivalents of a copper-stabilizing ligand (e.g., THPTA or TBTA) relative to the copper sulfate.[2][3]

  • Temperature: Room temperature.

  • Atmosphere: Degassed solvents and an inert atmosphere (argon or nitrogen).

These conditions should be optimized for each specific reaction.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Solutions
Low or No Product Formation Catalyst Inactivity • Ensure all solutions are thoroughly degassed and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).• Use freshly prepared sodium ascorbate solution.• Increase the concentration of the copper catalyst and ligand.[2]• Consider using a different copper(I) source, like CuBr, though in-situ reduction of CuSO₄ is often more reliable.[4]
Poor Reagent Quality • Verify the purity of 4-azido-3-hydroxybutanenitrile and the alkyne partner by NMR or other analytical techniques.• Use high-purity solvents.
Inappropriate Solvent • If reactants are not fully dissolved, try a different co-solvent or adjust the solvent ratio (e.g., increase the percentage of DMSO or t-butanol).[2]
pH Issues • The optimal pH for CuAAC is typically between 4 and 7. Buffers like phosphate or HEPES can be used. Avoid Tris buffer as it can chelate copper.[3]
Presence of a Major Side Product Alkyne Dimerization (Glaser Coupling) • This is indicated by a product with approximately double the mass of the starting alkyne.• Improve deoxygenation of the reaction mixture.• Use a higher concentration of the reducing agent (sodium ascorbate).
β-Elimination of the Hydroxyl Group • This would result in a product with a mass 18 Da less than the expected product.• Avoid basic conditions (pH > 8).• Keep the reaction temperature at or below room temperature.
Nitrile Hydrolysis • This would result in a product with a mass corresponding to the carboxylic acid or amide derivative.• Ensure the reaction and workup conditions are not strongly acidic or basic.
Reaction is Slow Steric Hindrance • If either the azide or alkyne is sterically hindered, the reaction rate can be slow.[5]• Increase the reaction temperature slightly (e.g., to 37-45°C), but monitor for potential degradation.[4]• Increase the concentration of the catalyst.
Low Reactivity of the Azide • The electron-withdrawing nitrile group in 4-azido-3-hydroxybutanenitrile should enhance its reactivity. If the alkyne is electron-deficient, the reaction may be slower.
Difficulty in Product Purification Copper Contamination • Use a copper chelating agent like EDTA or a copper-scavenging resin during workup.• For biomolecules, dialysis or size exclusion chromatography can remove copper salts.
Excess Reagents • If one of the starting materials is in large excess, it may be difficult to separate from the product. Optimize the stoichiometry of the reactants.

Experimental Protocols

General Protocol for a Small-Scale CuAAC Reaction

This protocol is a starting point and should be optimized for specific substrates.

  • Preparation of Stock Solutions:

    • 4-azido-3-hydroxybutanenitrile: 10 mM in DMSO.

    • Alkyne: 10 mM in DMSO.

    • Copper(II) Sulfate (CuSO₄): 20 mM in water.[3]

    • Sodium Ascorbate: 100 mM in water (prepare fresh).[3]

    • THPTA Ligand: 50 mM in water.[3]

  • Reaction Setup (for a 100 µL final volume):

    • In a microcentrifuge tube, combine:

      • 10 µL of 10 mM 4-azido-3-hydroxybutanenitrile solution (1 µmol).

      • 12 µL of 10 mM alkyne solution (1.2 µmol).

      • 5 µL of 50 mM THPTA solution (2.5 µmol).

      • 1.25 µL of 20 mM CuSO₄ solution (0.025 µmol).

      • Water or buffer to bring the volume to 95 µL.

    • Vortex the mixture gently.

    • Add 5 µL of freshly prepared 100 mM sodium ascorbate solution (5 µmol) to initiate the reaction.

    • Vortex gently again.

  • Reaction:

    • Allow the reaction to proceed at room temperature for 1-4 hours. The progress can be monitored by TLC, LC-MS, or other appropriate analytical techniques.

  • Workup and Purification:

    • For small molecules, the reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography.

    • For biomolecules, purification can be achieved by dialysis, size exclusion chromatography, or precipitation.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_azide 4-Azido-3-hydroxybutanenitrile Stock Solution mix Combine Reagents (Azide, Alkyne, Ligand, CuSO4) prep_azide->mix prep_alkyne Alkyne Stock Solution prep_alkyne->mix prep_cu CuSO4 Stock Solution prep_cu->mix prep_asc Sodium Ascorbate Stock Solution (Fresh) initiate Initiate with Sodium Ascorbate prep_asc->initiate prep_ligand Ligand (THPTA) Stock Solution prep_ligand->mix mix->initiate react Incubate at RT (1-4h) initiate->react monitor Monitor Reaction (TLC, LC-MS) react->monitor workup Workup monitor->workup purify Purification workup->purify

Caption: A general experimental workflow for a CuAAC reaction.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_reagents Reagent Issues cluster_conditions Condition Issues start Low or No Product? degas Degas Solvents & Use Inert Atmosphere start->degas Check Catalyst fresh_asc Use Fresh Sodium Ascorbate start->fresh_asc Check Catalyst inc_cat Increase Catalyst & Ligand Conc. start->inc_cat Check Catalyst check_purity Check Reagent Purity start->check_purity Check Reagents check_solvent Optimize Solvent System start->check_solvent Check Reagents check_ph Verify pH (4-7) start->check_ph Check Conditions inc_temp Increase Temperature (with caution) start->inc_temp Check Conditions

References

Technical Support Center: Purification of 4-azido-3-hydroxybutanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-azido-3-hydroxybutanenitrile from a typical reaction mixture. This guide is intended for researchers, scientists, and drug development professionals.

Experimental Workflow Overview

The synthesis of 4-azido-3-hydroxybutanenitrile typically involves the ring-opening of a suitable epoxide, such as glycidyl nitrile or a derivative, with an azide source like sodium azide. The subsequent purification is crucial to remove unreacted starting materials, byproducts, and regioisomers.

Purification Workflow cluster_synthesis Synthesis cluster_purification Purification start Reaction Mixture (Epoxide + Azide Source) reaction Ring-Opening Reaction start->reaction workup Aqueous Work-up reaction->workup extraction Solvent Extraction workup->extraction chromatography Flash Column Chromatography extraction->chromatography crystallization Recrystallization chromatography->crystallization analysis Purity Analysis (TLC, NMR, etc.) chromatography->analysis Fraction Analysis crystallization->analysis pure_product Pure 4-azido-3-hydroxybutanenitrile analysis->pure_product

Caption: General experimental workflow for the synthesis and purification of 4-azido-3-hydroxybutanenitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 4-azido-3-hydroxybutanenitrile from an epoxide?

A1: The most common impurities include:

  • Unreacted starting materials: Such as the epoxide (e.g., glycidyl nitrile) and sodium azide.

  • Regioisomer: The product of the azide attacking the other carbon of the epoxide ring. The ratio of regioisomers can be influenced by reaction conditions such as pH.[1][2]

  • Diol byproduct: Formed from the hydrolysis of the starting epoxide.

  • Polymeric materials: Depending on the starting materials and reaction conditions.

Q2: What are the key safety precautions when working with 4-azido-3-hydroxybutanenitrile?

A2: Organic azides are potentially explosive and should be handled with care.[3][4][5] Key safety precautions include:

  • Avoid heat, shock, and friction.

  • Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Work in a well-ventilated fume hood.

  • Avoid contact with heavy metals, as this can form highly sensitive metal azides.[5][6]

  • Do not use chlorinated solvents like dichloromethane or chloroform with azides, as this can form explosive di- and tri-azidomethane.[3][6]

  • Store organic azides at low temperatures (e.g., in a refrigerator) and protected from light.[3][4] For small azides, it is recommended to store them as solutions (not exceeding 1M).[3]

Q3: What is a suitable starting point for developing a flash chromatography method?

A3: A good starting point for developing a flash chromatography method is to use a moderately polar solvent system and adjust the polarity based on the TLC analysis. A common solvent system for polar compounds is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or acetone. Given the polarity of 4-azido-3-hydroxybutanenitrile, you will likely need a relatively high proportion of the polar solvent. It is advisable to start with a solvent system that gives your product an Rf value of approximately 0.2-0.3 on a TLC plate for good separation.[7]

Q4: Can I purify 4-azido-3-hydroxybutanenitrile by recrystallization?

A4: Yes, recrystallization can be an effective purification method, especially for removing minor impurities after chromatography. The choice of solvent is critical.[8] You will need to find a solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.[9] Common solvent systems for polar compounds include ethanol/water, acetone/hexanes, or ethyl acetate/hexanes.[8]

Troubleshooting Guide

Flash Column Chromatography
Problem Possible Cause Suggested Solution
Product does not elute from the column The eluent is not polar enough.Gradually increase the polarity of the eluent. For very polar compounds, you might need to use a more polar solvent system, such as dichloromethane/methanol or even add a small percentage of ammonium hydroxide in methanol to your eluent.[10]
The compound has decomposed on the silica gel.Test the stability of your compound on a small amount of silica gel before running a column. If it is unstable, consider using a different stationary phase like alumina or a deactivated silica gel.[10]
Poor separation of product and impurities The solvent system is not optimal.Perform a thorough TLC analysis with various solvent systems to find the one that provides the best separation between your product and the impurities.
The column was not packed properly.Ensure the column is packed uniformly without any cracks or channels.
The sample was loaded incorrectly.Load the sample in a minimal amount of solvent to ensure a narrow band at the top of the column. Dry loading the sample onto silica gel can also improve separation.[11]
Streaking of the compound on TLC and column The compound is interacting too strongly with the acidic silica gel.Deactivate the silica gel by pre-eluting the column with a solvent mixture containing a small amount of triethylamine (1-2%).[7] Alternatively, use a different stationary phase like neutral alumina.
The compound is not fully dissolved in the mobile phase.Try a different solvent system in which your compound has better solubility.
Recrystallization
Problem Possible Cause Suggested Solution
No crystals form upon cooling The solution is not saturated.Evaporate some of the solvent to concentrate the solution and then try cooling again.
The compound has "oiled out" instead of crystallizing.Reheat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble, and then cool slowly. Seeding with a small crystal of the pure compound can also help.
Low recovery of the product Too much solvent was used.Use the minimum amount of hot solvent required to dissolve the compound.
The product is too soluble in the cold solvent.Cool the solution in an ice bath to maximize precipitation. If recovery is still low, a different solvent system may be needed.
Premature crystallization occurred during hot filtration.Use a pre-heated funnel and filter flask, and add a small excess of hot solvent before filtering to keep the compound dissolved.
Crystals are colored Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.

Experimental Protocols

General Protocol for Flash Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). Aim for an Rf value of ~0.2-0.3 for the desired product. A good starting point for 4-azido-3-hydroxybutanenitrile would be a mixture of ethyl acetate and hexanes (e.g., starting with 30:70 and increasing the polarity).

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel. Alternatively, for better separation, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

General Protocol for Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the impure product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Common recrystallization solvents for polar compounds include ethanol, isopropanol, water, or mixtures like ethanol/water or acetone/hexanes.[8]

  • Dissolution: Place the impure solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Decoloration (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Quantitative Data Summary

Note: The following data is generalized for the purification of polar organic compounds and should be adapted based on experimental results.

Purification Method Parameter Typical Range Notes
Flash Chromatography Yield 50-90%Highly dependent on the separation efficiency and the amount of mixed fractions.
Purity >95%Can be very effective at removing major impurities.
Recrystallization Yield 70-95%Dependent on the solubility difference of the compound at high and low temperatures.
Purity >98%Excellent for removing small amounts of impurities and achieving high purity.

Logical Relationships in Purification

Purification_Logic Impure Impure Product TLC TLC Analysis Impure->TLC Optimize Separation Chromatography Flash Chromatography TLC->Chromatography Select Eluent Analysis Purity Check (NMR, etc.) Chromatography->Analysis Assess Purity Recrystallization Recrystallization Recrystallization->Analysis Re-assess Purity Pure Pure Product Analysis->Recrystallization Purity <98% Analysis->Pure Purity >98%

Caption: Decision-making flowchart for the purification of 4-azido-3-hydroxybutanenitrile.

References

Stability issues of 4-azido-3-hydroxybutanenitrile in aqueous solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-azido-3-hydroxybutanenitrile in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of 4-azido-3-hydroxybutanenitrile in aqueous solutions?

A1: The stability of 4-azido-3-hydroxybutanenitrile in aqueous media is primarily influenced by pH, temperature, and exposure to light. Organic azides, in general, are sensitive to acidic conditions, which can lead to the formation of volatile and explosive hydrazoic acid.[1] Elevated temperatures can promote thermal decomposition, while exposure to UV light may induce photolytic degradation.[2][3]

Q2: What are the potential decomposition pathways for 4-azido-3-hydroxybutanenitrile in an aqueous environment?

A2: While specific studies on 4-azido-3-hydroxybutanenitrile are limited, analogous β-hydroxy azides can potentially undergo decomposition through several pathways. These may include intramolecular cyclization to form an epoxide and release of azide anion, or rearrangement reactions. Thermal or photolytic decomposition can lead to the formation of a highly reactive nitrene intermediate, which can then undergo various reactions such as intramolecular C-H insertion or rearrangement to an imine, which would subsequently be hydrolyzed in the aqueous environment.[2][4]

Q3: Are there any known incompatible reagents or materials with 4-azido-3-hydroxybutanenitrile?

A3: Yes. Avoid contact with strong acids, as they can protonate the azide group, leading to the formation of hydrazoic acid, which is highly toxic and explosive.[1] Contact with heavy metals (e.g., copper, lead, silver, mercury) should also be avoided as this can lead to the formation of highly sensitive and explosive metal azides.[1][5] Additionally, avoid using metal spatulas for handling the compound.[6] Halogenated solvents are also incompatible with azides.[1]

Q4: How should I store aqueous solutions of 4-azido-3-hydroxybutanenitrile?

A4: Aqueous solutions of 4-azido-3-hydroxybutanenitrile should be stored at low temperatures (e.g., 2-8 °C) and protected from light.[1][7] It is advisable to use amber vials or wrap containers in aluminum foil. Solutions should ideally be freshly prepared. If storage is necessary, it is recommended to keep the concentration at or below 1M and store at -18°C for short periods.[1] The pH of the solution should be maintained in the neutral to slightly basic range to minimize acid-catalyzed degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound activity or concentration over time in aqueous buffer. Degradation of 4-azido-3-hydroxybutanenitrile.Prepare fresh solutions before each experiment. If storage is unavoidable, store at low temperature (2-8°C), protect from light, and maintain a neutral to slightly basic pH. Consider performing a stability study under your specific experimental conditions to determine the compound's half-life.
Inconsistent results in "click" chemistry reactions. Degradation of the azide functional group.Confirm the integrity of your 4-azido-3-hydroxybutanenitrile stock. Run a control reaction with a fresh batch of the compound. Ensure that no incompatible reagents, such as reducing agents or heavy metal catalysts other than the intended "click" catalyst, are present.
Precipitate formation in the aqueous solution. Poor solubility or degradation leading to insoluble byproducts.Ensure the concentration is within the solubility limits. If solubility is an issue, consider the use of a co-solvent. If degradation is suspected, analyze the precipitate to identify its nature.
Unexpected side-products observed in reactions. The compound may be participating in side reactions or its degradation products are reacting.Characterize the side-products to understand the reaction pathway. Re-evaluate the reaction conditions, paying close attention to temperature, pH, and potential contaminants.

Stability Data (Hypothetical)

The following tables present hypothetical stability data for 4-azido-3-hydroxybutanenitrile to illustrate the expected trends. Researchers should perform their own stability studies to obtain data specific to their experimental conditions.

Table 1: Effect of pH on the Stability of 4-azido-3-hydroxybutanenitrile in Aqueous Buffer at 25°C

pHHalf-life (t½) in hours% Remaining after 24 hours
5.0126.25
7.09684.1
9.012087.1

Table 2: Effect of Temperature on the Stability of 4-azido-3-hydroxybutanenitrile in Aqueous Buffer (pH 7.4)

Temperature (°C)Half-life (t½) in hours% Remaining after 24 hours
424094.3
259684.1
374870.7

Experimental Protocols

Protocol 1: Determination of pH-Dependent Stability

  • Preparation of Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 5.0, 7.0, and 9.0).

  • Sample Preparation: Prepare a stock solution of 4-azido-3-hydroxybutanenitrile in a suitable organic solvent (e.g., DMSO) and dilute it into each aqueous buffer to a final concentration of 1 mM.

  • Incubation: Incubate the samples at a constant temperature (e.g., 25°C) and protect them from light.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Analysis: Quench any degradation by freezing the samples immediately. Analyze the concentration of the remaining 4-azido-3-hydroxybutanenitrile using a validated stability-indicating HPLC method.

  • Data Analysis: Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) and the half-life (t½ = 0.693/k) at each pH.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid, if compatible with the compound's stability at low pH for the short duration of the analysis).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Standard Preparation: Prepare a calibration curve using standards of known concentrations of 4-azido-3-hydroxybutanenitrile.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_buffers Prepare Buffers (pH 5, 7, 9) prep_samples Prepare Samples in Buffers prep_buffers->prep_samples prep_stock Prepare Stock Solution prep_stock->prep_samples incubate Incubate at Constant Temperature prep_samples->incubate time_points Withdraw Aliquots at Time Points incubate->time_points quench Quench Degradation time_points->quench hplc HPLC Analysis quench->hplc data_analysis Calculate Rate Constant and Half-life hplc->data_analysis

Caption: Workflow for pH-dependent stability testing.

signaling_pathway cluster_cell Cellular Environment cluster_troubleshooting Troubleshooting probe 4-azido-3-hydroxybutanenitrile (Probe) labeled_protein Covalently Labeled Protein probe->labeled_protein 'Click' Reaction (Cu(I) catalyst) target Target Protein (with alkyne group) target->labeled_protein downstream Downstream Signaling Blocked labeled_protein->downstream Inactivation no_labeling No Labeling Observed degradation Probe Degradation no_labeling->degradation catalyst_issue Catalyst Inactivity no_labeling->catalyst_issue

Caption: Hypothetical signaling pathway modulation.

References

Overcoming low reactivity of 4-azido-3-hydroxybutanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-azido-3-hydroxybutanenitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of 4-azido-3-hydroxybutanenitrile?

A1: 4-Azido-3-hydroxybutanenitrile is a valuable intermediate in organic synthesis, particularly for the preparation of antiviral and other bioactive molecules.[1][2][3][4][5] Its key functional groups, the azide and the hydroxyl group, allow for a variety of chemical transformations. The azide group is a precursor to amines via reduction and can participate in [3+2] cycloaddition reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[6][7]

Q2: What are the common challenges associated with the reactivity of 4-azido-3-hydroxybutanenitrile?

A2: The primary challenge is often the seemingly low reactivity of the azide group, which can be attributed to steric hindrance from the adjacent hydroxyl group and the nitrile functionality. This can lead to slow reaction rates and incomplete conversions in reactions like CuAAC and Staudinger reductions. Careful optimization of reaction conditions is crucial to overcome these hurdles.

Q3: How should I store 4-azido-3-hydroxybutanenitrile?

A3: Organic azides are potentially energetic compounds and should be handled with care. It is recommended to store 4-azido-3-hydroxybutanenitrile in a cool, dark place, away from heat, light, and sources of ignition. For long-term storage, refrigeration is advised. Always consult the Material Safety Data Sheet (MSDS) for specific handling and storage instructions.

Q4: Can the hydroxyl group interfere with reactions involving the azide group?

A4: Yes, the hydroxyl group can potentially interfere with certain reactions. For instance, in a Staudinger reaction, the hydroxyl group can act as an intramolecular trapping agent for the aza-ylide intermediate, leading to undesired side products.[8] In other cases, it may coordinate with metal catalysts, influencing their catalytic activity. Protecting the hydroxyl group may be necessary depending on the desired transformation.

Troubleshooting Guides

Issue 1: Low Yield in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Possible Causes & Solutions

Possible Cause Recommended Solution Relevant Data/Observations
Insufficiently active catalyst Ensure the use of a reliable Cu(I) source. Cu(I) can be generated in situ from CuSO₄ with a reducing agent like sodium ascorbate.[9][10] Alternatively, use air-stable Cu(I) salts like CuI or [Cu(CH₃CN)₄]PF₆. The freshness of the reagents is critical.Reactions employing in situ generated Cu(I) often show improved yields. A color change to pale yellow or green upon addition of the reducing agent indicates the formation of the active catalyst.
Catalyst oxidation The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Degassing the solvent prior to use is also recommended.A deep blue or green solution may indicate the presence of Cu(II), suggesting catalyst oxidation.
Ligand issues A stabilizing ligand is crucial for protecting the Cu(I) catalyst and enhancing its activity. Tris(triazolylmethyl)amine (TBTA) and its water-soluble derivatives like THPTA are highly effective.[9] Use a ligand-to-copper ratio of at least 5:1.[10]The use of a suitable ligand can dramatically increase the reaction rate and final yield. Monitor the reaction progress by TLC or LC-MS to assess the impact of different ligands.
Steric hindrance The secondary hydroxyl group adjacent to the azide can sterically hinder the approach of the alkyne. Consider increasing the reaction temperature (e.g., to 40-60 °C) or extending the reaction time.A stalled reaction at room temperature may proceed to completion with gentle heating.
Solvent incompatibility The choice of solvent can significantly impact the reaction. A mixture of a polar organic solvent (e.g., DMSO, t-BuOH) and water is often effective. The optimal solvent system will depend on the solubility of both the azide and the alkyne.Poor solubility of either reactant can lead to a heterogeneous mixture and slow reaction rates.

Experimental Protocol: Optimized CuAAC Reaction

  • To a reaction vessel, add 4-azido-3-hydroxybutanenitrile (1.0 eq) and the alkyne (1.1 eq).

  • Add a 1:1 mixture of deionized water and t-butanol.

  • In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O (0.1 eq) and THPTA (0.5 eq) in deionized water.

  • Add the catalyst solution to the reaction mixture.

  • Add a freshly prepared solution of sodium ascorbate (0.5 eq) in deionized water to initiate the reaction.

  • Stir the reaction at room temperature or with gentle heating (40 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: Incomplete or Failed Staudinger Reduction

Possible Causes & Solutions

Possible Cause Recommended Solution Relevant Data/Observations
Phosphine reagent Triphenylphosphine (PPh₃) is commonly used, but for sterically hindered azides, the more nucleophilic and less sterically demanding tributylphosphine (PBu₃) may be more effective.[11][12]If the reaction with PPh₃ is sluggish, switching to PBu₃ can lead to a significant rate enhancement.
Aza-ylide trapping The intermediate aza-ylide can be trapped by the adjacent hydroxyl group, leading to side products. This is more likely with PPh₃ due to the slower hydrolysis of the phosphinimine.[11]The formation of complex mixtures of byproducts may indicate intramolecular trapping. Using PBu₃ can favor the desired hydrolysis pathway.
Hydrolysis step The hydrolysis of the phosphinimine intermediate is a critical step. Ensure sufficient water is present in the reaction mixture. The reaction is often performed in a mixture of an organic solvent (e.g., THF) and water.[12]If the reaction stalls at the phosphinimine stage (which can sometimes be observed by ³¹P NMR), adding more water and stirring for an extended period can drive the reaction to completion.
Purification challenges The phosphine oxide byproduct (e.g., triphenylphosphine oxide) can be difficult to separate from the desired amine product.Acid-base extraction can be an effective purification strategy. Acidify the reaction mixture to protonate the amine, wash with an organic solvent to remove the phosphine oxide, then basify the aqueous layer and extract the free amine.[13]

Experimental Protocol: Staudinger Reduction

  • Dissolve 4-azido-3-hydroxybutanenitrile (1.0 eq) in a mixture of THF and water (e.g., 4:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add tributylphosphine (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the resulting amine by acid-base extraction or column chromatography.

Visualizing Reaction Pathways

Below are diagrams illustrating the key reaction pathways discussed.

CuAAC_Pathway cluster_reactants Reactants cluster_catalyst Catalytic Cycle Azide 4-Azido-3-hydroxybutanenitrile Cu_Acetylide Copper Acetylide Intermediate Azide->Cu_Acetylide Cycloaddition Alkyne Terminal Alkyne Alkyne->Cu_Acetylide CuSO4 CuSO₄ CuI Cu(I) CuSO4->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI CuI->Cu_Acetylide Ligand Ligand (e.g., THPTA) Ligand->CuI Product 1,4-Disubstituted 1,2,3-Triazole Cu_Acetylide->Product

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Staudinger_Pathway Azide 4-Azido-3-hydroxybutanenitrile Aza_Ylide Aza-ylide Intermediate Azide->Aza_Ylide Phosphine R₃P (e.g., PBu₃) Phosphine->Aza_Ylide - N₂ Amine 4-Amino-3-hydroxybutanenitrile Aza_Ylide->Amine Phosphine_Oxide R₃P=O Aza_Ylide->Phosphine_Oxide H2O H₂O H2O->Amine Hydrolysis H2O->Phosphine_Oxide

Caption: The reaction pathway of the Staudinger reduction of an azide to a primary amine.

References

Technical Support Center: Optimization of Catalyst Loading for Reactions with 4-azido-3-hydroxybutanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-azido-3-hydroxybutanenitrile. The primary focus is on the optimization of catalyst loading for the selective reduction of the azide functional group to a primary amine, a critical transformation in the synthesis of valuable chiral building blocks.

Frequently Asked Questions (FAQs)

Q1: What is the most common catalytic reaction performed with 4-azido-3-hydroxybutanenitrile?

The most prevalent catalytic reaction is the reduction of the azide group to a primary amine, yielding 4-amino-3-hydroxybutanenitrile. This transformation is a key step in the synthesis of various pharmaceutical intermediates. The primary challenge lies in achieving high chemoselectivity, specifically, reducing the azide without affecting the nitrile or hydroxyl functionalities.

Q2: Which catalysts are typically recommended for the reduction of 4-azido-3-hydroxybutanenitrile?

Commonly employed catalysts for this transformation include Palladium on carbon (Pd/C) and Raney Nickel. Both are effective for azide reduction; however, they can also catalyze the reduction of the nitrile group to a primary amine, which may or may not be desired. The choice of catalyst and reaction conditions is therefore critical for controlling the selectivity of the reaction.

Q3: What are the key parameters to consider when optimizing catalyst loading?

Optimizing catalyst loading is a balance between reaction rate, yield, and cost-effectiveness. Key parameters include:

  • Catalyst Type: Pd/C and Raney Nickel are standard choices, each with different activity and selectivity profiles.

  • Catalyst Loading (mol% or wt%): Insufficient loading leads to slow or incomplete reactions, while excessive loading can increase costs and potentially lead to side reactions.

  • Solvent: Protic solvents like methanol or ethanol are commonly used.

  • Temperature and Pressure: These parameters significantly influence the reaction rate and selectivity. Milder conditions are often preferred to avoid over-reduction.

  • Additives: In some cases, additives can be used to modulate catalyst activity and improve selectivity.

Q4: How can I monitor the progress of the reaction?

Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material and the formation of the desired product.

Troubleshooting Guide: Catalytic Reduction of 4-azido-3-hydroxybutanenitrile

This guide addresses specific issues that may be encountered during the catalytic reduction of 4-azido-3-hydroxybutanenitrile.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Conversion 1. Insufficient Catalyst Loading: The amount of catalyst is too low for the scale of the reaction. 2. Poor Catalyst Activity: The catalyst may be old, deactivated, or of poor quality. 3. Inadequate Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently. 4. Reaction Temperature is Too Low: The activation energy barrier is not being overcome.1. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 5 wt% to 10 wt%). 2. Use Fresh Catalyst: Ensure the catalyst is fresh and has been stored under appropriate conditions. 3. Increase Hydrogen Pressure: Gradually increase the hydrogen pressure (e.g., from 1 atm to 3 atm). 4. Increase Reaction Temperature: Cautiously increase the reaction temperature in small increments.
Formation of Byproducts (Over-reduction of Nitrile) 1. Excessive Catalyst Loading: Too much catalyst can lead to non-selective reduction. 2. High Hydrogen Pressure or Temperature: Harsh reaction conditions favor the reduction of the nitrile group. 3. Prolonged Reaction Time: Leaving the reaction for too long after the azide has been reduced can lead to further reduction of the nitrile.1. Decrease Catalyst Loading: Reduce the amount of catalyst used. 2. Optimize Reaction Conditions: Use milder conditions (lower temperature and pressure). 3. Monitor Reaction Closely: Stop the reaction as soon as the starting material is consumed.
Inconsistent Results 1. Variability in Catalyst Quality: Different batches of catalyst may have different activities. 2. Inconsistent Reaction Setup: Variations in stirring rate, temperature, or pressure can affect the outcome. 3. Presence of Impurities: Impurities in the starting material or solvent can poison the catalyst.1. Standardize Catalyst Source: Use a consistent source and batch of catalyst. 2. Maintain Consistent Parameters: Ensure all reaction parameters are kept constant between runs. 3. Purify Starting Materials: Ensure the starting material and solvent are of high purity.

Data Presentation

The following tables summarize typical starting points for catalyst loading and reaction conditions for the reduction of aliphatic azides. These should be considered as starting points for optimization for 4-azido-3-hydroxybutanenitrile.

Table 1: Representative Catalyst Loading for Azide Reduction

CatalystTypical Loading (wt%)Typical Loading (mol%)Notes
10% Pd/C5 - 20%0.5 - 2%A versatile and common choice. Higher loadings can risk over-reduction.
Raney Nickel10 - 50% (slurry)Not typically measured in mol%Highly active, may require milder conditions to maintain selectivity.

Table 2: Example Reaction Conditions for Aliphatic Azide Reduction

ParameterCondition 1 (Pd/C)Condition 2 (Raney Ni)
Catalyst 10% Pd/CRaney Nickel
Catalyst Loading 10 wt%20 wt% slurry
Solvent MethanolEthanol
Temperature Room Temperature25-40°C
H₂ Pressure 1-4 atm (balloon or Parr shaker)50 psi
Reaction Time 4-12 hours2-8 hours

Experimental Protocols

The following are detailed, representative methodologies for the catalytic reduction of an aliphatic azide. Note: These are general protocols and may require optimization for 4-azido-3-hydroxybutanenitrile.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

  • Reaction Setup: To a solution of 4-azido-3-hydroxybutanenitrile (1.0 eq) in methanol (0.1 M), carefully add 10% Pd/C (10 wt% of the substrate).

  • Hydrogenation: The reaction vessel is sealed and purged with nitrogen, followed by evacuation. A hydrogen balloon is then attached, or the vessel is placed in a Parr shaker and pressurized to the desired hydrogen pressure (e.g., 3 atm).

  • Reaction Monitoring: The reaction is stirred vigorously at room temperature and monitored by TLC or GC until the starting material is fully consumed.

  • Work-up: Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the catalyst. The filter cake is washed with methanol.

  • Isolation: The combined filtrate is concentrated under reduced pressure to yield the crude 4-amino-3-hydroxybutanenitrile, which can be further purified if necessary.

Protocol 2: Catalytic Hydrogenation using Raney® Nickel

  • Catalyst Preparation: In a fume hood, carefully wash the required amount of Raney® Nickel slurry with deionized water and then with the reaction solvent (e.g., ethanol) to remove any residual base and water.

  • Reaction Setup: To a solution of 4-azido-3-hydroxybutanenitrile (1.0 eq) in ethanol (0.1 M), add the washed Raney® Nickel slurry (e.g., 20 wt% of the substrate).

  • Hydrogenation: The reaction is carried out in a hydrogenation apparatus at the desired temperature (e.g., 30°C) and hydrogen pressure (e.g., 50 psi).

  • Reaction Monitoring: The reaction progress is monitored by observing hydrogen uptake and confirmed by analytical techniques such as GC or HPLC.

  • Work-up: After the reaction is complete, the catalyst is allowed to settle, and the reaction mixture is carefully decanted and filtered through Celite®.

  • Isolation: The solvent is removed under reduced pressure to afford the desired 4-amino-3-hydroxybutanenitrile.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve 4-azido-3- hydroxybutanenitrile in solvent add_catalyst Add Catalyst (e.g., Pd/C or Raney Ni) start->add_catalyst setup Seal and Purge with Inert Gas add_catalyst->setup hydrogenate Introduce Hydrogen (Balloon or Pressure) setup->hydrogenate react Stir at Set Temperature hydrogenate->react filter Filter to Remove Catalyst react->filter Monitor progress concentrate Concentrate Filtrate filter->concentrate product Isolated 4-amino-3- hydroxybutanenitrile concentrate->product troubleshooting_logic cluster_low_conversion Low/No Conversion cluster_byproducts Byproducts Formed start Reaction Start check_conversion Check Conversion (TLC/GC/HPLC) start->check_conversion complete Reaction Complete Proceed to Work-up check_conversion->complete Yes incomplete Incomplete check_conversion->incomplete No side_reactions Side Reactions check_conversion->side_reactions Byproducts increase_catalyst Increase Catalyst Loading increase_catalyst->start Retry Reaction increase_pressure Increase H2 Pressure/Temp increase_pressure->start Retry Reaction check_catalyst Use Fresh Catalyst check_catalyst->start Retry Reaction decrease_catalyst Decrease Catalyst Loading decrease_catalyst->start Retry Reaction milder_conditions Use Milder Conditions milder_conditions->start Retry Reaction monitor_time Reduce Reaction Time monitor_time->start Retry Reaction incomplete->increase_catalyst incomplete->increase_pressure incomplete->check_catalyst side_reactions->decrease_catalyst side_reactions->milder_conditions side_reactions->monitor_time

Preventing degradation of Butanenitrile, 4-azido-3-hydroxy- during storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe storage and handling of Butanenitrile, 4-azido-3-hydroxy-, to prevent its degradation. The following sections offer troubleshooting advice and frequently asked questions in a user-friendly format.

Troubleshooting Guide: Degradation Issues

Issue: Suspected Degradation of Butanenitrile, 4-azido-3-hydroxy-

If you suspect that your sample of Butanenitrile, 4-azido-3-hydroxy- has degraded, follow this troubleshooting workflow to identify the potential cause and take corrective action.

Troubleshooting_Degradation cluster_Initial_Observation Initial Observation cluster_Investigation Investigation cluster_Potential_Causes Potential Causes cluster_Corrective_Actions Corrective Actions & Resolution Start Suspected Degradation (e.g., color change, unexpected analytical results) CheckStorage Review Storage Conditions Start->CheckStorage CheckHandling Review Handling Procedures Start->CheckHandling CheckPurity Analyze Sample Purity (e.g., NMR, LC-MS) Start->CheckPurity Temp Improper Temperature CheckStorage->Temp Light Exposure to Light CheckStorage->Light Atmosphere Presence of Air/Moisture CheckStorage->Atmosphere Contamination Contamination (e.g., acids, metals) CheckHandling->Contamination Dispose Dispose of Degraded Material Safely CheckPurity->Dispose If degradation is confirmed StoreProperly Implement Correct Storage Protocol Temp->StoreProperly Light->StoreProperly Atmosphere->StoreProperly RefineHandling Refine Handling & Experimental Setup Contamination->RefineHandling NewSample Use a Fresh, Quality-Controlled Sample StoreProperly->NewSample RefineHandling->NewSample Dispose->NewSample

Caption: Troubleshooting workflow for suspected degradation of Butanenitrile, 4-azido-3-hydroxy-.

Frequently Asked Questions (FAQs)

Storage and Stability

  • Q1: What are the optimal storage conditions for Butanenitrile, 4-azido-3-hydroxy-?

    • A1: Due to the presence of the azide group, this compound is classified as an energetic material and requires stringent storage conditions to ensure stability and safety.[1][2] It should be stored at low temperatures, ideally at or below -18°C, in a dark environment to prevent light-induced degradation.[3][4] The container should be tightly sealed and stored under an inert atmosphere (e.g., argon or nitrogen) to exclude air and moisture.

  • Q2: How does the structure of Butanenitrile, 4-azido-3-hydroxy- affect its stability?

    • A2: The stability of organic azides is often evaluated by the carbon-to-nitrogen ratio (C/N).[3] For Butanenitrile, 4-azido-3-hydroxy- (C4H6N4O), the C/N ratio is 1, which is low and indicates potential instability. Compounds with a low C/N ratio can be sensitive to heat, shock, and friction.[4][5] The hydroxynitrile functionality may also be susceptible to pH-dependent degradation.

  • Q3: What materials should be avoided when storing or handling this compound?

    • A3: Avoid contact with acids, heavy metals (such as copper, lead, and zinc) and their salts, bromine, carbon disulfide, and dimethyl sulfate.[5][6][7] Azides can form highly explosive heavy metal azides.[5] Also, avoid using chlorinated solvents as they can react to form unstable compounds.[4] It is recommended to use equipment made of non-reactive materials like glass, stainless steel, or compatible plastics.

Handling and Safety

  • Q4: What personal protective equipment (PPE) is necessary when working with Butanenitrile, 4-azido-3-hydroxy-?

    • A4: Standard PPE, including a lab coat, chemical-resistant gloves, and safety glasses, is mandatory.[5] Given the energetic nature of the azide group, a face shield and conducting experiments behind a blast shield are strongly recommended, especially when working with quantities greater than a few milligrams.[5][8]

  • Q5: Are there any specific handling procedures to minimize degradation and ensure safety?

    • A5: Always handle the compound in a well-ventilated fume hood.[5] Avoid friction, grinding, or any action that could create shock or pressure. Use non-metal spatulas. When preparing solutions, add the compound to the solvent slowly and maintain a low temperature.

Degradation Pathways

  • Q6: What are the likely degradation pathways for Butanenitrile, 4-azido-3-hydroxy-?

    • A6: While specific degradation studies for this molecule are not widely available, potential degradation can occur at both the azide and hydroxynitrile functional groups. The azide group can decompose upon exposure to heat or light, releasing nitrogen gas. The hydroxynitrile group can undergo hydrolysis, particularly under acidic or basic conditions, to form a carboxylic acid or a carboxylate salt.[9][10]

Degradation_Pathways cluster_Compound Starting Material cluster_Conditions Degradation Conditions cluster_Products Potential Degradation Products Compound Butanenitrile, 4-azido-3-hydroxy- HeatLight Heat / Light Compound->HeatLight AcidBase Acid / Base (Hydrolysis) Compound->AcidBase AzideDecomp Azide Decomposition Products (Release of N2) HeatLight->AzideDecomp HydrolysisProd Hydrolysis Products (e.g., Carboxylic Acid) AcidBase->HydrolysisProd

Caption: Potential degradation pathways for Butanenitrile, 4-azido-3-hydroxy-.

Data Presentation

Table 1: Recommended Storage and Handling Parameters

ParameterRecommended ConditionRationale
Storage Temperature ≤ -18°CMinimizes thermal decomposition of the azide group.[3][4]
Light Conditions In the dark (amber vials)Prevents light-induced degradation of the azide.[3][5][7]
Atmosphere Inert gas (Argon or Nitrogen)Excludes oxygen and moisture which can contribute to degradation.
pH of Solutions Neutral (if possible)Avoids acid or base-catalyzed hydrolysis of the hydroxynitrile.[10]
Maximum Quantity (Bench) < 5 grams (as a solution)Reduces risk associated with the energetic nature of the compound.[5]
Incompatible Materials Acids, heavy metals, chlorinated solventsPrevents formation of explosive or unstable byproducts.[4][5][6]

Experimental Protocols

Protocol: Stability Assessment of Butanenitrile, 4-azido-3-hydroxy- Under Various Storage Conditions

Objective: To determine the stability of Butanenitrile, 4-azido-3-hydroxy- under different temperature and light conditions over time.

Materials:

  • Butanenitrile, 4-azido-3-hydroxy-

  • Anhydrous solvent (e.g., acetonitrile or THF)

  • Amber and clear glass vials with screw caps and PTFE septa

  • Refrigerator (4°C)

  • Freezer (-20°C)

  • Benchtop at ambient temperature (controlled)

  • Inert gas (Argon or Nitrogen)

  • Analytical instruments (e.g., HPLC-UV, LC-MS, NMR)

Procedure:

  • Sample Preparation:

    • In a glovebox or under a stream of inert gas, prepare a stock solution of Butanenitrile, 4-azido-3-hydroxy- in the chosen anhydrous solvent at a known concentration (e.g., 1 mg/mL).

    • Aliquot the stock solution into amber and clear vials.

    • Purge the headspace of each vial with inert gas before sealing.

  • Storage Conditions:

    • Divide the vials into the following storage groups:

      • Group A: -20°C, in the dark (amber vials)

      • Group B: 4°C, in the dark (amber vials)

      • Group C: Ambient temperature, in the dark (amber vials)

      • Group D: Ambient temperature, exposed to ambient light (clear vials)

  • Time Points for Analysis:

    • Designate time points for analysis, for example: T=0, 1 week, 2 weeks, 1 month, 3 months, and 6 months.

  • Analytical Method:

    • At each time point, remove one vial from each storage group.

    • Allow the vial to equilibrate to room temperature before opening.

    • Analyze the sample using a validated stability-indicating method (e.g., HPLC-UV or LC-MS) to quantify the remaining parent compound and detect any degradation products.

    • (Optional) Use NMR spectroscopy to characterize the structure of any major degradation products.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point for each storage condition.

    • Plot the percentage of the remaining parent compound versus time for each condition to determine the degradation rate.

    • Identify and, if possible, quantify any major degradation products.

Safety Precautions for this Protocol:

  • Always handle Butanenitrile, 4-azido-3-hydroxy- behind a blast shield.

  • Wear appropriate PPE at all times.

  • Ensure proper disposal procedures are in place for the compound and any waste generated.

  • Be aware of the potential for pressure buildup in vials stored at higher temperatures due to nitrogen gas evolution from azide decomposition.

References

Navigating 4-azido-3-hydroxybutanenitrile Conjugation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing 4-azido-3-hydroxybutanenitrile in their conjugation experiments, this technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs). This resource aims to address specific issues that may arise during the experimental workflow, with a focus on the widely used copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry."

Troubleshooting Guide

Low or no product yield is a common challenge in bioconjugation reactions. The following table outlines potential causes and their corresponding solutions when conjugating 4-azido-3-hydroxybutanenitrile to an alkyne-modified molecule.

Problem Potential Cause Recommended Solution
Low or No Conjugation Product Degradation of 4-azido-3-hydroxybutanenitrile Ensure proper storage of the compound (cool, dark, and dry). Avoid repeated freeze-thaw cycles. Prepare fresh solutions before each experiment.
Inefficient Copper(I) Catalyst Use a freshly prepared solution of a copper(I) source (e.g., CuBr or CuI) or a copper(II) salt (e.g., CuSO₄) with a reducing agent (e.g., sodium ascorbate).[1] Ensure the reducing agent is in excess. Consider using a stabilizing ligand like THPTA or TBTA to protect the catalyst from oxidation.[1]
Inhibition of the Copper Catalyst If working with proteins, some amino acid residues (e.g., cysteine, histidine) can chelate copper.[2] Increase the concentration of the copper catalyst and ligand. The use of a copper-free click chemistry approach, such as strain-promoted azide-alkyne cycloaddition (SPAAC), may be necessary if copper sensitivity is a major issue.
Poor Solubility of Reactants 4-azido-3-hydroxybutanenitrile's hydroxyl and nitrile groups may affect solubility. Ensure all reactants are fully dissolved in a suitable solvent system. A co-solvent such as DMSO or DMF may be required for less soluble biomolecules.[3]
Steric Hindrance The alkyne or azide may be in a sterically hindered position on the biomolecule, preventing efficient reaction. Consider redesigning the alkyne-modified molecule to increase the accessibility of the reactive group.
Side Product Formation Oxidation of Biomolecules The copper catalyst can generate reactive oxygen species, leading to oxidation of sensitive residues like methionine or cysteine.[3] Degas all buffers and perform the reaction under an inert atmosphere (e.g., argon or nitrogen). The inclusion of a ligand can also help mitigate oxidative damage.
Alkyne Homodimerization (Glaser Coupling) This side reaction can occur in the presence of copper. Ensure the reducing agent is present in sufficient concentration to maintain a Cu(I) state.
Difficulty in Product Purification Excess Reactants and Catalyst Use a slight excess of the limiting reagent to drive the reaction to completion, but avoid large excesses that complicate purification. Copper can be removed by using a chelating resin or through dialysis with a buffer containing a chelating agent like EDTA.
Similar Properties of Product and Starting Material If the conjugated product has similar chromatographic properties to the starting materials, consider introducing a purification tag to one of the reactants to facilitate separation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for 4-azido-3-hydroxybutanenitrile in a typical conjugation reaction?

A1: A good starting point is to use a 1.5 to 5-fold molar excess of 4-azido-3-hydroxybutanenitrile relative to the alkyne-modified biomolecule. The optimal ratio will depend on the specific reactants and reaction conditions and should be determined empirically.

Q2: Can the hydroxyl group on 4-azido-3-hydroxybutanenitrile interfere with the conjugation reaction?

A2: The hydroxyl group is generally not expected to interfere with the azide-alkyne cycloaddition reaction. However, it may influence the solubility of the molecule and the final conjugate.

Q3: How can I monitor the progress of my conjugation reaction?

A3: The progress of the reaction can be monitored by various analytical techniques, depending on the nature of your molecules. Techniques such as LC-MS, SDS-PAGE (for proteins), or NMR spectroscopy can be used to track the formation of the product and the disappearance of starting materials.

Q4: Is the nitrile group on 4-azido-3-hydroxybutanenitrile stable under typical click chemistry conditions?

A4: The nitrile group is generally stable under the mild conditions of copper-catalyzed click chemistry.

Q5: What are the alternatives if copper-catalyzed click chemistry is not suitable for my system?

A5: If your biomolecule is sensitive to copper, you can use a copper-free click chemistry method like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4] This involves using a strained cyclooctyne derivative instead of a terminal alkyne, which reacts with the azide without the need for a metal catalyst.[4]

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general starting point for the conjugation of 4-azido-3-hydroxybutanenitrile to an alkyne-modified protein. Optimization may be required for specific applications.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 4-azido-3-hydroxybutanenitrile

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 250 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)

  • Degassed buffers

Procedure:

  • In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in a degassed buffer.

  • Add the 4-azido-3-hydroxybutanenitrile solution to achieve the desired molar excess.

  • Add the THPTA ligand to the reaction mixture to a final concentration of 5 times the copper concentration.

  • Add the CuSO₄ solution to a final concentration of 0.1-1 mM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Gently mix the reaction and incubate at room temperature for 1-4 hours, or at 4°C overnight. Protect the reaction from light if using fluorescently labeled reagents.

  • Monitor the reaction progress using an appropriate analytical technique.

  • Purify the conjugate using a suitable method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove excess reagents and the copper catalyst.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Reactants Prepare Reactants: - Alkyne-modified Molecule - 4-azido-3-hydroxybutanenitrile - Catalyst & Ligand Solutions Mixing Combine Reactants: 1. Alkyne-Molecule 2. Azide Compound 3. Ligand 4. Copper Sulfate Reactants->Mixing Buffers Prepare & Degas Buffers Buffers->Mixing Initiation Initiate Reaction: Add Sodium Ascorbate Mixing->Initiation Incubation Incubate: RT or 4°C Initiation->Incubation Monitoring Monitor Progress (e.g., LC-MS, SDS-PAGE) Incubation->Monitoring Purification Purify Conjugate (e.g., Chromatography) Monitoring->Purification

Caption: A typical experimental workflow for the conjugation of 4-azido-3-hydroxybutanenitrile.

troubleshooting_logic cluster_yield_issues Yield Troubleshooting cluster_purity_issues Purity Troubleshooting Start Start Conjugation CheckYield Low/No Product? Start->CheckYield CheckPurity Side Products? CheckYield->CheckPurity No Catalyst Check Catalyst Activity - Fresh solutions? - Ligand present? CheckYield->Catalyst Yes Success Successful Conjugation CheckPurity->Success No Inert Use Inert Atmosphere CheckPurity->Inert Yes Reactants Check Reactants - Degradation? - Solubility? Catalyst->Reactants Conditions Optimize Conditions - Concentration? - Incubation time? Reactants->Conditions Conditions->Start ReducingAgent Check Reducing Agent Excess Inert->ReducingAgent Purification Optimize Purification ReducingAgent->Purification Purification->Start

Caption: A logical flowchart for troubleshooting common conjugation issues.

References

Technical Support Center: Copper Catalyst Removal in 4-azido-3-hydroxybutanenitrile Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 4-azido-3-hydroxybutanenitrile and related compounds from copper-catalyzed reactions. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges in removing residual copper catalysts.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the purification process.

Problem 1: My final product is still colored (blue or green), indicating copper contamination.

Possible Cause: Incomplete removal of the copper catalyst. The characteristic blue or green color is due to the presence of copper(II) ions, which can form from the oxidation of the copper(I) catalyst during the reaction or workup.

Solutions:

  • Aqueous Washes:

    • Ammonia/Ammonium Chloride Wash: Washing the organic extract with a saturated aqueous solution of ammonium chloride, followed by a wash with aqueous ammonia, can effectively remove copper salts.[1] Ammonia forms a water-soluble deep blue complex with copper, facilitating its removal into the aqueous phase.[2] Two washes are typically sufficient, with the second wash being colorless, indicating successful copper removal. This method can reduce residual copper content to less than 50 ppm.[2]

    • EDTA Wash: Ethylenediaminetetraacetic acid (EDTA) is a strong chelating agent for copper ions. Washing the reaction mixture with an aqueous solution of EDTA can effectively sequester the copper.[2][3] This is a common and effective method for cleaning up "click" reactions.[4]

  • Filtration through a Silica Plug: For less polar products, passing the crude reaction mixture through a short plug of silica gel can effectively remove baseline-retained copper salts. This method is often sufficient to obtain a spectroscopically clean product.[4]

  • Use of Scavenger Resins: If aqueous washes are not effective or desirable, consider using a copper scavenger resin. These are solid-supported ligands that have a high affinity for copper and can be easily removed by filtration.

Problem 2: I am observing a significant loss of my product during the purification process.

Possible Cause: Your product, 4-azido-3-hydroxybutanenitrile, is a polar molecule and may have some water solubility, leading to loss during aqueous extraction. It may also adhere to silica gel during chromatography.

Solutions:

  • Minimize Aqueous Washes: Reduce the number and volume of aqueous washes to minimize the loss of your water-soluble product.

  • Back-Extraction: After the initial aqueous wash, you can try to "back-extract" the aqueous layer with a more polar organic solvent to recover any dissolved product.

  • Alternative to Column Chromatography:

    • Scavenger Resins: Using a scavenger resin eliminates the need for an aqueous work-up and column chromatography, which can be particularly advantageous for water-soluble compounds.[5]

    • Celite Filtration: Filtering the reaction mixture through a pad of Celite can help remove insoluble copper species without the need for extensive chromatography.[2]

Problem 3: I need to reduce the copper levels to very low (ppm) levels for downstream applications.

Possible Cause: Standard purification methods may not be sufficient to achieve the high purity required for biological or pharmaceutical applications.

Solutions:

  • Scavenger Resins: These are specifically designed for trace metal removal and can be highly effective. SiliaMetS Thiourea has been shown to be a very effective scavenger for copper in click chemistry reactions.[5][6]

  • Dialysis (for larger molecules): For larger molecules or bioconjugates, dialysis against an EDTA solution is an effective method for removing trace copper.[7][8]

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Use ICP-MS to accurately quantify the residual copper concentration in your final product to ensure it meets the required specifications.[9][10]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing copper catalysts from "click" chemistry reactions?

A1: The most common methods include:

  • Aqueous extraction: Washing the reaction mixture with solutions containing chelating agents like EDTA or ammonia/ammonium chloride.[2][3]

  • Solid-supported scavengers: Using resins that selectively bind to copper, which are then removed by filtration.[5][6]

  • Filtration: Passing the reaction mixture through a plug of silica gel or Celite to remove the catalyst.[2][4]

  • Heterogeneous Catalysis: Employing a copper catalyst that is immobilized on a solid support, allowing for easy removal by filtration after the reaction.

Q2: How do I choose the best copper removal method for my specific product?

A2: The choice of method depends on the properties of your product and the required level of purity.

  • For non-polar products , simple filtration through a silica plug is often sufficient.[4]

  • For polar or water-soluble products like 4-azido-3-hydroxybutanenitrile, using scavenger resins is a good option to avoid product loss during aqueous washes.[5]

  • If your product is stable to basic conditions , an ammonia/ammonium chloride wash is very effective.[2]

  • If your product is sensitive to pH changes , an EDTA wash is a milder alternative.

  • For applications requiring very low residual copper levels , scavenger resins are highly recommended.[6]

Q3: Are there any "copper-free" click chemistry alternatives?

A3: Yes, for applications where even trace amounts of copper are a concern, copper-free click chemistry methods have been developed. These reactions, such as strain-promoted azide-alkyne cycloaddition (SPAAC), do not require a metal catalyst. However, these methods often involve more complex and less stable reagents.

Q4: How can I quantify the amount of residual copper in my final product?

A4: The most common and sensitive method for quantifying trace metals in organic samples is Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[9][10] Atomic Absorption Spectroscopy (AAS) can also be used.[11]

Data Presentation

The following table summarizes the performance of various copper scavenger resins in a click chemistry reaction, demonstrating their efficiency in removing copper and the impact on product yield.

Scavenger ResinProduct Yield (%)
SiliaMetS Thiourea 95
SiliaMetS Triamine85
SiliaMetS Imidazole78
PS-TPP75

Data adapted from a case study by SiliCycle, showcasing the screening of various metal scavengers for copper removal in the synthesis of a bicyclo derivative via a CuAAC reaction.[6][12]

Experimental Protocols

Protocol 1: Copper Removal using an Ammonia/Ammonium Chloride Wash

  • Quench Reaction: After the reaction is complete, dilute the reaction mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • First Wash: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride. Shake vigorously and allow the layers to separate. The aqueous layer will likely turn blue, indicating the formation of the copper-ammonia complex.[1]

  • Second Wash: Discard the aqueous layer and wash the organic layer with a dilute aqueous solution of ammonia (e.g., 2-5%). The aqueous layer should be a lighter blue or colorless.

  • Repeat if Necessary: If the aqueous layer is still colored, repeat the ammonia wash until it becomes colorless.[2]

  • Final Washes: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Copper Removal using an EDTA Wash

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent.

  • EDTA Wash: Wash the organic solution with a 0.1 M aqueous solution of EDTA. Stir the biphasic mixture vigorously for 15-30 minutes.

  • Separation: Separate the aqueous layer.

  • Final Washes: Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent in vacuo.

Protocol 3: Copper Removal using a Scavenger Resin

  • Select Resin: Choose a suitable copper scavenger resin, such as SiliaMetS Thiourea.

  • Add Resin: Add the scavenger resin (typically 3-5 equivalents relative to the copper catalyst) to the crude reaction mixture dissolved in a suitable organic solvent.[13]

  • Stir: Stir the suspension at room temperature for 4-16 hours.[13]

  • Filter: Filter the mixture to remove the resin.

  • Wash Resin: Wash the collected resin with a small amount of the organic solvent.

  • Concentrate: Combine the filtrate and the washings and concentrate under reduced pressure to yield the purified product.

Visualizations

Copper_Removal_Workflow start Crude Reaction Mixture (Post CuAAC) product_properties Assess Product Properties: - Polarity - Solubility - pH Stability start->product_properties non_polar Non-polar Product product_properties->non_polar Non-polar polar_product Polar/Water-Soluble Product product_properties->polar_product Polar purity_req Define Purity Requirement high_purity High Purity (e.g., <10 ppm Cu) purity_req->high_purity High standard_purity Standard Purity purity_req->standard_purity Standard silica_plug Silica Gel Plug Filtration non_polar->silica_plug polar_product->purity_req final_product Purified Product silica_plug->final_product aqueous_wash Aqueous Wash (NH4OH or EDTA) aqueous_wash->final_product scavenger_resin Scavenger Resin scavenger_resin->final_product high_purity->scavenger_resin standard_purity->aqueous_wash

Caption: Decision tree for selecting a copper removal method.

Scavenger_Resin_Workflow cluster_0 Liquid Phase cluster_1 Solid Phase crude_mixture Crude Product + Dissolved Copper in Solvent add_resin Add Scavenger Resin (e.g., SiliaMetS Thiourea) crude_mixture->add_resin stir Stir Mixture (4-16 hours) add_resin->stir filtration Filtration stir->filtration purified_solution Purified Product in Solution filtration->purified_solution resin_copper Resin-Bound Copper (Solid Waste) filtration->resin_copper

Caption: Workflow for copper removal using a scavenger resin.

References

Validation & Comparative

A Comparative Guide to 4-azido-3-hydroxybutanenitrile and Other Azido Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of bioconjugation, the choice of a linker molecule is critical to the efficacy and safety of targeted therapeutics such as antibody-drug conjugates (ADCs) and PROTACs. The azido group, a key player in "click chemistry," offers a bioorthogonal handle for the precise attachment of payloads. This guide provides a comparative analysis of 4-azido-3-hydroxybutanenitrile, a short-chain hydrophilic azido linker, with other commonly used azido linkers. While specific experimental data for 4-azido-3-hydroxybutanenitrile is not extensively available in the public domain, this comparison is based on the well-understood properties of short-chain hydrophilic linkers and extensive data on other linker types.

Introduction to Azido Linkers

Azido linkers are indispensable tools in bioconjugation, primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These reactions are highly efficient, specific, and can be performed under mild, aqueous conditions, making them ideal for modifying sensitive biological molecules.[1][2] The linker's chemical structure, particularly its length, hydrophilicity, and rigidity, significantly influences the properties of the final bioconjugate, including its solubility, stability, pharmacokinetics, and therapeutic efficacy.[][4][5]

Comparison of Azido Linker Properties

The selection of an azido linker is a strategic decision based on the specific requirements of the application. Key properties to consider include the linker's impact on solubility, steric hindrance, and the in vivo performance of the bioconjugate.

Property4-azido-3-hydroxybutanenitrile (Representative)Short-Chain Hydrophobic Azido Linkers (e.g., Azido-pentane)Long-Chain PEGylated Azido Linkers (e.g., Azido-PEG12-NHS ester)Branched Azido Linkers
Hydrophilicity High (due to hydroxyl group)LowHighHigh
Length ShortShortLongVariable
Flexibility ModerateHighHighHigh
Steric Hindrance LowLowHighHigh
Impact on Solubility of Conjugate Increases solubility of hydrophobic payloads.[6][7]May decrease solubility, leading to aggregation.[8]Significantly increases solubility and reduces aggregation.[8]Significantly increases solubility.
Potential for Immunogenicity LowLowLow (PEG is generally considered non-immunogenic)Low
Drug-to-Antibody Ratio (DAR) Impact May allow for higher DAR without aggregation compared to hydrophobic linkers.[6]Can limit achievable DAR due to aggregation issues.Enables high DAR while maintaining solubility.Can facilitate very high DAR.

Performance Comparison in Bioconjugation

The performance of an azido linker in a bioconjugation reaction and the subsequent behavior of the conjugate are critical for therapeutic success.

Performance Metric4-azido-3-hydroxybutanenitrile (Representative)Short-Chain Hydrophobic Azido LinkersLong-Chain PEGylated Azido LinkersBranched Azido Linkers
Click Reaction Kinetics Expected to have standard CuAAC/SPAAC kinetics. The hydroxyl group is unlikely to interfere.Generally exhibit standard click chemistry kinetics.Reaction rates can be influenced by the PEG chain length but are generally efficient.Reaction kinetics are typically efficient.
Stability of Resulting Conjugate The resulting triazole linkage is highly stable.[9] The linker itself is stable under physiological conditions.Triazole linkage is stable. Linker is metabolically stable.Triazole linkage is stable. The PEG chain can improve in vivo stability of the conjugate.Triazole linkage is stable.
Pharmacokinetics (PK) of ADC The hydrophilicity is expected to improve PK by reducing nonspecific uptake and clearance.[8]Hydrophobicity can lead to rapid clearance and off-target toxicity.[8]Longer PEG chains generally lead to longer circulation half-life and improved PK profiles.[8]Can be engineered to optimize PK profiles.
In Vitro & In Vivo Efficacy of ADC Improved hydrophilicity can lead to better tolerability and a wider therapeutic window.[8]Can lead to reduced efficacy due to aggregation and poor PK.Often demonstrates enhanced in vivo efficacy due to improved PK and tumor accumulation.[10]Can enhance therapeutic efficacy by increasing drug load.

Experimental Protocols

Detailed methodologies are crucial for the successful application of azido linkers in bioconjugation. Below are representative protocols for copper-catalyzed and strain-promoted click chemistry.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Antibody-Drug Conjugation

This protocol describes the conjugation of an azide-functionalized payload to an antibody containing an alkyne handle.

Materials:

  • Antibody-alkyne conjugate in phosphate-buffered saline (PBS), pH 7.4.

  • Azido-linker-payload (e.g., representing 4-azido-3-hydroxybutanenitrile functionalized with a drug) dissolved in DMSO.

  • Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water).[1]

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared).[1]

  • Aminoguanidine hydrochloride stock solution (e.g., 1 M in water) to prevent oxidative damage to the antibody.[1]

  • Purification system (e.g., size-exclusion chromatography or protein A affinity chromatography).

Procedure:

  • Preparation of Reagents: In a microcentrifuge tube, prepare the final reaction mixture. For a typical reaction, combine the antibody-alkyne solution (final concentration ~1-5 mg/mL) with the azido-linker-payload (typically 5-10 molar excess over the antibody).

  • Copper-Ligand Premix: In a separate tube, premix the CuSO4 and THPTA solutions. A common ratio is 1:5 (CuSO4:THPTA) to ensure the copper remains in its active Cu(I) state and to protect the biomolecule.[1]

  • Reaction Initiation: Add the copper-ligand premix to the antibody-payload mixture. Then, add the aminoguanidine solution. Finally, initiate the click reaction by adding the freshly prepared sodium ascorbate solution.[1]

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation to minimize potential protein degradation.

  • Purification: Purify the resulting antibody-drug conjugate to remove excess reagents and byproducts. Size-exclusion chromatography is commonly used to separate the larger ADC from smaller molecules.

  • Characterization: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and functional activity. Techniques such as hydrophobic interaction chromatography (HIC), mass spectrometry, and binding assays are typically employed.[11]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling

This protocol outlines the labeling of a cellular protein, metabolically engineered to contain an azide group, with a fluorescent probe functionalized with a strained alkyne (e.g., DBCO). A short-chain hydrophilic linker like 4-azido-3-hydroxybutanenitrile would be incorporated into the protein via metabolic labeling with an azido-sugar.

Materials:

  • Cells with metabolically incorporated azido groups.

  • DBCO-functionalized fluorescent dye (e.g., DBCO-PEG4-5/6-FAM) dissolved in DMSO.

  • Cell culture medium.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Flow cytometer or fluorescence microscope for analysis.

Procedure:

  • Cell Preparation: Culture cells under conditions that allow for the metabolic incorporation of an azido-sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac4ManNAz) into cell surface glycans.

  • Labeling Reaction: Harvest the cells and wash them with PBS. Resuspend the cells in fresh, serum-free cell culture medium. Add the DBCO-functionalized fluorescent dye to the cell suspension at a final concentration of 10-100 µM.

  • Incubation: Incubate the cells at 37°C for 30-60 minutes in a CO2 incubator. The reaction is typically fast and occurs without the need for a catalyst.[12][13]

  • Washing: After incubation, wash the cells three times with PBS to remove any unreacted fluorescent probe.

  • Analysis: Analyze the labeled cells using flow cytometry to quantify the fluorescence intensity or visualize the labeled proteins using fluorescence microscopy.

Visualizations

Logical Workflow for ADC Development with an Azido Linker

ADC_Development_Workflow cluster_0 Component Preparation cluster_1 Conjugation cluster_2 Purification & Characterization cluster_3 Preclinical & Clinical Evaluation Antibody Monoclonal Antibody Conjugation Click Chemistry (CuAAC or SPAAC) Antibody->Conjugation Payload Cytotoxic Payload Payload->Conjugation Linker Azido Linker (e.g., 4-azido-3-hydroxybutanenitrile derivative) Linker->Conjugation Purification Purification (e.g., SEC, HIC) Conjugation->Purification Characterization Characterization (DAR, Purity, Affinity) Purification->Characterization InVitro In Vitro Studies (Cytotoxicity, Stability) Characterization->InVitro InVivo In Vivo Studies (PK, Efficacy, Toxicity) InVitro->InVivo Clinical Clinical Trials InVivo->Clinical

Caption: Workflow for the development of an Antibody-Drug Conjugate (ADC) using an azido linker.

Signaling Pathway for Targeted Drug Delivery

Targeted_Drug_Delivery cluster_0 Extracellular Space cluster_1 Intracellular Space ADC Antibody-Drug Conjugate (with hydrophilic azido linker) Receptor Tumor-Specific Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Apoptosis Payload->Apoptosis 5. Induction of Cell Death

Caption: Mechanism of action for an ADC utilizing a cleavable hydrophilic azido linker.

Conclusion

The choice of an azido linker is a critical determinant of the success of a bioconjugate. While long-chain PEGylated linkers are well-established for improving the hydrophilicity and pharmacokinetics of ADCs, short-chain hydrophilic linkers, exemplified by the structural class of 4-azido-3-hydroxybutanenitrile, offer a compelling alternative. Their compact size minimizes steric hindrance, while the presence of hydrophilic functional groups can effectively counteract the hydrophobicity of many potent payloads, potentially leading to improved manufacturing processes and therapeutic outcomes. Further research providing direct experimental data for 4-azido-3-hydroxybutanenitrile will be invaluable in fully elucidating its potential and positioning it within the expanding toolkit of bioconjugation chemistry.

References

Efficacy in Bioconjugation: A Comparative Guide to 4-azido-3-hydroxybutanenitrile and Azidoacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of linker in bioconjugation is critical to the success of their work. This guide provides a detailed comparison of two azide-containing linkers, 4-azido-3-hydroxybutanenitrile and azidoacetic acid, for use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

This comparison focuses on the chemical properties, expected performance in bioconjugation, and detailed experimental protocols for each reagent. While direct comparative studies are limited, this guide synthesizes available data and chemical principles to provide a comprehensive overview for informed decision-making.

Chemical Properties and Performance Characteristics

The efficacy of a bioconjugation linker is determined by several factors, including its reactivity, the stability of the resulting conjugate, and its influence on the physicochemical properties of the final product. Below is a summary of the key characteristics of 4-azido-3-hydroxybutanenitrile and azidoacetic acid.

Property4-azido-3-hydroxybutanenitrileAzidoacetic Acid
Structure N₃-CH₂-CH(OH)-CH₂-CNN₃-CH₂-COOH
Molecular Weight 126.12 g/mol 101.06 g/mol
Key Functional Groups Azide, Hydroxyl, NitrileAzide, Carboxylic Acid
Predicted Hydrophilicity HighModerate
Potential Impact on CuAAC The hydroxyl group may increase the solubility of the linker and the resulting bioconjugate in aqueous media, potentially reducing aggregation.[1][2]The carboxylic acid group has been shown to promote the CuAAC reaction, potentially leading to faster reaction rates and higher yields.[3]
Post-Conjugation Modification The nitrile group offers a potential site for further chemical modification, although this is not a common practice in standard bioconjugation workflows.The carboxylic acid can be used for subsequent coupling reactions, for example, to attach other molecules via amide bond formation.[4]
Commercial Availability Available from some chemical suppliers, may require custom synthesis.Readily available from numerous chemical suppliers.[4]

Experimental Protocols

The following are detailed protocols for the synthesis of the azide linkers and a general procedure for their use in a typical protein bioconjugation experiment via CuAAC.

Synthesis of Azide Linkers

Synthesis of (R)-4-azido-3-hydroxybutanenitrile

This protocol is adapted from methodologies involving the opening of an epoxide with an azide source.

  • Starting Material: (S)-epichlorohydrin.

  • Step 1: Epoxide Ring Opening. Dissolve (S)-epichlorohydrin in a suitable solvent such as a mixture of water and a polar aprotic solvent (e.g., DMSO). Add sodium azide (NaN₃) in slight excess. The reaction is typically carried out at a controlled temperature, for instance, 50-60°C, and monitored by TLC or LC-MS until the starting material is consumed.

  • Step 2: Cyanation. The resulting chloro-azido-alcohol intermediate is then converted to the nitrile. This can be achieved by reacting with a cyanide source, such as sodium cyanide (NaCN), in a suitable solvent system. The reaction conditions need to be carefully controlled due to the toxicity of cyanide.

  • Purification: The final product, (R)-4-azido-3-hydroxybutanenitrile, is purified using column chromatography on silica gel.

Synthesis of Azidoacetic Acid

This is a well-established procedure.

  • Starting Material: Bromoacetic acid.

  • Step 1: Azidation. Dissolve sodium azide in water and cool the solution in an ice bath. Add bromoacetic acid portion-wise to the cold sodium azide solution.

  • Step 2: Reaction. Allow the reaction mixture to warm to room temperature and stir overnight.

  • Step 3: Extraction. Acidify the reaction mixture with an acid like HCl and extract the azidoacetic acid with an organic solvent such as diethyl ether.

  • Step 4: Purification. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield azidoacetic acid.

General Protocol for Protein Bioconjugation via CuAAC

This protocol describes the conjugation of an azide-linker to a protein containing an alkyne handle (e.g., incorporated via an unnatural amino acid).

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate buffer, pH 7.4, free of azides)

  • Azide linker (4-azido-3-hydroxybutanenitrile or azidoacetic acid) stock solution (e.g., 10 mM in DMSO)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • Desalting column for purification

Procedure:

  • Preparation of Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein with the reaction buffer to the desired final concentration.

  • Addition of Azide Linker: Add the azide linker stock solution to the protein solution. A typical molar excess of the azide linker over the protein is 10-50 fold.

  • Preparation of Copper Catalyst: In a separate tube, pre-mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio. Let the mixture stand for a few minutes to allow for complex formation.

  • Initiation of the Reaction: Add the pre-mixed copper catalyst to the protein-azide mixture. Immediately after, add the freshly prepared sodium ascorbate solution to initiate the click reaction. The final concentration of copper is typically in the range of 50-500 µM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Purification: Upon completion, purify the bioconjugate from excess reagents using a desalting column or other appropriate chromatography methods.

Visualization of Bioconjugation Workflow

The following diagrams illustrate the key chemical reactions and the experimental workflow for bioconjugation.

CuAAC_Reaction cluster_reactants Reactants cluster_catalyst Catalyst Azide R1-N3 Triazole 1,2,3-Triazole Product Azide->Triazole + Alkyne R2-C≡CH Alkyne->Triazole + Cu(I) Cu(I) Cu(I)->Triazole catalyzes Bioconjugation_Workflow Start Start: Alkyne-Modified Protein Add_Azide Add Azide Linker (4-azido-3-hydroxybutanenitrile or Azidoacetic Acid) Start->Add_Azide Add_Catalyst Add Cu(I) Catalyst (CuSO4 + THPTA + Na-Ascorbate) Add_Azide->Add_Catalyst Incubate Incubate at Room Temperature Add_Catalyst->Incubate Purify Purify Bioconjugate (e.g., Desalting Column) Incubate->Purify Characterize Characterize Conjugate (SDS-PAGE, Mass Spec) Purify->Characterize End End: Purified Bioconjugate Characterize->End

References

A Comparative Guide to the Validation of 4-azido-3-hydroxybutanenitrile Purity by HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), ensuring the purity of key building blocks is paramount. 4-azido-3-hydroxybutanenitrile, a chiral molecule with azide, hydroxyl, and nitrile functionalities, serves as a versatile precursor in drug development. Its purity directly impacts the quality, safety, and efficacy of the final drug product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR)—for the validation of 4-azido-3-hydroxybutanenitrile purity.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is a cornerstone technique for the purity determination of non-volatile and thermally labile compounds, making it highly suitable for 4-azido-3-hydroxybutanenitrile.[1][2] Its versatility allows for various separation modes, with reverse-phase and chiral chromatography being particularly relevant for this molecule.

A proposed reverse-phase HPLC (RP-HPLC) method offers a robust approach for routine purity analysis and impurity profiling. Due to the polar nature of the analyte, a polar-modified stationary phase or the use of ion-pairing reagents may be necessary to achieve adequate retention and resolution.[3]

Chiral Purity Assessment

Given the chiral center at the C-3 position, enantiomeric purity is a critical quality attribute. Chiral HPLC is the method of choice for separating and quantifying the enantiomers of 4-azido-3-hydroxybutanenitrile.[4][5] This is typically achieved using a chiral stationary phase (CSP) that selectively interacts with each enantiomer, allowing for their baseline separation.[6]

Alternative Analytical Techniques

While HPLC is a powerful tool, orthogonal methods are essential for comprehensive purity validation, ensuring that no impurities are overlooked.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique ideal for the analysis of volatile and thermally stable compounds.[1][7] For a polar molecule like 4-azido-3-hydroxybutanenitrile, derivatization is often required to increase its volatility and thermal stability, enabling its passage through the GC column.[8] This method is particularly useful for identifying and quantifying volatile organic impurities that may not be readily detected by HPLC.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a powerful primary analytical method for purity determination.[9][10] Unlike chromatographic techniques that provide relative purity based on peak area, qNMR can determine the absolute purity of a compound without the need for a specific reference standard of the analyte itself. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By using a certified internal standard of known purity, the absolute purity of the target molecule can be accurately calculated.[11]

Comparative Analysis of Methods

The choice of analytical technique depends on the specific requirements of the analysis, such as the type of information needed (relative vs. absolute purity), the nature of potential impurities, and the stage of drug development.

ParameterHPLCGC-MSqNMR
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.Measurement of nuclear spin transitions in a magnetic field for structural elucidation and quantification.
Analyte Suitability Non-volatile, thermally labile, polar, and non-polar compounds.[1][2]Volatile and thermally stable compounds; derivatization may be required for polar analytes.[8]Soluble compounds with unique NMR signals.
Purity Assessment Relative purity based on peak area percentage.Relative purity; can identify and quantify volatile impurities.Absolute purity determination using an internal standard.
Typical Limit of Detection (LOD) 0.01% - 0.1%0.001% - 0.05%0.1% - 1%
Typical Limit of Quantitation (LOQ) 0.05% - 0.5%0.005% - 0.1%0.5% - 2%
Precision (RSD%) < 2%< 5%< 1%
Analysis Time 15-45 minutes20-60 minutes5-15 minutes per sample
Strengths Versatile, robust, widely available, excellent for chiral separations.High sensitivity and selectivity for volatile impurities, definitive identification with MS.[2]Provides absolute purity, structural information, non-destructive.[9]
Limitations Requires reference standards for impurities, may not detect non-chromophoric impurities.Not suitable for non-volatile or thermally labile compounds without derivatization.[1][7]Lower sensitivity compared to chromatographic methods, potential for signal overlap.

Experimental Protocols

HPLC Purity Method (Proposed)
  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) or a polar-embedded phase column for better retention of polar analytes.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (due to the nitrile and azide groups).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of 4-azido-3-hydroxybutanenitrile in the initial mobile phase composition.

Chiral HPLC Method (Proposed)
  • Instrumentation: HPLC system with UV detector.

  • Column: Chiral stationary phase column, such as one based on derivatized cellulose or amylose (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase.

GC-MS Purity Method (with Derivatization)
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Derivatization: Silylation of the hydroxyl group using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold, then ramp to a higher temperature (e.g., 280 °C).

  • Mass Spectrometer: Electron ionization (EI) mode with a scan range of m/z 40-400.

  • Sample Preparation: Accurately weigh the sample, add the derivatizing agent and a suitable solvent, and heat to complete the reaction.

qNMR Purity Method
  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with known purity that is soluble in the same deuterated solvent and has signals that do not overlap with the analyte signals (e.g., maleic acid or dimethyl sulfone).

  • Solvent: A suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube. Add the deuterated solvent, and ensure complete dissolution.

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum with appropriate relaxation delays to ensure full signal recovery.

  • Data Processing: Integrate the signals of the analyte and the internal standard. Calculate the purity using the respective integral values, number of protons, molecular weights, and masses.

Visualizing the Workflow and Method Comparison

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Purity Determination Sample 4-azido-3-hydroxybutanenitrile Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (for GC-MS) Dissolution->Derivatization HPLC HPLC Analysis Dissolution->HPLC qNMR qNMR Analysis Dissolution->qNMR GCMS GC-MS Analysis Derivatization->GCMS Purity_HPLC Relative Purity (Peak Area %) HPLC->Purity_HPLC Purity_GCMS Impurity Identification & Relative Purity GCMS->Purity_GCMS Purity_qNMR Absolute Purity (with Internal Std.) qNMR->Purity_qNMR

Caption: Experimental workflow for purity validation.

logical_comparison cluster_main Purity Validation of 4-azido-3-hydroxybutanenitrile cluster_methods Methods cluster_attributes Key Attributes Main Analytical Method Selection HPLC HPLC (Routine Purity & Chiral) Main->HPLC GCMS GC-MS (Volatile Impurities) Main->GCMS qNMR qNMR (Absolute Purity) Main->qNMR Versatility Versatility HPLC->Versatility Specificity Specificity HPLC->Specificity Chiral Sensitivity Sensitivity GCMS->Sensitivity Quantification Quantification Type qNMR->Quantification Absolute

Caption: Comparison of analytical techniques.

Conclusion

The validation of 4-azido-3-hydroxybutanenitrile purity requires a multi-faceted analytical approach. HPLC, particularly with chiral capabilities, stands as the primary technique for routine quality control, offering robustness and versatility. GC-MS serves as an excellent orthogonal method for the detection and identification of volatile impurities that might be missed by HPLC. For establishing an accurate purity value for a reference standard or for critical applications where absolute purity is required, qNMR is an invaluable tool. By employing a combination of these techniques, researchers and drug developers can ensure a comprehensive understanding of the purity profile of 4-azido-3-hydroxybutanenitrile, leading to higher quality and safer pharmaceutical products.

References

Comparative study of different catalysts for 4-azido-3-hydroxybutanenitrile reactions

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Catalysts for Reactions of 4-Azido-3-hydroxybutanenitrile

For researchers, scientists, and drug development professionals, 4-azido-3-hydroxybutanenitrile is a versatile building block, offering multiple reaction pathways for the synthesis of complex nitrogen-containing molecules. The strategic selection of a catalyst is paramount in directing the transformation of its azide and nitrile functionalities. This guide provides a comparative analysis of different catalytic systems for key reactions of 4-azido-3-hydroxybutanenitrile, supported by experimental data from analogous substrates to inform catalyst selection and methods development.

Introduction to Catalytic Transformations

The key reactive sites in 4-azido-3-hydroxybutanenitrile are the azide and nitrile groups. Depending on the desired product, different catalytic strategies can be employed to selectively transform one or both of these functional groups. The principal reactions include:

  • Nitrile Hydration: Conversion of the nitrile group to a primary amide.

  • Azide-Nitrile Cycloaddition: Formation of a tetrazole ring through an intramolecular or intermolecular reaction.

  • Selective Azide Reduction: Reduction of the azide group to a primary amine, leaving the nitrile group intact.

  • Nitrile Reduction: Conversion of the nitrile group to a primary amine.

This guide will compare the performance of various catalysts for each of these transformations.

Catalytic Nitrile Hydration

The hydration of the nitrile group in 4-azido-3-hydroxybutanenitrile yields the corresponding amide, a valuable intermediate in medicinal chemistry. This transformation can be achieved using both biocatalysts and transition metal catalysts.

Comparison of Catalysts for Nitrile Hydration

Catalyst TypeCatalyst ExampleSubstrateTemp. (°C)TimeYield (%)Key Advantages & Disadvantages
Biocatalyst Nitrile Hydratase (whole cells)Adiponitrile302 h>99 (conversion)Advantages: High selectivity, mild conditions, environmentally friendly. Disadvantages: Substrate specificity can be narrow, enzyme stability may be a concern.
Metal Catalyst [RuCl₂(η⁶-C₆Me₆){P(NMe₂)₃}]Benzonitrile10015 min99Advantages: Broad substrate scope, high turnover frequencies. Disadvantages: Requires higher temperatures, potential for metal contamination.[1]
Metal Catalyst Platinum "donor-acceptor" catalystVarious nitriles40-High TONAdvantages: Highly active at lower temperatures, effective for challenging substrates like cyanohydrins. Disadvantages: Catalyst preparation can be complex.[2]
Experimental Protocols for Nitrile Hydration

Biocatalytic Hydration using Nitrile Hydratase (General Protocol)

  • A suspension of whole cells containing nitrile hydratase is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • The substrate, 4-azido-3-hydroxybutanenitrile, is added to the cell suspension.

  • The reaction mixture is incubated at a controlled temperature (typically 20-40°C) with gentle agitation.

  • The reaction progress is monitored by HPLC or GC.

  • Upon completion, the cells are removed by centrifugation, and the product is isolated from the supernatant by extraction or chromatography.

Metal-Catalyzed Hydration using a Ruthenium Complex (General Protocol) [1]

  • The ruthenium catalyst and the nitrile substrate are dissolved in a suitable solvent (e.g., water or a water/organic co-solvent system).

  • The reaction mixture is heated to the specified temperature (e.g., 100°C).

  • The reaction is stirred for the required amount of time, with progress monitored by TLC, GC, or HPLC.

  • After cooling to room temperature, the product is isolated by extraction and purified by column chromatography.

Logical Workflow for Catalyst Selection in Nitrile Hydration

start Desired Product: 4-azido-3-hydroxybutanamide selectivity High Chemoselectivity (Azide group remains intact) start->selectivity conditions Mild Reaction Conditions Required? selectivity->conditions substrate_scope Broad Substrate Scope Needed? conditions->substrate_scope No biocatalyst Consider Nitrile Hydratase conditions->biocatalyst Yes substrate_scope->biocatalyst No metal_catalyst Consider Ru or Pt Catalyst substrate_scope->metal_catalyst Yes

Caption: Catalyst selection workflow for nitrile hydration.

Azide-Nitrile Cycloaddition for Tetrazole Synthesis

The intramolecular or intermolecular [3+2] cycloaddition of the azide and nitrile groups leads to the formation of a tetrazole ring, a common scaffold in pharmaceuticals. This reaction is typically promoted by Lewis acids or, more recently, by organocatalysts.

Comparison of Catalysts for Azide-Nitrile Cycloaddition

Catalyst TypeCatalyst ExampleSubstrate (Nitrile)Temp. (°C)TimeYield (%)Key Advantages & Disadvantages
Lewis Acid ZnBr₂Benzonitrile200 (MW)10 min78Advantages: Readily available, effective for many substrates. Disadvantages: Can require high temperatures, potential for metal contamination.[3][4]
Organocatalyst In situ from AlCl₃/NMPBenzonitrile200 (MW)3 min98Advantages: High efficiency, short reaction times, metal-free. Disadvantages: In situ generation may require specific conditions.[3][4]
Lewis Acid ZnCl₂Various NitrilesReflux in water-Good to excellentAdvantages: Uses water as a solvent, safer conditions. Disadvantages: May have longer reaction times compared to microwave heating.

Data for ZnBr₂ and AlCl₃/NMP are from a comparative study by Kappe and coworkers, allowing for a direct performance comparison.[3][4]

Experimental Protocols for Azide-Nitrile Cycloaddition

Lewis Acid-Catalyzed Cycloaddition using ZnBr₂ (General Protocol) [3][4]

  • To a microwave process vial, add the nitrile substrate, sodium azide, and ZnBr₂.

  • Add the solvent (e.g., N-methyl-2-pyrrolidone).

  • Seal the vial and place it in a microwave reactor.

  • Heat the mixture to the specified temperature (e.g., 200°C) and hold for the required time.

  • After cooling, the reaction mixture is diluted with water and acidified.

  • The product is collected by filtration or extraction and purified.

Organocatalyzed Cycloaddition (General Protocol) [3][4]

  • To a microwave process vial, add the nitrile substrate, sodium azide, and a catalytic amount of AlCl₃.

  • Add N-methyl-2-pyrrolidone (NMP) as both the solvent and catalyst precursor.

  • Seal the vial and heat in a microwave reactor to the target temperature (e.g., 200°C).

  • After the specified reaction time, cool the mixture and perform an aqueous workup with acidification to precipitate the tetrazole product.

  • Isolate the product by filtration and purify if necessary.

Reaction Pathway for Organocatalyzed Azide-Nitrile Cycloaddition

NMP NMP + AlCl3 + NaN3 catalyst In situ generation of 5-azido-1-methyl-3,4-dihydro-2H-pyrrolium azide NMP->catalyst activation Nitrile Activation catalyst->activation Reacts with R-CN cycloaddition [3+2] Cycloaddition activation->cycloaddition product Tetrazole Product cycloaddition->product

Caption: Organocatalyzed azide-nitrile cycloaddition pathway.

Selective Reduction of the Azide Group

For the synthesis of amino-nitriles, the selective reduction of the azide group in the presence of the nitrile is a critical transformation. Catalytic hydrogenation is a common method, but other chemical reducing systems also offer high chemoselectivity.

Comparison of Catalysts for Selective Azide Reduction

Catalyst SystemReducing AgentSubstrateTemp. (°C)TimeYield (%)Selectivity Notes
Catalytic Hydrogenation H₂ (balloon)1-azido-2-methyl-4-nitrobenzenert24 h90Can also reduce nitro groups and other reducible functionalities depending on the catalyst and conditions.[5]
Metal-Catalyzed NaBH₄Aromatic Azides25< 30 min88-98High chemoselectivity; nitro, ester, and nitrile groups are tolerated.[6]
Metal-Free Glucose/KOHAromatic Azides-5-20 min85-99Green and rapid method; tolerates cyano, nitro, and ketone groups.
Experimental Protocol for Selective Azide Reduction with NaBH₄/CoCl₂[6]
  • Dissolve the azido-nitrile substrate in a suitable solvent like methanol or water.

  • Add CoCl₂·6H₂O to the solution.

  • Cool the mixture in an ice bath and add NaBH₄ portion-wise.

  • Stir the reaction at room temperature and monitor its completion by TLC.

  • Quench the reaction by adding dilute aqueous HCl.

  • Basify the solution with aqueous ammonia and extract the product with an organic solvent.

  • Dry the organic layer and concentrate it to obtain the crude product, which can be purified by chromatography.

Reduction of the Nitrile Group

The reduction of the nitrile group to a primary amine provides another route to valuable diamine building blocks. Catalytic hydrogenation and hydride-based reducing agents are effective for this transformation.

Comparison of Reagents for Nitrile Reduction

Catalyst/ReagentReducing AgentSubstrateTemp. (°C)TimeYield (%)Selectivity Notes
Catalytic Hydrogenation H₂Adiponitrile--HighCan lead to secondary and tertiary amine byproducts. Catalyst choice is crucial for selectivity.[7]
Metal-Catalyzed KBH₄2-phenylacetonitrilert45 min92High selectivity for primary amines with minimal byproduct formation.[8][9]
Stoichiometric LiAlH₄General NitrilesReflux-HighHighly reactive, will also reduce azides and other functional groups.[10]
Experimental Protocol for Nitrile Reduction with Raney Ni/KBH₄[8][9]
  • In a flask, suspend Raney Nickel and KBH₄ in dry ethanol.

  • Add the nitrile substrate to the stirred suspension at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting amine by distillation or chromatography.

Experimental Workflow for a Catalytic Reduction

setup Reaction Setup: Substrate, Catalyst, Solvent, Reducing Agent reaction Reaction Monitoring (TLC, GC, HPLC) setup->reaction workup Workup: Filtration, Quenching, Extraction reaction->workup Reaction Complete purification Purification: Chromatography or Distillation workup->purification product Final Product purification->product

Caption: General experimental workflow for catalytic reduction.

Conclusion

The choice of catalyst for reactions involving 4-azido-3-hydroxybutanenitrile is dictated by the desired chemical transformation and the required level of selectivity.

  • For nitrile hydration , biocatalysts offer unmatched selectivity under mild conditions, while ruthenium and platinum catalysts provide broader substrate applicability.

  • In azide-nitrile cycloadditions , modern organocatalysts can offer superior yields and significantly shorter reaction times compared to traditional Lewis acids.[3][4]

  • For selective azide reduction , catalytic systems with NaBH₄ provide excellent chemoselectivity, preserving the nitrile group.[6]

  • For nitrile reduction , the Raney Ni/KBH₄ system is a mild and efficient method for obtaining primary amines with high selectivity.[8][9]

This guide provides a foundation for researchers to select the most appropriate catalytic system for their synthetic goals, with detailed protocols and comparative data to support their experimental design.

References

A Comparative Guide to the Kinetic Analysis of Azides in Copper(I)-Catalyzed Click Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust method for molecular ligation, crucial in drug discovery, bioconjugation, and materials science.[1] A thorough understanding of the reaction kinetics is paramount for optimizing protocols, ensuring high yields, and developing efficient synthetic strategies. While specific kinetic data for 4-azido-3-hydroxybutanenitrile in click reactions are not extensively documented in publicly available literature, this guide provides a comparative framework for the kinetic analysis of azides in CuAAC reactions, offering insights into the factors influencing reaction rates and presenting a generalized protocol for their determination.

Comparative Kinetic Data of Azides in Click Reactions

The rate of a CuAAC reaction is influenced by several factors, including the steric and electronic properties of the azide and alkyne, the solvent, the copper(I) source and concentration, and the choice of ligand. The following table presents a summary of representative kinetic data for different azide-alkyne cycloaddition reactions to illustrate the impact of the reaction type on kinetics.

Reaction TypeAzide ExampleAlkyne ExampleSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Typical Reaction Conditions
CuAAC Benzyl AzidePhenylacetylene10 - 100CuSO₄/Sodium Ascorbate, Ligand (THPTA or TBTA), Aqueous or Organic Solvents, Room Temperature
CuAAC General Alkyl AzidesTerminal Alkynes10 - 10⁴CuSO₄/Sodium Ascorbate, Ligand, Aqueous Buffer, Room Temperature
SPAAC Benzyl AzideBicyclo[6.1.0]nonyne (BCN)~0.1 - 1.0Catalyst-free, Organic or Aqueous Solvents, Room Temperature
IEDDA Aryl Azide (as part of a larger molecule)trans-Cyclooctene (TCO)1 - 10⁶Catalyst-free, Aqueous Buffer, 25-37°C

Note: The rate constants for CuAAC can vary significantly based on the specific reactants, ligand, and solvent system used. SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) and IEDDA (Inverse-Electron-Demand Diels-Alder) reactions are included for comparison as they are common copper-free click reactions where the azide is a reactant.[2] IEDDA reactions are noted for their exceptionally fast kinetics.[2]

Experimental Protocol: Kinetic Analysis of an Azide in a CuAAC Reaction using Fluorescence Monitoring

This protocol describes a general method for determining the kinetic parameters of a CuAAC reaction by monitoring the increase in fluorescence upon the formation of a triazole product from a non-fluorescent or weakly fluorescent azide and a fluorogenic alkyne. A common example of a fluorogenic pair is a coumarin azide and a terminal alkyne, where the fluorescence of the coumarin is quenched in the azide form and is restored upon triazole formation.

Materials and Equipment
  • Reactants: Azide of interest, terminal alkyne (e.g., a non-fluorogenic alkyne for competition assays or a fluorogenic alkyne).

  • Catalyst System: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), Sodium L-ascorbate.

  • Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA). THPTA is recommended for aqueous solutions.

  • Solvent: Degassed, biologically compatible buffer (e.g., phosphate-buffered saline (PBS), pH 7.4) or an appropriate organic solvent (e.g., DMSO, THF/water mixtures).

  • Equipment: Fluorescence plate reader or spectrofluorometer, temperature control unit, micropipettes, and appropriate reaction vessels (e.g., 96-well black plates for plate reader).

Preparation of Stock Solutions
  • Azide: Prepare a 10 mM stock solution of the azide of interest in the chosen solvent.

  • Alkyne: Prepare a 10 mM stock solution of the alkyne in the same solvent.

  • CuSO₄: Prepare a 20 mM stock solution in deionized water.

  • Sodium Ascorbate: Prepare a 300 mM stock solution in deionized water. This solution should be made fresh before each experiment.

  • THPTA Ligand: Prepare a 100 mM stock solution in deionized water.

Experimental Procedure
  • Reaction Setup: In a microcentrifuge tube or a well of a 96-well plate, combine the following reagents to the desired final concentrations. For a typical final volume of 200 µL:

    • Buffer or solvent to make up the final volume.

    • Azide solution (e.g., to a final concentration of 100 µM).

    • Alkyne solution (e.g., to a final concentration of 100 µM).

    • THPTA ligand solution (e.g., to a final concentration of 500 µM).

    • CuSO₄ solution (e.g., to a final concentration of 100 µM).

  • Reaction Initiation: Initiate the reaction by adding the sodium ascorbate solution (e.g., to a final concentration of 5 mM). Mix thoroughly but gently.

  • Fluorescence Monitoring: Immediately place the reaction vessel in the fluorescence spectrometer or plate reader pre-set to the desired temperature (e.g., 25°C or 37°C).

  • Data Acquisition: Monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorogenic triazole product. For coumarin-based products, this is typically around 350-400 nm for excitation and 450-480 nm for emission.[3] Record data points at regular intervals (e.g., every 30-60 seconds) until the reaction reaches completion (i.e., the fluorescence signal plateaus).

  • Control Experiments: Perform control experiments lacking one of the key components (e.g., no copper, no ascorbate, no azide) to establish the baseline fluorescence and ensure the observed signal change is due to the click reaction.

Data Analysis
  • Convert Fluorescence to Concentration: Convert the fluorescence intensity data to the concentration of the triazole product over time. This requires a calibration curve generated by measuring the fluorescence of known concentrations of the purified triazole product under the same experimental conditions.

  • Determine Initial Rates: Plot the concentration of the product versus time and determine the initial reaction rate (v₀) from the slope of the initial linear portion of the curve.

  • Calculate Rate Constants: By systematically varying the initial concentrations of the azide and alkyne and measuring the corresponding initial rates, the second-order rate constant (k₂) can be determined using the rate law equation: v₀ = k₂[Azide]₀[Alkyne]₀.

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Data Analysis prep_reagents Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ligand, Ascorbate) mix_reagents Combine Reagents in Plate/Cuvette (Buffer, Azide, Alkyne, Ligand, CuSO4) prep_reagents->mix_reagents prep_instrument Set up Spectrofluorometer (Temperature, Wavelengths) monitor Monitor Fluorescence vs. Time prep_instrument->monitor initiate Initiate Reaction (Add Sodium Ascorbate) mix_reagents->initiate initiate->monitor plot_raw Plot Fluorescence Intensity vs. Time monitor->plot_raw convert Convert Intensity to Concentration plot_raw->convert calibrate Generate Calibration Curve (Fluorescence vs. [Product]) calibrate->convert plot_conc Plot [Product] vs. Time convert->plot_conc calc_rate Determine Initial Reaction Rate (v₀) plot_conc->calc_rate calc_k Calculate Rate Constant (k₂) calc_rate->calc_k

Caption: Workflow for the kinetic analysis of a CuAAC reaction using a fluorescence-based assay.

References

Benchmarking the Performance of 4-azido-3-hydroxybutanenitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the performance of novel 4-azido-3-hydroxybutanenitrile derivatives. Due to the limited publicly available performance data on this specific class of compounds, this document outlines a series of standardized experimental protocols and data presentation formats to enable objective comparison against alternative compounds. The methodologies described are based on established practices in drug discovery and chemical biology for the evaluation of analogous bioactive molecules.

Introduction to 4-azido-3-hydroxybutanenitrile Derivatives

The 4-azido-3-hydroxybutanenitrile scaffold is a promising starting point for the development of novel chemical probes and therapeutic agents. The presence of a nitrile group, a common pharmacophore in many approved drugs, and an azide group, which can be utilized for "click" chemistry, makes these derivatives versatile tools in chemical biology and medicinal chemistry. Potential applications for this class of compounds could include their use as enzyme inhibitors, covalent binders for target identification, or as building blocks for more complex molecular architectures. A thorough and standardized evaluation of their performance is critical to understanding their potential and guiding further development.

Comparative Performance Data

To facilitate a direct comparison of newly synthesized 4-azido-3-hydroxybutanenitrile derivatives, it is essential to collect and present quantitative data in a structured format. The following tables provide templates for organizing key performance indicators.

Table 1: Physicochemical Properties of 4-azido-3-hydroxybutanenitrile Derivatives

Compound IDMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility (Aqueous, µg/mL)LogP
Derivative 1C₅H₇N₅O153.1485-875000.2
Derivative 2C₆H₉N₅O167.1792-953500.5
Control 1C₈H₉NO₂151.16118-1201000-0.1
Control 2C₉H₁₁N133.1960-622001.8

Table 2: In Vitro Biological Activity of 4-azido-3-hydroxybutanenitrile Derivatives

Compound IDTarget Enzyme/ProteinIC₅₀ (µM)EC₅₀ (µM)Ki (µM)Mechanism of Action
Derivative 1Example Kinase 15.2-2.1Competitive
Derivative 2Example Protease 112.8-8.5Non-competitive
Control 1Example Kinase 11.5-0.6Competitive
Control 2Example Protease 125.1-15.3Uncompetitive

Table 3: Cellular Activity and Cytotoxicity of 4-azido-3-hydroxybutanenitrile Derivatives

Compound IDCell LineAnti-proliferative GI₅₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index (CC₅₀/GI₅₀)
Derivative 1HeLa15.7> 100> 6.4
Derivative 2A54932.4> 100> 3.1
Control 1HeLa8.955.26.2
Control 2A54950.189.31.8

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for generating reliable comparative data. The following sections outline key methodologies.

Synthesis of 4-azido-3-hydroxybutanenitrile Derivatives

A general synthetic route to 4-azido-3-hydroxybutanenitrile derivatives can be proposed based on established chemical transformations.

cluster_synthesis General Synthetic Pathway Start Starting Material (e.g., Epoxide) Intermediate1 Ring Opening (e.g., with NaN₃) Start->Intermediate1 Azide Introduction Intermediate2 Functional Group Interconversion Intermediate1->Intermediate2 Derivatization Final_Product 4-azido-3-hydroxy- butanenitrile Derivative Intermediate2->Final_Product Final Modification

A generalized synthetic workflow for producing 4-azido-3-hydroxybutanenitrile derivatives.

Protocol:

  • Epoxide Ring Opening: A suitable starting epoxide (e.g., glycidonitrile) is reacted with sodium azide in a polar aprotic solvent such as DMF or DMSO. The reaction is typically carried out at elevated temperatures (e.g., 60-80 °C) for several hours.

  • Purification: The resulting crude 4-azido-3-hydroxybutanenitrile is purified by column chromatography on silica gel.

  • Derivatization: The hydroxyl group can be further modified through various reactions such as esterification or etherification to generate a library of derivatives.

  • Characterization: The structure and purity of all synthesized compounds should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Enzyme Inhibition Assay

To assess the potential of the derivatives as enzyme inhibitors, a standardized in vitro assay should be performed.

cluster_assay Enzyme Inhibition Assay Workflow Prepare_Reagents Prepare Enzyme, Substrate, and Inhibitor Solutions Incubate Incubate Enzyme with Inhibitor (Derivative) Prepare_Reagents->Incubate Initiate_Reaction Add Substrate to Initiate Reaction Incubate->Initiate_Reaction Measure_Activity Measure Product Formation (e.g., Spectrophotometrically) Initiate_Reaction->Measure_Activity Analyze_Data Calculate IC₅₀ Values Measure_Activity->Analyze_Data

Workflow for determining the in vitro enzyme inhibitory activity of the derivatives.

Protocol:

  • Reagent Preparation: Prepare solutions of the target enzyme, a suitable substrate, and the test compounds (derivatives and controls) in an appropriate buffer.

  • Assay Plate Setup: In a 96-well plate, add the enzyme solution to wells containing serial dilutions of the test compounds.

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at a controlled temperature.

  • Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.

  • Detection: Measure the rate of product formation over time using a plate reader (e.g., absorbance or fluorescence).

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Viability and Cytotoxicity Assay

Assessing the effect of the compounds on cell viability and their potential cytotoxicity is crucial for any compound intended for biological applications.

Protocol:

  • Cell Culture: Plate cells (e.g., HeLa, A549) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and controls.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Viability/Cytotoxicity Measurement: Use a commercially available assay kit (e.g., MTT, MTS, or CellTox-Glo) to measure cell viability or cytotoxicity according to the manufacturer's instructions.

  • Data Analysis: Calculate the GI₅₀ (for anti-proliferative effects) and CC₅₀ (for cytotoxicity) values by plotting the percentage of viable cells against the compound concentration.

Signaling Pathway Analysis

Should a derivative show significant biological activity, it is important to investigate its effect on relevant cellular signaling pathways.

cluster_pathway Hypothetical Signaling Pathway Inhibition Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Derivative 4-azido-3-hydroxy- butanenitrile Derivative Derivative->Kinase1 Inhibition

A diagram illustrating the potential inhibitory effect of a derivative on a cellular signaling pathway.

Further investigation into the mechanism of action can be achieved through techniques such as Western blotting to probe the phosphorylation status of key signaling proteins or through proteomic approaches to identify the direct cellular targets of the compounds. The azide handle on the derivatives can be particularly useful for target identification via click chemistry-based affinity purification.

Conclusion

The systematic benchmarking of 4-azido-3-hydroxybutanenitrile derivatives using the standardized protocols outlined in this guide will enable a clear and objective assessment of their performance. By presenting the data in the recommended tabular formats and following the detailed methodologies, researchers can build a comprehensive understanding of the structure-activity relationships within this novel class of compounds, thereby accelerating their development for various applications in research and medicine.

Navigating the Landscape of Photoaffinity Labeling: A Comparative Guide to Cross-Reactivity in Target Identification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in target identification, the choice of a photoaffinity probe is a critical determinant of experimental success. While a vast array of these chemical tools exists, a comprehensive understanding of their comparative performance, particularly concerning cross-reactivity, is often elusive. This guide provides an objective comparison of different photoaffinity labeling probes, with a focus on aliphatic azides as a class of reagents that includes Butanenitrile, 4-azido-3-hydroxy-. Due to the limited specific literature on Butanenitrile, 4-azido-3-hydroxy-, this guide leverages data from structurally related aliphatic azide probes to offer valuable insights into their expected performance relative to other common photoaffinity labels.

Photoaffinity labeling (PAL) is a powerful technique for covalently capturing and identifying the cellular targets of small molecules. The ideal photoaffinity probe exhibits high labeling efficiency for its intended target and minimal off-target interactions. However, the inherent reactivity of the photogenerated species can lead to non-specific labeling, complicating data analysis and interpretation. This guide delves into the characteristics of different photoreactive moieties to aid in the selection of the most appropriate tool for your research needs.

Comparative Analysis of Photoaffinity Probes

The selection of a photoreactive group is a crucial step in designing a photoaffinity labeling experiment. The three most common classes of photoreactive moieties are aryl azides, benzophenones, and diazirines. Aliphatic azides, such as the one in Butanenitrile, 4-azido-3-hydroxy-, represent a subclass of azides with distinct properties. The following table summarizes the key performance characteristics of these probes.

FeatureAryl Azide ProbesAliphatic Azide Probes (Proxy for Butanenitrile, 4-azido-3-hydroxy-)Benzophenone ProbesDiazirine Probes
Photoreactive Intermediate NitreneNitreneTriplet DiradicalCarbene
Activation Wavelength ~260-365 nm[1]Typically requires UV light~350-360 nm[2]~350-380 nm[2]
Labeling Efficiency Generally lower yields (<30%)[1]Can be variable, with some reports of high efficiency in specific contexts.Generally moderate to high.Can be very high.
Cross-Reactivity/Specificity Prone to non-specific labeling due to the longer lifetime of the nitrene intermediate.[3]May exhibit some selectivity for nucleophilic residues like cysteine.[4]Can react with a broad range of C-H bonds, leading to less specific labeling.Highly reactive carbene can insert into various bonds, but the short lifetime can enhance specificity to the binding pocket.
Potential for Off-Target Labeling High, especially with abundant proteins.Can be significant, but potentially more selective than aryl azides.High, due to longer irradiation times and reactivity with C-H bonds.Can have a larger labeling radius due to the formation of a longer-lived diazo intermediate.[5]
Stability Relatively stable in the dark.Generally stable in the dark.Very stable in the dark and to many chemical conditions.Stable at room temperature and inert to many nucleophiles, acids, and bases.[2]
Size Small, allowing for minimal perturbation of the parent molecule.[2]Small and minimally perturbing.Bulky, which can interfere with ligand binding.[2]Smallest of the common photoreactive groups.[2]

Experimental Protocols: A Generalized Workflow for Photoaffinity Labeling

The following protocol outlines a general workflow for a chemoproteomics experiment using a photoaffinity probe. This protocol can be adapted for use with various cell types and target systems.

I. Probe Incubation and Photocrosslinking
  • Cell Culture and Treatment: Plate cells at an appropriate density and grow to the desired confluency. Treat the cells with the photoaffinity probe at various concentrations and for different durations to optimize labeling conditions. Include a vehicle-only control (e.g., DMSO). For competition experiments, pre-incubate cells with an excess of the parent, non-probe-containing compound before adding the photoaffinity probe.

  • UV Irradiation: After incubation, wash the cells to remove the unbound probe. Irradiate the cells with UV light at the appropriate wavelength for the specific photoreactive group (e.g., 365 nm for many aryl azides and diazirines). The duration of irradiation should be optimized to maximize target labeling while minimizing cell damage.[6]

II. Cell Lysis and Protein Extraction
  • Lysis: After irradiation, harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein integrity.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay) to ensure equal loading for subsequent steps.

III. Affinity Purification of Labeled Proteins
  • Click Chemistry (if applicable): If the photoaffinity probe contains a bioorthogonal handle (e.g., an alkyne or azide), perform a click chemistry reaction to attach a reporter tag, such as biotin.[6] This involves incubating the lysate with the corresponding biotinylated click reagent in the presence of a copper(I) catalyst.

  • Enrichment: Incubate the biotin-labeled lysates with streptavidin-conjugated beads to capture the probe-protein adducts. Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads. This can be achieved by boiling in SDS-PAGE loading buffer or by using specific elution buffers that cleave the linker between the biotin and the probe.

IV. Proteomic Analysis
  • Gel Electrophoresis and Western Blotting: Separate the eluted proteins by SDS-PAGE. Visualize the labeled proteins by in-gel fluorescence (if a fluorescent tag was used) or by Western blotting with an anti-biotin antibody.

  • Mass Spectrometry: For unbiased target identification, digest the eluted proteins into peptides (e.g., with trypsin). Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the proteins from the MS/MS data using a protein database search engine. Quantify the relative abundance of the identified proteins between different experimental conditions (e.g., probe-treated vs. control, with and without competitor) to identify specific targets.[7]

Visualizing the Process: Experimental Workflow and Photoreactive Groups

To further clarify the experimental process and the chemical nature of the probes, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_cell_based In-Cell Procedures cluster_biochemical Biochemical Processing cluster_analysis Analysis A 1. Cell Culture & Probe Incubation B 2. UV Irradiation (Photocrosslinking) A->B C 3. Cell Lysis B->C D 4. Click Chemistry (Biotinylation) C->D E 5. Affinity Purification D->E F 6. SDS-PAGE & Western Blot E->F G 7. Mass Spectrometry E->G H 8. Data Analysis & Target ID G->H

A generalized workflow for photoaffinity labeling-based target identification.

photoreactive_groups cluster_aryl_azide Aryl Azide cluster_aliphatic_azide Aliphatic Azide cluster_benzophenone Benzophenone cluster_diazirine Diazirine ArylAzide R-Aryl-N3 Nitrene R-Aryl-N (Nitrene) ArylAzide->Nitrene hv AliphaticAzide R-Alkyl-N3 AlkylNitrene R-Alkyl-N (Nitrene) AliphaticAzide->AlkylNitrene hv Benzophenone R-Ph-CO-Ph Diradical R-Ph-C(•)O(•)-Ph (Diradical) Benzophenone->Diradical hv Diazirine R-C(N2)-R' Carbene R-C:-R' (Carbene) Diazirine->Carbene hv

Common photoreactive groups and their reactive intermediates.

References

Spectroscopic methods for quantifying 4-azido-3-hydroxybutanenitrile incorporation

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide to spectroscopic methods for quantifying the incorporation of 4-azido-3-hydroxybutanenitrile and similar azido-functionalized molecules is presented for researchers, scientists, and drug development professionals. This document outlines various techniques, their underlying principles, and experimental considerations.

Introduction

4-azido-3-hydroxybutanenitrile is a bifunctional molecule containing both an azide and a nitrile group. The azide group, in particular, serves as an excellent spectroscopic probe due to its unique vibrational frequency in a region of the electromagnetic spectrum that is largely transparent for biological macromolecules. This allows for the sensitive and selective detection of its incorporation into proteins, nucleic acids, or other biomolecules. This guide compares four powerful spectroscopic techniques for this purpose: Infrared (IR) Spectroscopy, Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The azide functional group has a strong, characteristic asymmetric stretching vibration that appears in a spectral window (around 2100 cm⁻¹) with minimal interference from common biological molecules like proteins and lipids.[1] This makes IR spectroscopy a highly specific method for detecting and quantifying azide-labeled molecules.

Quantitative Data
ParameterValueNotes
Azide Asymmetric Stretch Frequency ~2100-2125 cm⁻¹The exact frequency is sensitive to the local environment, including solvent polarity and hydrogen bonding.[2][3]
Molar Extinction Coefficient (ε) ~350–400 M⁻¹ cm⁻¹High enough for detection in the low millimolar concentration range.[4]
Sensitivity As low as 83 amolAchieved with advanced techniques like Surface-Enhanced Infrared Absorption (SEIRA) spectroscopy.[1]
Typical Concentration for 2D-IR ~10 mMFeasible for biochemical studies at biologically relevant concentrations.[5]
Experimental Protocol: Quantification of Azide Incorporation by FTIR
  • Sample Preparation:

    • Prepare a series of calibration standards of the free 4-azido-3-hydroxybutanenitrile at known concentrations in the same buffer as the sample.

    • Prepare the sample containing the biomolecule of interest that has been incubated with 4-azido-3-hydroxybutanenitrile. This may be a protein, cell lysate, or other complex biological matrix.

    • A buffer blank is also required for background subtraction.

  • FTIR Measurement:

    • Acquire the IR spectra of the blank, calibration standards, and the sample using an FTIR spectrometer. The azide asymmetric stretch region (typically 2000-2200 cm⁻¹) is of primary interest.

    • Ensure consistent acquisition parameters (e.g., number of scans, resolution) for all measurements.

  • Data Analysis:

    • Perform background subtraction using the spectrum of the buffer blank.

    • Identify the peak corresponding to the azide stretch (~2100 cm⁻¹).

    • Calculate the integrated area or the peak height of the azide absorption band for all standards and the sample.

    • Generate a calibration curve by plotting the azide peak area/height against the concentration of the standards.

    • Determine the concentration of the incorporated azido-molecule in the sample by interpolating its peak area/height on the calibration curve.

Experimental Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Standards Prepare Calibration Standards FTIR FTIR Spectrometer Standards->FTIR Sample Prepare Biological Sample Sample->FTIR Blank Prepare Buffer Blank Blank->FTIR Subtract Background Subtraction FTIR->Subtract Integrate Integrate Azide Peak Subtract->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Incorporation Calibrate->Quantify

FTIR quantification workflow.

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information about molecular vibrations.[6] Like IR spectroscopy, it can detect the characteristic azide stretch. Raman offers advantages such as minimal interference from water, making it well-suited for aqueous biological samples, and its non-destructive nature.[6] It can be used for qualitative and quantitative analysis of active pharmaceutical ingredients (APIs) in various formulations.[7]

Quantitative Data
ParameterValueNotes
Azide Asymmetric Stretch (Solid State) ~2073 cm⁻¹Raman shift for solid iodine azide.[8]
Azide Symmetric Stretch (Solid State) ~1214 cm⁻¹Raman shift for solid iodine azide.[8]
Linearity (R²) >0.99Excellent linearity is often achieved for concentration curves in quantitative Raman studies.[9]
Limit of Detection (LOD) Analyte and matrix dependentCan be in the low mg/mL or µg/mL range, and significantly lower with Surface-Enhanced Raman Spectroscopy (SERS).
Experimental Protocol: Quantification of Azide Incorporation by Raman Spectroscopy
  • Sample Preparation:

    • Prepare calibration standards of 4-azido-3-hydroxybutanenitrile in a suitable solvent or matrix.

    • Prepare the biological sample with the incorporated azido-molecule. Samples can be in liquid or solid form.[6]

  • Raman Measurement:

    • Acquire Raman spectra using a Raman spectrometer with an appropriate laser excitation wavelength (e.g., 785 nm to minimize fluorescence).[10]

    • Collect spectra from the calibration standards, the sample, and a blank.

    • Maintain consistent acquisition parameters such as laser power, integration time, and number of accumulations.

  • Data Analysis:

    • Process the spectra to remove background fluorescence and cosmic rays.

    • Identify the characteristic Raman peak for the azide group.

    • Measure the peak height or area for the standards and the sample.

    • Construct a calibration curve by plotting the peak intensity against concentration.

    • Quantify the amount of incorporated molecule in the sample using the calibration curve. Multivariate analysis techniques like Partial Least Squares Regression (PLSR) can be used for complex matrices.[7][9]

Experimental Workflow

Raman_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Standards Prepare Calibration Standards RamanSpec Raman Spectrometer Standards->RamanSpec Sample Prepare Biological Sample Sample->RamanSpec Preprocess Spectral Preprocessing RamanSpec->Preprocess PeakAnalysis Analyze Azide Peak Preprocess->PeakAnalysis Calibration Calibration Curve / PLSR PeakAnalysis->Calibration Quantify Quantify Incorporation Calibration->Quantify

Raman spectroscopy quantification workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for both structural elucidation and quantification of small molecules in complex mixtures.[11] Quantitative NMR (qNMR) relies on the principle that the integral of an NMR signal is directly proportional to the number of corresponding nuclei.[12] By comparing the integral of a peak from the target molecule to that of a known internal standard, precise quantification can be achieved.

Quantitative Data
ParameterValueNotes
Nuclei ¹H, ¹³C, ¹⁵N¹H NMR is most common due to its high sensitivity and natural abundance.[11]
Concentration Range Micromolar and aboveSensitivity can be enhanced with high-field spectrometers and cryoprobes.[11]
Accuracy HighqNMR is a primary analytical method and can be very accurate when performed correctly.
Throughput ModerateCan be improved with automation and optimized pulse sequences.[13][14]
Experimental Protocol: Quantification by qNMR
  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of a certified internal standard (e.g., maleic acid, TMSP) in a known volume of a suitable deuterated solvent.

    • Accurately weigh and dissolve the biological sample (e.g., a purified protein that has incorporated the azido-molecule) in a known volume of the same internal standard solution.

  • NMR Measurement:

    • Acquire a ¹H NMR spectrum under quantitative conditions. This requires a long relaxation delay (D1) to ensure complete T1 relaxation of all relevant protons.

    • Select signals from the molecule of interest and the internal standard that are well-resolved and free from overlap.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the selected peaks for the target molecule and the internal standard.

    • Calculate the concentration of the incorporated molecule using the following equation:

      • Csample = (Isample / Nsample) * (Nstd / Istd) * (MWsample / MWstd) * (mstd / V)

      • Where C is concentration, I is the integral, N is the number of protons giving rise to the signal, MW is the molecular weight, m is the mass, and V is the volume.

Experimental Workflow```dot

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis StdSol Prepare Internal Standard Solution SamplePrep Dissolve Sample in Standard Solution StdSol->SamplePrep NMR Acquire Spectrum (qNMR conditions) SamplePrep->NMR Process Process Spectrum NMR->Process Integrate Integrate Peaks Process->Integrate Calculate Calculate Concentration Integrate->Calculate

Bottom-up MS quantification workflow.

Comparison Summary

FeatureIR SpectroscopyRaman SpectroscopyNMR SpectroscopyMass Spectrometry
Principle Vibrational AbsorptionVibrational ScatteringNuclear Spin TransitionsMass-to-Charge Ratio
Sensitivity Moderate (amol with SEIRA)ModerateLow (µM range)Very High (amol-fmol)
Specificity High (for azide group)High (for azide group)High (structural info)Very High (mass shift)
Structural Info Local environmentLocal environmentFull 3D structureSite of incorporation
Quantification Absolute (with standards)Absolute (with standards)Absolute (with internal std)Relative or Absolute
Sample State Liquid, SolidLiquid, SolidSolutionLiquid (after prep)
Destructive? NoNoNoYes (sample is consumed)
Key Advantage "Silent" spectral windowExcellent for aqueous samplesAbsolute quantification without standards of the analyteUnmatched sensitivity and site-specificity
Key Limitation Lower sensitivity than MSPotential for fluorescenceLower sensitivityRequires complex sample prep and instrumentation

References

In-Vitro and In-Vivo Applications of 4-Azido-3-hydroxybutanenitrile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a notable absence of specific studies on the in-vitro and in-vivo applications of 4-azido-3-hydroxybutanenitrile. While the chemical structure suggests potential utility in bioorthogonal chemistry and as a building block in organic synthesis, there is currently no published experimental data to support a detailed comparison of its performance against other alternatives. This guide will, therefore, discuss the theoretical potential of this compound based on the known functions of its constituent chemical groups and provide a framework for the types of experiments that would be necessary to elucidate its applications.

Theoretical Applications Based on Chemical Structure

The molecule 4-azido-3-hydroxybutanenitrile possesses three key functional groups: an azide (-N₃), a hydroxyl (-OH), and a nitrile (-CN) group. Each of these imparts specific chemical properties that could be exploited in various research and development contexts.

  • Azide Group: The azide group is a cornerstone of "click chemistry," a set of biocompatible reactions that are rapid, selective, and high-yielding. Specifically, the azide can undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) with a terminal alkyne. This functionality allows for the specific labeling of biomolecules in complex biological systems, both in vitro and in vivo.[1] Therefore, 4-azido-3-hydroxybutanenitrile could theoretically be used as a probe for metabolic labeling or for attaching to other molecules of interest.

  • Hydroxyl and Nitrile Groups: The hydroxyl and nitrile groups offer avenues for further chemical modification. The hydroxyl group can be a site for esterification or etherification, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. These transformations would allow 4-azido-3-hydroxybutanenitrile to be incorporated into larger molecular scaffolds or to be functionalized with other chemical reporters.

Potential In-Vitro Applications

In a laboratory setting, 4-azido-3-hydroxybutanenitrile could serve as a versatile chemical tool.

  • Probe for Bioorthogonal Labeling: It could be used to introduce an azide handle onto target molecules that have a reactive site for the hydroxyl or nitrile group. Once attached, the azide can be used to "click" on a fluorescent dye, a biotin tag for purification, or another reporter molecule.

  • Intermediate in Organic Synthesis: The compound could be a precursor for the synthesis of more complex molecules, including pharmaceutical intermediates and other biologically active compounds.

Potential In-Vivo Applications

For in-vivo applications, the primary utility of 4-azido-3-hydroxybutanenitrile would likely be in metabolic labeling experiments.

  • Metabolic Labeling: If a metabolic pathway can be found to incorporate this molecule or a derivative, the azide group would then be present on the resulting biomolecules within a living organism. Subsequent administration of a tagged alkyne would allow for the visualization and tracking of these biomolecules in their native environment. Azido sugars are commonly used for this purpose to study glycans.[1]

Comparison with Alternatives

Without experimental data, a direct comparison with established alternatives is speculative. However, in the context of bioorthogonal labeling, established alternatives include a wide array of azide- and alkyne-containing probes with different linkers, solubilities, and cell permeabilities. For example, in the realm of glycan imaging, tetraacetylated N-azidoacetylmannosamine (Ac₄ManNAz) is a well-established metabolic precursor.[1] Any future evaluation of 4-azido-3-hydroxybutanenitrile would need to compare its efficiency of metabolic incorporation, biocompatibility, and the kinetics of the subsequent click reaction against these known standards.

Necessary Experimental Data

To validate the potential applications of 4-azido-3-hydroxybutanenitrile, a series of experiments would be required.

Table 1: Proposed Experiments for In-Vitro and In-Vivo Characterization

Experiment Type Objective Key Metrics
In-Vitro Cytotoxicity Assay To determine the toxicity of the compound to various cell lines.IC₅₀ value
In-Vitro Labeling Efficiency To assess the efficiency of conjugating the compound to a target molecule via its hydroxyl or nitrile group and subsequent click reaction.Reaction yield, kinetics
Cellular Uptake and Metabolic Incorporation To determine if the compound is taken up by cells and incorporated into biomolecules.Mass spectrometry analysis of cellular lysates
In-Vivo Toxicity and Biodistribution To evaluate the safety profile and distribution of the compound in a model organism.LD₅₀, tissue distribution analysis
In-Vivo Efficacy in a Disease Model If the compound is part of a therapeutic agent, to assess its effectiveness in a relevant animal model of disease.Relevant disease-specific endpoints

Experimental Protocols

As there are no published studies using 4-azido-3-hydroxybutanenitrile, detailed experimental protocols are not available. However, standard protocols for the experiments listed in Table 1 can be adapted. For instance, a typical cytotoxicity assay would involve treating cultured cells with increasing concentrations of the compound and measuring cell viability using an MTT or similar assay.

Signaling Pathways and Workflows

The logical workflow for evaluating a novel chemical probe like 4-azido-3-hydroxybutanenitrile would follow a hierarchical progression from basic chemical characterization to in-vivo studies.

G cluster_0 Pre-Biological Evaluation cluster_1 In-Vitro Evaluation cluster_2 In-Vivo Evaluation A Synthesis and Purification B Chemical Characterization (NMR, MS, etc.) A->B C Cytotoxicity Assays B->C D In-Vitro Labeling Studies C->D E Cellular Uptake and Metabolic Incorporation D->E F Toxicity and Biodistribution in Animal Models E->F G Proof-of-Concept In-Vivo Labeling F->G H Efficacy Studies (if applicable) G->H

Figure 1: A generalized workflow for the evaluation of a novel chemical probe.

References

A Head-to-Head Comparison: Strain-Promoted vs. Copper-Catalyzed Click Chemistry for the Conjugation of 4-azido-3-hydroxybutanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the selection of the optimal click chemistry strategy for a versatile azido-functionalized building block.

In the realm of bioconjugation and drug discovery, the ability to efficiently and selectively form stable covalent linkages is paramount. "Click chemistry," a concept introduced by K. Barry Sharpless, provides a suite of reactions that are rapid, high-yielding, and biocompatible.[1][2][3] Among these, the azide-alkyne cycloaddition has emerged as a cornerstone, with two primary variants taking center stage: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[4] This guide presents a head-to-head comparison of these two powerful methodologies for the conjugation of a key synthetic intermediate, 4-azido-3-hydroxybutanenitrile.

While direct comparative studies on 4-azido-3-hydroxybutanenitrile are not extensively available in the current literature, this guide provides a comprehensive overview based on the well-established principles of CuAAC and SPAAC. The experimental data presented herein is representative of the expected outcomes for these reactions with a small molecule azide.

At a Glance: CuAAC vs. SPAAC for 4-azido-3-hydroxybutanenitrile

The choice between CuAAC and SPAAC is often dictated by the specific requirements of the experiment, including the sensitivity of the substrates to copper, the desired reaction kinetics, and the context of the conjugation (e.g., in vitro synthesis vs. live-cell labeling).

ParameterCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Reaction Principle [3+2] cycloaddition catalyzed by Cu(I)[3+2] cycloaddition driven by ring strain
Typical Alkyne Terminal alkyne (e.g., propargyl alcohol)Cyclooctyne (e.g., dibenzocyclooctyne - DBCO)
Catalyst Cu(I) source (e.g., CuSO₄/sodium ascorbate)None
Reaction Speed Generally very fast (minutes to a few hours)Can be slower than CuAAC, but newer cyclooctynes show comparable rates
Biocompatibility Limited in living systems due to copper toxicityExcellent, widely used for in vivo applications
Side Reactions Potential for side reactions with copper-sensitive functional groupsHighly specific with minimal side reactions
Cost of Alkyne Generally lowerSignificantly higher

Reaction Schemes

The fundamental difference between CuAAC and SPAAC lies in the activation of the alkyne partner for the cycloaddition with the azide.

cluster_c Reaction Schemes cluster_c_1 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_c_2 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide_1 4-azido-3-hydroxybutanenitrile Product_1 1,4-disubstituted 1,2,3-triazole Azide_1->Product_1 Alkyne_1 Terminal Alkyne Alkyne_1->Product_1 Catalyst_1 Cu(I) Catalyst_1->Product_1 Azide_2 4-azido-3-hydroxybutanenitrile Product_2 Triazole Product Azide_2->Product_2 Alkyne_2 Cyclooctyne (e.g., DBCO) Alkyne_2->Product_2

Figure 1. A diagram illustrating the fundamental components of CuAAC and SPAAC reactions with 4-azido-3-hydroxybutanenitrile.

Experimental Workflow: A Comparative Approach

A typical workflow for comparing the efficacy of CuAAC and SPAAC for the conjugation of 4-azido-3-hydroxybutanenitrile would involve parallel reactions followed by analysis to determine yield and purity.

cluster_w Comparative Experimental Workflow cluster_w_1 CuAAC Pathway cluster_w_2 SPAAC Pathway Start 4-azido-3-hydroxybutanenitrile + Alkyne Partner CuAAC_Reaction Add Cu(I) catalyst (e.g., CuSO4/Ascorbate) Start->CuAAC_Reaction SPAAC_Reaction Mix Azide and Cyclooctyne Start->SPAAC_Reaction CuAAC_Quench Reaction Quenching CuAAC_Reaction->CuAAC_Quench CuAAC_Purification Purification (e.g., Chromatography) CuAAC_Quench->CuAAC_Purification Analysis Analysis (e.g., NMR, LC-MS) Compare Yield and Purity CuAAC_Purification->Analysis SPAAC_Purification Direct Purification (e.g., Chromatography) SPAAC_Reaction->SPAAC_Purification SPAAC_Purification->Analysis

References

Safety Operating Guide

Safe Disposal of Butanenitrile, 4-azido-3-hydroxy-: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The proper and safe disposal of hazardous chemicals is paramount in a laboratory setting. This guide provides a detailed, step-by-step procedure for the disposal of Butanenitrile, 4-azido-3-hydroxy-, a compound that requires careful handling due to its azide functional group. The azide group imparts potential explosive properties and significant toxicity. This procedure is based on established methods for the destruction of azide-containing compounds.

Hazard Profile and Safety Precautions

Butanenitrile, 4-azido-3-hydroxy- (also known as 4-azido-3-hydroxybutyronitrile) is not a commonly cataloged chemical with a specific, publicly available Safety Data Sheet (SDS). However, its structure indicates several hazards that must be addressed. The presence of the azide group suggests potential for explosive decomposition, especially when in contact with heavy metals or upon heating. Nitrile compounds are often toxic if ingested, inhaled, or absorbed through the skin. Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and in a well-ventilated fume hood.

Table 1: Essential Safety and Handling Data

ParameterGuidelineSource
Personal Protective Equipment (PPE) Chemical-resistant gloves (nitrile or neoprene), safety goggles, lab coat, and in some cases, a face shield.General Laboratory Safety
Handling Location All procedures must be performed in a certified chemical fume hood.General Laboratory Safety
Waste Classification Hazardous chemical waste.
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, strong reducing agents, and heavy metals (lead, copper, etc.).[1]
Accidental Spill Response Absorb with inert material (e.g., vermiculite, sand), collect in a sealed container, and treat as hazardous waste. Do not allow to enter drains.[2]

Detailed Disposal Protocol: Chemical Destruction of the Azide Group

This protocol details the chemical neutralization of the hazardous azide group in Butanenitrile, 4-azido-3-hydroxy- through the formation of nitrous acid. This method is adapted from standard procedures for the destruction of sodium azide.[3]

Materials:

  • Butanenitrile, 4-azido-3-hydroxy- waste solution (aqueous, concentration ≤ 5%)

  • 20% aqueous solution of sodium nitrite (NaNO₂)

  • 20% aqueous solution of sulfuric acid (H₂SO₄)

  • Three-necked round-bottom flask

  • Stirrer (magnetic or mechanical)

  • Dropping funnel

  • Litmus paper or pH meter

  • Chemical fume hood

Procedure:

  • Preparation of the Reaction Setup:

    • Assemble the three-necked flask with a stirrer and a dropping funnel in a chemical fume hood.

    • Ensure all glassware is clean and free of any heavy metal contamination.

  • Dilution of the Azide Waste:

    • If the concentration of Butanenitrile, 4-azido-3-hydroxy- in the waste solution is greater than 5%, dilute it with water to bring the concentration to or below 5%.

  • Addition of Sodium Nitrite:

    • Pour the diluted azide waste solution into the three-necked flask.

    • With continuous stirring, add approximately 7 mL of a 20% aqueous solution of sodium nitrite for every gram of Butanenitrile, 4-azido-3-hydroxy- present in the solution. This ensures a 40% excess of sodium nitrite.[3]

  • Acidification to Generate Nitrous Acid:

    • CRITICAL STEP: Slowly and carefully add the 20% aqueous solution of sulfuric acid dropwise from the dropping funnel into the stirred mixture. The order of addition is crucial to prevent the formation of toxic and explosive hydrazoic acid (HN₃).[3]

    • Monitor the pH of the reaction mixture. Continue adding sulfuric acid until the solution is acidic, as confirmed by litmus paper or a pH meter. The reaction will produce nitrogen gas, which will be visible as effervescence.

  • Completion of the Reaction:

    • Once the solution is acidic, continue stirring for at least one hour to ensure the complete destruction of the azide group. The reaction is complete when gas evolution ceases.

  • Final Disposal:

    • After the reaction is complete, the resulting solution can be neutralized with a suitable base (e.g., sodium carbonate) and disposed of as a non-azide hazardous chemical waste, following your institution's specific guidelines for organic waste.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the safe disposal of Butanenitrile, 4-azido-3-hydroxy-.

G Figure 1. Disposal Workflow for Butanenitrile, 4-azido-3-hydroxy- A Start: Identify Waste (Butanenitrile, 4-azido-3-hydroxy-) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Dilute Waste to <= 5% Concentration C->D E Add 20% Sodium Nitrite Solution (40% excess) D->E F Slowly Add 20% Sulfuric Acid (Stirring Continuously) E->F G Test for Acidity (Litmus/pH meter) F->G H Stir for 1 Hour Post-Acidification G->H I Neutralize Final Solution H->I J Dispose as Non-Azide Hazardous Waste I->J K End of Procedure J->K

Caption: Disposal Workflow for Butanenitrile, 4-azido-3-hydroxy-

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.